molecular formula C8H12N2O2 B1337963 Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate CAS No. 35445-32-0

Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate

Cat. No.: B1337963
CAS No.: 35445-32-0
M. Wt: 168.19 g/mol
InChI Key: KJDJAZWOHDBZSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate (CAS 35445-32-0) is a high-purity organic compound with the molecular formula C8H12N2O2 and a molecular weight of 168.19 g/mol . This chemical is characterized by its appearance as a colorless to light green liquid and is offered with a purity of ≥97.0% to ≥98% . It is supplied in various quantities for research and development purposes, from 100mg to 25g . As a substituted imidazole derivative, it serves as a versatile building block and key synthetic intermediate in organic synthesis and medicinal chemistry research. Its molecular structure, which can be represented by the SMILES notation CCOC(=O)c1n(C)cnc1C, features reactive sites that allow for further chemical modifications . Researchers utilize this compound in the exploration and development of novel N-heterocyclic compounds and other pharmacologically active small molecules . This product is intended for research use only and is not approved for use in humans, or for diagnostic, therapeutic, or any other veterinary or human applications.

Properties

IUPAC Name

ethyl 3,5-dimethylimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-4-12-8(11)7-6(2)9-5-10(7)3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJDJAZWOHDBZSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CN1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00506850
Record name Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35445-32-0
Record name Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a potential synthetic pathway for Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of a direct, published experimental protocol for this specific molecule, this guide outlines a plausible multi-step synthesis based on established imidazole synthetic methodologies. The proposed pathway involves the construction of the imidazole core followed by functional group manipulations.

Proposed Synthesis Pathway

A logical and established approach to constructing the 1,4-disubstituted imidazole ring is through the condensation of an α-dicarbonyl compound with an amine and an aldehyde, a variant of the well-known Debus-Radziszewski imidazole synthesis. For the target molecule, a plausible pathway involves the reaction of a β-keto ester with a source of formaldehyde and methylamine.

The proposed multi-step synthesis is as follows:

  • Formation of the Imidazole Core: Reaction of ethyl acetoacetate with a formaldehyde equivalent and methylamine to form Ethyl 4-methyl-1H-imidazole-5-carboxylate.

  • N-Alkylation: Methylation of the imidazole nitrogen to yield the final product, this compound.

This pathway offers a versatile route to the target compound, leveraging readily available starting materials.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the key steps in the proposed synthesis of this compound. These protocols are based on general procedures for similar transformations and should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of Ethyl 4-methyl-1H-imidazole-5-carboxylate

This step involves a cyclocondensation reaction to form the imidazole ring.

  • Reagents and Materials:

    • Ethyl acetoacetate

    • Paraformaldehyde (or aqueous formaldehyde)

    • Methylamine solution (e.g., 40% in water or in a suitable organic solvent)

    • Ammonium acetate (as a catalyst and ammonia source)

    • Glacial acetic acid (as solvent)

    • Sodium bicarbonate solution

    • Ethyl acetate

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl acetoacetate (1 equivalent) and ammonium acetate (2-3 equivalents) in glacial acetic acid.

    • Add paraformaldehyde (1.5 equivalents) to the mixture.

    • Slowly add methylamine solution (1.2 equivalents) to the reaction mixture.

    • Heat the mixture to reflux (typically 100-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Ethyl 4-methyl-1H-imidazole-5-carboxylate.

Step 2: Synthesis of this compound

This step involves the N-methylation of the imidazole intermediate.

  • Reagents and Materials:

    • Ethyl 4-methyl-1H-imidazole-5-carboxylate (from Step 1)

    • A suitable methylating agent (e.g., methyl iodide, dimethyl sulfate)

    • A suitable base (e.g., potassium carbonate, sodium hydride)

    • Anhydrous aprotic solvent (e.g., acetone, acetonitrile, or dimethylformamide)

    • Water

    • Ethyl acetate

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Ethyl 4-methyl-1H-imidazole-5-carboxylate (1 equivalent) in the chosen anhydrous solvent.

    • Add the base (1.2-1.5 equivalents) to the solution and stir for 15-30 minutes at room temperature.

    • Slowly add the methylating agent (1.1 equivalents) to the suspension.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 2-4 hours. Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by carefully adding water.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield pure this compound.

Data Presentation

As no specific experimental data for the synthesis of this compound is readily available in the searched literature, the following tables are presented as templates for recording and comparing data upon execution of the proposed synthesis.

Table 1: Reaction Conditions and Yields for the Synthesis of Ethyl 4-methyl-1H-imidazole-5-carboxylate

EntryEthyl Acetoacetate (equiv.)Paraformaldehyde (equiv.)Methylamine (equiv.)Catalyst (equiv.)SolventTemp (°C)Time (h)Yield (%)
11.01.51.2NH₄OAc (2.0)Acetic Acid1106TBD
2TBDTBDTBDTBDTBDTBDTBDTBD
3TBDTBDTBDTBDTBDTBDTBDTBD

TBD: To be determined experimentally.

Table 2: N-Methylation of Ethyl 4-methyl-1H-imidazole-5-carboxylate

EntryMethylating Agent (equiv.)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1MeI (1.1)K₂CO₃ (1.5)Acetone504TBD
2DMS (1.1)NaH (1.2)DMF252TBD
3TBDTBDTBDTBDTBDTBD

TBD: To be determined experimentally.

Visualizations

Synthesis Pathway Diagram

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Step 1: Imidazole Formation cluster_2 Step 2: N-Methylation Ethyl acetoacetate Ethyl acetoacetate Reaction_1 Cyclocondensation Ethyl acetoacetate->Reaction_1 Paraformaldehyde Paraformaldehyde Paraformaldehyde->Reaction_1 Methylamine Methylamine Methylamine->Reaction_1 Intermediate Ethyl 4-methyl-1H-imidazole-5-carboxylate Reaction_1->Intermediate NH4OAc, Acetic Acid, Reflux Reaction_2 Methylation Intermediate->Reaction_2 Methylating Agent, Base Final_Product This compound Reaction_2->Final_Product

Caption: Proposed two-step synthesis of this compound.

Experimental Workflow for Step 1

Experimental_Workflow_Step1 start Start reactants Mix Ethyl acetoacetate, NH4OAc, Paraformaldehyde, and Methylamine in Acetic Acid start->reactants reflux Reflux for 4-6 hours reactants->reflux cool Cool to Room Temperature reflux->cool quench Pour into Ice & Neutralize with NaHCO3 cool->quench extract Extract with Ethyl Acetate quench->extract dry Dry Organic Layer (MgSO4) extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Column Chromatography concentrate->purify product Ethyl 4-methyl-1H-imidazole- 5-carboxylate purify->product

Caption: Workflow for the synthesis of the imidazole intermediate.

This technical guide provides a foundational pathway for the synthesis of this compound. Experimental validation and optimization are crucial next steps for researchers and drug development professionals to establish a robust and efficient synthetic route.

Spectroscopic and Structural Analysis of Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its imidazole core is a common scaffold in many biologically active molecules. A thorough understanding of its spectroscopic and structural properties is crucial for its application in the synthesis of novel pharmaceutical agents. This technical guide provides a summary of the available spectroscopic data and the methodologies for its analysis.

Important Note on Data Availability

Spectroscopic Data for Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate

The characterization of organic compounds relies on a combination of spectroscopic techniques to elucidate the molecular structure and confirm purity. For substituted imidazoles like Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools.

Table 1: Summary of Spectroscopic Data for Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate

Spectroscopic TechniqueKey Observations
Infrared (IR) A characteristic peak for the ester carbonyl group is expected around 1700 cm⁻¹[1].
Mass Spectrometry (MS) The molecular ion peak and fragmentation patterns confirm the molecular structure[1].

Note: Specific quantitative data for ¹H NMR and ¹³C NMR for Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate were not available in the searched resources. The following sections on NMR are based on general principles and data for analogous compounds.

Experimental Protocols and Methodologies

Detailed and standardized experimental protocols are essential for reproducible and reliable spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should dissolve the compound completely.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference signal at 0 ppm.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the ¹H NMR signals to determine the relative number of protons and analyze the chemical shifts (δ) and coupling constants (J) to deduce the connectivity of atoms. Analyze the chemical shifts in the ¹³C NMR spectrum to identify the different carbon environments.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Add Internal Standard (TMS) B->C D Insert Sample into NMR Spectrometer C->D E Acquire 1H and 13C Spectra D->E F Fourier Transform E->F G Phase & Baseline Correction F->G H Spectral Analysis (Chemical Shift, Integration, Coupling Constants) G->H

Diagram of the general workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for IR Analysis (KBr Pellet Method):

  • Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder into a pellet press and apply high pressure to form a thin, transparent KBr pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Spectral Analysis: Identify the characteristic absorption bands corresponding to the various functional groups in the molecule. For Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate, a strong absorption band around 1700 cm⁻¹ is indicative of the ester carbonyl (C=O) stretching vibration[1].

IR_Workflow cluster_sample_prep Sample Preparation (KBr Pellet) cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis A Grind Sample with KBr B Press into Thin Pellet A->B C Place Pellet in FTIR Spectrometer B->C D Record Spectrum (4000-400 cm-1) C->D E Identify Characteristic Absorption Bands D->E F Correlate Bands to Functional Groups E->F

Diagram illustrating the workflow for IR spectroscopic analysis using the KBr pellet method.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion (M⁺•), and to fragment into smaller, charged species.

  • Mass Analysis: Accelerate the ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the separated ions to generate a mass spectrum, which is a plot of ion abundance versus m/z.

  • Spectral Analysis: Identify the molecular ion peak to determine the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information[1].

MS_Workflow cluster_ionization Sample Introduction & Ionization cluster_analysis Mass Analysis & Detection cluster_interpretation Spectral Interpretation A Introduce Sample into Ion Source B Electron Ionization (70 eV) A->B C Accelerate and Separate Ions by m/z B->C D Detect Ions C->D E Identify Molecular Ion Peak D->E F Analyze Fragmentation Pattern E->F

Diagram outlining the general workflow for mass spectrometry analysis by electron ionization.

Conclusion

The spectroscopic analysis of this compound and its isomers is fundamental for quality control, structural confirmation, and as a prerequisite for further studies in drug discovery and development. While specific experimental data for the title compound remains elusive in the public domain, the methodologies and expected spectral features can be inferred from closely related analogues such as Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate. Researchers are encouraged to perform and publish comprehensive spectroscopic characterization of this compound to enrich the scientific literature and facilitate future research.

References

"Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate" chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate is a heterocyclic compound belonging to the substituted imidazole class. Imidazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. This document provides a comprehensive overview of the known chemical properties and structure of this compound, based on available scientific data. It is intended to serve as a technical resource for professionals in research and drug development.

Chemical Structure and Identification

The structural formula of this compound reveals a five-membered imidazole ring with methyl groups at the 1 and 4 positions and an ethyl carboxylate group at the 5 position.

Structural Identifiers:

IdentifierValue
IUPAC Name This compound
CAS Number 35445-32-0[1][2][3][4]
Molecular Formula C₈H₁₂N₂O₂[1][4]
SMILES CCOC(=O)C1=C(C)N=CN1C[1]
InChI InChI=1S/C8H12N2O2/c1-4-12-8(11)7-6(2)9-5-10(7)3/h5H,4H2,1-3H3[1]
InChI Key KJDJAZWOHDBZSZ-UHFFFAOYSA-N

Physicochemical Properties

PropertyValueSource
Molecular Weight 168.196 g/mol [1]
Physical State Liquid[1]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
Density Data not available

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature. However, a general synthetic approach can be inferred from established methods for the synthesis of substituted imidazole carboxylates. One plausible route involves the cyclization of appropriate precursors to form the imidazole ring, followed by esterification.

A related synthesis for a structurally similar compound, ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, involves the reaction of diethyl 2-chloro-3-oxosuccinate with an amidine, followed by further modifications.[5] Another general method for imidazole synthesis is the one-pot reaction involving an amine, an aldehyde, and a dicarbonyl compound.

The logical workflow for a potential synthesis of this compound is outlined in the diagram below.

G cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product Amidine N-methylacetamidine Cyclization Cyclocondensation Amidine->Cyclization Dicarbonyl Ethyl 2-chloroacetoacetate Dicarbonyl->Cyclization Esterification Esterification (if necessary) Cyclization->Esterification Purification Purification Esterification->Purification Product This compound Purification->Product

Caption: A potential synthetic workflow for this compound.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or the involvement of this compound in any signaling pathways.

However, the imidazole scaffold is a well-known pharmacophore present in numerous biologically active compounds.[6] Derivatives of imidazole have been reported to exhibit a wide range of activities, including antimicrobial, anticancer, and antiviral properties. For instance, a different isomer, Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate, has been investigated for such properties.[7] The biological effects of imidazole-containing compounds are often attributed to their ability to coordinate with metal ions in enzymes or to interact with biological receptors.[7]

The general mechanism of action for many biologically active imidazole derivatives involves the inhibition of key enzymes or the modulation of receptor activity.

G cluster_compound Compound cluster_interaction Molecular Interaction cluster_effect Biological Effect Imidazole Imidazole Derivative (e.g., Ethyl 1,4-dimethyl-1H- imidazole-5-carboxylate) Target Biological Target (Enzyme/Receptor) Imidazole->Target Binding Effect Modulation of Biological Pathway Target->Effect Inhibition/ Activation

Caption: A generalized logical relationship for the mode of action of imidazole derivatives.

Safety and Handling

Based on available safety data for this compound and structurally similar chemicals, this compound should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or under a fume hood.

Conclusion

This compound is a substituted imidazole with potential for further investigation in the fields of medicinal chemistry and drug discovery. While basic structural and identification data are available, a significant portion of its physicochemical properties, a detailed synthetic protocol, and its biological activity profile remain to be elucidated. This guide summarizes the current state of knowledge and highlights the areas where further research is needed to fully characterize this compound.

References

From Serendipity to Sartans: An In-depth Technical Guide to the Discovery and History of Substituted Imidazole Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The journey of substituted imidazole carboxylates from their initial synthesis in the late 19th century to their role in the development of blockbuster drugs is a compelling narrative of chemical exploration and rational drug design. This technical guide delves into the core of this history, providing a detailed account of their discovery, key synthetic milestones, and the evolution of their therapeutic applications. We will explore the foundational synthetic methodologies, the gradual unraveling of their pharmacological potential, and the structure-activity relationships that paved the way for modern therapeutics.

A Historical Overview: From Simple Heterocycles to Complex Therapeutics

The story begins not with the carboxylates themselves, but with the parent imidazole ring, first synthesized by Heinrich Debus in 1858. However, it was the pioneering work of Maquenne in 1891 that first introduced the carboxylate functionality to the imidazole scaffold with the synthesis of imidazole-4,5-dicarboxylic acid.[1] This was followed by the work of Fargher and Pyman in 1919, who further detailed its preparation.[1] For decades, these compounds remained largely of academic interest.

A significant turning point came in the early 1980s with the discovery of a series of imidazole-5-acetic acid derivatives that showed weak but specific antagonism of the angiotensin II receptor. This discovery, stemming from random screening, sparked a concerted effort in the pharmaceutical industry to develop non-peptide angiotensin II receptor antagonists for the treatment of hypertension. This research culminated in the development of Losartan, the first orally active, non-peptide angiotensin II receptor antagonist, which, while technically containing a tetrazole ring as a carboxylic acid bioisostere, has its roots firmly in the exploration of substituted imidazoles.

Key Synthetic Methodologies: A Journey Through Time

The synthesis of substituted imidazole carboxylates has evolved significantly, from harsh, low-yielding classical methods to efficient, modern multi-component reactions.

Early Foundational Syntheses

The initial syntheses of the parent imidazole dicarboxylic acids laid the groundwork for future derivatization.

1. Maquenne Synthesis of Imidazole-4,5-dicarboxylic Acid (1891)

This classical method, though historically significant, involves harsh conditions.

  • Experimental Protocol:

    • Nitrification of Tartaric Acid: Tartaric acid is treated with a mixture of fuming nitric acid and concentrated sulfuric acid to yield tartaric acid dinitrate.

    • Ammonolysis and Cyclization: The resulting tartaric acid dinitrate is then reacted with an aqueous solution of ammonia and formaldehyde.

    • Isolation: The imidazole-4,5-dicarboxylic acid precipitates from the reaction mixture and is subsequently isolated by filtration.[1]

2. Oxidation of Benzimidazole (1956)

This method provided an alternative route to the imidazole-4,5-dicarboxylic acid core.

  • Experimental Protocol:

    • Reaction Setup: Benzimidazole is dissolved in an aqueous acidic solution.

    • Oxidation: A potent oxidizing agent, such as potassium permanganate or potassium dichromate, is added portion-wise to the solution while carefully controlling the temperature.

    • Work-up: Following the completion of the reaction, the manganese dioxide byproduct (if using permanganate) is removed by filtration.

    • Isolation: The filtrate is then acidified to precipitate the imidazole-4,5-dicarboxylic acid, which is collected by filtration and can be further purified by recrystallization.[1]

Modern Synthetic Approaches

Contemporary methods focus on efficiency, diversity, and milder reaction conditions.

1. Microwave-Assisted 1,5-Electrocyclization

This modern approach allows for the rapid, one-pot synthesis of diversely functionalized imidazole-4-carboxylates.

  • Experimental Protocol:

    • Ylide Formation: 1,2-Diaza-1,3-dienes are treated with primary aliphatic or aromatic amines to form azavinyl azomethine ylides.

    • Cycloaddition: The reaction mixture is then subjected to microwave irradiation in the presence of an aldehyde.

    • Isolation: The resulting 3-alkyl- or 3-arylimidazole-4-carboxylates are isolated in good yields. The substituents at the C-2, N-3, and C-5 positions can be readily varied by changing the aldehyde, amine, and 1,2-diaza-1,3-diene starting materials, respectively.

The Rise of Angiotensin II Receptor Blockers: A Paradigm Shift

The discovery of the antihypertensive properties of substituted imidazoles is a landmark in the history of this compound class. The journey from peptide to non-peptide angiotensin II receptor antagonists was a pivotal moment in cardiovascular medicine.

The renin-angiotensin system (RAS) plays a crucial role in regulating blood pressure. Angiotensin II, a potent vasoconstrictor, is a key effector molecule in this system. Early attempts to block the effects of angiotensin II focused on peptide-based antagonists, but these suffered from poor oral bioavailability and partial agonist activity.

The breakthrough came with the identification of a series of benzylimidazole derivatives as non-peptide angiotensin II receptor antagonists. Although initially weak, these compounds provided a crucial lead for medicinal chemists.

Structure-Activity Relationship (SAR) of Benzylimidazole Angiotensin II Antagonists

Intensive SAR studies on the benzylimidazole scaffold led to the identification of key structural features required for potent and selective antagonism of the AT1 receptor:

  • An acidic group: A carboxylic acid or a bioisosteric equivalent, such as a tetrazole, was found to be essential for mimicking the C-terminal carboxylate of angiotensin II.

  • A lipophilic side chain: An n-butyl group at the 2-position of the imidazole ring was found to significantly enhance binding affinity.

  • A biphenyl moiety: A biphenylmethyl group at the 1-position of the imidazole ring, with the acidic group on the distal phenyl ring, provided the optimal scaffold for interacting with the receptor.

These SAR insights culminated in the design and synthesis of Losartan , the first orally active, non-peptide angiotensin II receptor antagonist to be approved for clinical use.

SAR_Angiotensin_II_Antagonists cluster_imidazole_core Imidazole Core cluster_substituents Key Substituents cluster_activity Biological Activity Imidazole Imidazole Ring R1 Position 1: Biphenylmethyl Group Imidazole->R1 Enhances binding and provides scaffold R2 Position 2: Lipophilic Alkyl Chain (e.g., n-butyl) Imidazole->R2 Increases lipophilicity and receptor affinity R4_5 Position 4/5: Acidic Group (Carboxylate or Bioisostere) Imidazole->R4_5 Mimics C-terminal of Angiotensin II Activity Potent & Selective AT1 Receptor Antagonism R1->Activity R2->Activity R4_5->Activity

Structure-Activity Relationship for Imidazole-based Angiotensin II Antagonists.

Beyond Hypertension: Expanding Therapeutic Horizons

While the development of angiotensin II receptor blockers remains the most prominent success story for substituted imidazole carboxylates, research has uncovered a range of other potential therapeutic applications.

Quantitative Data on Biological Activities

The following table summarizes some of the reported biological activities of substituted imidazole carboxylates and related derivatives.

Compound ClassTarget/ActivityRepresentative IC50/EC50 ValuesReference
Imidazole-5-carboxylic acid derivativesAngiotensin II AT1 Receptor AntagonismVaries with substitution
1-Arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid estersAntiplatelet (PAF antagonism)IC50 = 1 µM (for ester 5c)[2]
1-Arylalkyl-5-phenylsulfonamino-imidazole-4-carboxamidesAntiplatelet (ADP antagonism)IC50 = 2 µM (for carboxamide 6c)[2]
1H-imidazole-2-carboxylic acid derivativesMetallo-β-lactamase (VIM-2) InhibitionIC50 = 0.018 µM (for compound 28)[3]
Substituted Imidazole DerivativesAntitubercular (Mycobacterium tuberculosis)MIC values vary[4]
Substituted Imidazole DerivativesAntimicrobial (Various strains)MIC values vary[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a key signaling pathway targeted by substituted imidazole carboxylates and a general experimental workflow for their synthesis and evaluation.

Renin_Angiotensin_System Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone Renin Renin Renin->Angiotensinogen ACE ACE ACE->AngiotensinI ARBs Substituted Imidazole Carboxylate Analogs (ARBs) ARBs->AT1R Blockade

The Renin-Angiotensin System and the site of action for ARBs.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation Start Starting Materials (e.g., dicarbonyl, aldehyde, amine) Reaction Synthetic Method (e.g., Multi-component reaction) Start->Reaction Purification Purification (e.g., Chromatography, Recrystallization) Reaction->Purification Structure Structural Elucidation (NMR, Mass Spec, IR) Purification->Structure InVitro In Vitro Assays (e.g., Receptor Binding, Enzyme Inhibition) Structure->InVitro InVivo In Vivo Models (e.g., Animal models of disease) InVitro->InVivo SAR Structure-Activity Relationship Analysis InVivo->SAR

General experimental workflow for the synthesis and evaluation of substituted imidazole carboxylates.

Conclusion

The history of substituted imidazole carboxylates is a testament to the power of chemical synthesis and the importance of serendipity in drug discovery. From their humble beginnings as simple heterocyclic structures, these compounds have evolved into a clinically significant class of therapeutic agents. The development of Losartan, in particular, showcases how a deep understanding of structure-activity relationships can transform a weakly active lead compound into a life-saving medication. As synthetic methodologies continue to advance and our understanding of biological targets deepens, the versatile imidazole carboxylate scaffold is poised to yield new therapeutic agents for a wide range of diseases in the years to come.

References

An In-depth Technical Guide to Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate (CAS 35445-32-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, safety information, and potential applications of Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate, CAS number 35445-32-0. This document is intended to serve as a valuable resource for professionals in the fields of chemical synthesis, medicinal chemistry, and materials science.

Chemical and Physical Properties

This compound is a heterocyclic organic compound with a substituted imidazole core. The imidazole ring is a prevalent scaffold in many biologically active molecules. This compound is typically available as a liquid with a purity of 95-97%.[1]

Table 1: Chemical Identifiers and Basic Properties

PropertyValueReference(s)
CAS Number 35445-32-0[1]
Molecular Formula C₈H₁₂N₂O₂[1][2]
Molecular Weight 168.19 g/mol
IUPAC Name This compound
Physical State Liquid[1][3]
Purity 95% - 97%[1]
SMILES CCOC(=O)C1=C(C)N=CN1C[1]
InChI InChI=1S/C8H₁₂N₂O₂/c1-4-12-8(11)7-6(2)9-5-10(7)3/h5H,4H2,1-3H3[1]
InChI Key KJDJAZWOHDBZSZ-UHFFFAOYSA-N[1]

Table 2: Physical Properties

PropertyValueReference(s)
Boiling Point Data not available
Density Data not available
Solubility Data not available

Spectral Data

Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not available in the public domain based on the conducted search. However, the expected spectral characteristics can be inferred from related compounds. For instance, ¹H NMR spectra of similar imidazole carboxylates show characteristic signals for the ethyl group (a quartet and a triplet), methyl groups (singlets), and the imidazole ring proton (a singlet).[4] Infrared spectroscopy would be expected to show strong absorption bands for the C=O of the ester group.

Synthesis and Reactivity

This compound serves as a versatile intermediate in organic synthesis.[3][5] The imidazole core can be constructed through various synthetic routes, often involving multi-step sequences. While a specific, detailed experimental protocol for the synthesis of CAS 35445-32-0 was not found, general methods for the synthesis of substituted imidazole carboxylates often involve the condensation of α-dicarbonyl compounds with ammonia and aldehydes, followed by N-alkylation and esterification.

The reactivity of this compound is dictated by the functional groups present: the imidazole ring, the ethyl ester, and the two methyl substituents. The imidazole ring can undergo further substitution reactions, and the ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups such as amides or alcohols.

Potential Applications and Biological Activity

Imidazole derivatives are a well-established class of compounds with a broad range of biological activities. While specific biological studies on this compound are limited, related compounds have been investigated for various therapeutic applications.

This compound is commercially available as a screening compound and a building block for the synthesis of more complex molecules.[5] It has been suggested as an intermediate for materials used in solar energy conversion technologies.[6]

The general class of imidazole-containing molecules has been explored for:

  • Anticancer Activity: Many imidazole derivatives have been synthesized and evaluated for their potential as anticancer agents.[5]

  • Antimicrobial Properties: The imidazole scaffold is a key component of many antifungal and antibacterial drugs.

  • Enzyme Inhibition: Substituted imidazoles are known to interact with various enzymes, making them attractive for the development of enzyme inhibitors.

Further research is needed to fully elucidate the specific biological profile of this compound.

Safety and Handling

The Safety Data Sheet (SDS) for this compound indicates that it is harmful if swallowed.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area.

Table 3: GHS Hazard Information

Pictogram
Signal Word Warning
Hazard Statement H302: Harmful if swallowed
Precautionary Statement P101: If medical advice is needed, have product container or label at hand

This information is based on the GHS classification provided by a supplier and may not be exhaustive.[1] It is crucial to consult the full Safety Data Sheet before handling this compound.

Experimental Workflows and Logical Relationships

To facilitate understanding of the context in which this compound is utilized, the following diagrams illustrate a general workflow for chemical synthesis and a logical relationship for drug discovery.

experimental_workflow General Workflow for Chemical Synthesis cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Starting Materials B Reaction Setup (Solvent, Catalyst, Temperature) A->B C Reaction Monitoring (TLC, LC-MS) B->C D Work-up (Quenching, Extraction) C->D E Crude Product D->E F Purification Method (e.g., Column Chromatography) E->F G Pure Product F->G H Structural Analysis (NMR, IR, Mass Spec) G->H I Purity Analysis (HPLC, GC) G->I

Caption: A generalized workflow for the synthesis, purification, and characterization of a chemical compound.

drug_discovery_relationship Logical Relationship in Drug Discovery A Target Identification (e.g., Enzyme, Receptor) B Lead Compound Discovery (e.g., Screening of Imidazole Library) A->B C Lead Optimization (Synthesis of Analogues like This compound) B->C D In Vitro & In Vivo Testing (Biological Activity Assessment) C->D E Preclinical & Clinical Development D->E

Caption: A simplified diagram illustrating the logical progression in a drug discovery process.

References

Physical and chemical characteristics of Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate, with CAS number 35445-32-0, is a heterocyclic compound belonging to the imidazole class of molecules. Imidazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which include antimicrobial, anticancer, and antiviral properties. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, alongside detailed experimental protocols for its synthesis and characterization, and a discussion of its potential, though not yet fully elucidated, role in biological signaling pathways.

Physical and Chemical Characteristics

While specific experimental data for certain physical properties of this compound are not extensively reported in publicly available literature, the known characteristics are summarized below. It is important to note that some related imidazole compounds are solids, while the target compound is documented as a liquid, indicating that the substituent pattern significantly influences the physical state.

PropertyValueSource
Molecular Formula C₈H₁₂N₂O₂[1]
Molecular Weight 168.19 g/mol [1]
CAS Number 35445-32-0[1]
Physical State Liquid[1]
Appearance Colorless to light green liquid[2]
Purity ≥97%[1][2]
IUPAC Name This compound[1]
Canonical SMILES CCOC(=O)C1=C(C)N=CN1C[1]
InChI InChI=1S/C8H12N2O2/c1-4-12-8(11)7-6(2)9-5-10(7)3/h5H,4H2,1-3H3[1]
InChI Key KJDJAZWOHDBZSZ-UHFFFAOYSA-N[1]

Spectral Data

Detailed experimental spectral data for this compound is limited. However, based on the known structure, the expected spectral characteristics can be inferred. Spectroscopic analysis is crucial for the structural confirmation and purity assessment of the compound.

TechniqueExpected Peaks/Signals
¹H NMR Signals corresponding to the ethyl group (a quartet around 4.2 ppm and a triplet around 1.3 ppm), two methyl groups (singlets), and the imidazole ring proton (a singlet).
¹³C NMR Resonances for the carbonyl carbon of the ester, the sp² carbons of the imidazole ring, the carbons of the ethyl group, and the two methyl group carbons.
FT-IR (cm⁻¹) Characteristic absorption bands for C=O stretching of the ester (around 1700-1720 cm⁻¹), C-N and C=C stretching of the imidazole ring, and C-H stretching of the alkyl groups.
Mass Spectrometry A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 168.19).

Experimental Protocols

Synthesis of this compound

Hypothetical Synthesis Workflow

reagents Ethyl Acetoacetate + Amidine Derivative cyclization Cyclocondensation reagents->cyclization intermediate Ethyl 4-methyl-1H-imidazole-5-carboxylate cyclization->intermediate alkylation N-Alkylation with Methylating Agent (e.g., Methyl Iodide) intermediate->alkylation product This compound alkylation->product purification Purification (e.g., Column Chromatography) product->purification

Caption: Hypothetical synthesis workflow for this compound.

Methodology:

  • Cyclocondensation: React ethyl acetoacetate with a suitable amidine derivative in the presence of a catalyst and solvent. The reaction mixture is typically heated to facilitate the cyclization and formation of the imidazole ring, yielding Ethyl 4-methyl-1H-imidazole-5-carboxylate.

  • N-Alkylation: The resulting imidazole is then N-alkylated using a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., acetone or DMF). This step introduces the methyl group at the N-1 position of the imidazole ring.

  • Work-up and Purification: After the reaction is complete, the mixture is subjected to an aqueous work-up to remove inorganic salts and other water-soluble impurities. The crude product is then purified using techniques such as column chromatography on silica gel to afford the pure this compound.

Characterization Protocols

Standard analytical techniques are employed to confirm the identity and purity of the synthesized compound.

Characterization Workflow

product Synthesized Product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir FT-IR Spectroscopy product->ir ms Mass Spectrometry product->ms structure_confirmation Structure Confirmation nmr->structure_confirmation purity_assessment Purity Assessment nmr->purity_assessment ir->structure_confirmation ms->structure_confirmation

Caption: Workflow for the analytical characterization of this compound.

Methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as chloroform-d (CDCl₃). The chemical shifts, coupling constants, and integration values are analyzed to confirm the presence of all expected protons and carbons in the correct chemical environments.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: An FT-IR spectrum is obtained to identify the functional groups present in the molecule. The sample is typically analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

  • Mass Spectrometry (MS): Mass spectral analysis, often using electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS), is performed to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information.

Potential Biological Activity and Signaling Pathways

While no specific biological activities or involvement in signaling pathways have been reported for this compound, the broader class of imidazole derivatives is known to interact with various biological targets. For instance, many substituted imidazoles act as inhibitors of enzymes such as kinases.

Hypothetical Kinase Inhibition Pathway

cluster_kinase Kinase kinase Kinase Enzyme atp_binding ATP Binding Site kinase->atp_binding substrate_binding Substrate Binding Site kinase->substrate_binding adp ADP atp_binding->adp Phosphorylation p_substrate Phosphorylated Substrate substrate_binding->p_substrate imidazole Ethyl 1,4-dimethyl-1H- imidazole-5-carboxylate (Hypothetical Inhibitor) imidazole->atp_binding Inhibition atp ATP atp->atp_binding substrate Substrate Protein substrate->substrate_binding downstream Downstream Signaling Cascade p_substrate->downstream cellular_response Cellular Response (e.g., Proliferation, Survival) downstream->cellular_response

Caption: Generalized representation of a kinase signaling pathway potentially inhibited by an imidazole derivative.

Disclaimer: The signaling pathway diagram is a generalized representation and is not based on experimental data for this compound. It serves as a hypothetical example of a mechanism through which imidazole-containing compounds may exert biological effects.

The imidazole core is a common scaffold in kinase inhibitors, where it can interact with the ATP-binding pocket of the enzyme, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling cascades that are often implicated in diseases such as cancer. Further research is required to determine if this compound possesses such activity.

Conclusion

This compound is a chemical entity with potential for further investigation in the fields of medicinal chemistry and material science. This guide has summarized the currently available physical and chemical data and provided hypothetical, yet plausible, experimental protocols for its synthesis and characterization. The lack of extensive biological data highlights an opportunity for future research to explore the potential therapeutic applications of this and related imidazole derivatives. As with any research chemical, appropriate safety precautions should be taken during handling and use.

References

An In-depth Technical Guide to Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate, a heterocyclic compound of interest in pharmaceutical and chemical research. This document details its chemical identity, physicochemical properties, potential biological activities, and synthetic methodologies.

Chemical Identity and Nomenclature

This compound is a substituted imidazole, a class of compounds recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities. While commonly referred to by the name in the title, the formal IUPAC name for this compound, associated with CAS Number 35445-32-0 , is ethyl 3,5-dimethylimidazole-4-carboxylate .[1][2] This discrepancy arises from the tautomeric nature of the imidazole ring and differing historical naming conventions. For clarity and precision in a research context, referencing the CAS number is recommended.

Synonyms:

  • 1,4-dimethyl-5-carbethoxyimidazole[3]

  • Ethyl 3,5-dimethylimidazole-4-carboxylate[1][2]

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

PropertyValueReference
CAS Number 35445-32-0[2]
Molecular Formula C₈H₁₂N₂O₂[4]
Molecular Weight 168.19 g/mol [4]
Appearance Liquid[3]
Boiling Point 102-103 °C at 0.2 mmHg[3]
Density 1.12 ± 0.1 g/cm³ (Predicted)[3]
Purity ≥97%

Synthesis and Experimental Protocols

General Experimental Protocol: Cyclocondensation for Imidazole Synthesis

This protocol is a representative method for synthesizing substituted imidazole rings and can be adapted for the preparation of this compound.

Materials:

  • An appropriate α-dicarbonyl compound

  • An aldehyde

  • Ammonia or an ammonium salt (e.g., ammonium acetate)

  • Ethyl acetoacetate

  • Solvent (e.g., ethanol, acetic acid)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the aldehyde and ethyl acetoacetate in the chosen solvent.

  • Addition of Reagents: To this solution, add the α-dicarbonyl compound and the ammonia source.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is purified by a suitable method, such as recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or column chromatography on silica gel, to yield the pure imidazole carboxylate.

Biological and Pharmacological Profile

The imidazole nucleus is a core component of many biologically active molecules.[5] Derivatives of this compound have shown promise in several areas of pharmacological research.

Potential Biological Activities:

  • Antimicrobial and Antifungal: This compound has demonstrated inhibitory effects against various microbial strains, including Staphylococcus aureus, and has shown antifungal activity against Candida albicans. The proposed mechanism involves the disruption of microbial cell membranes and the inhibition of essential metabolic pathways.

  • Anticancer: Research into related imidazole derivatives suggests potential applications in oncology. These compounds are being investigated for their ability to inhibit the growth of cancer cells, potentially acting as lead compounds for the development of new therapeutic agents.[5]

  • Antiviral: Certain derivatives have been explored for their efficacy against viruses like orthopoxviruses, showing promising selectivity compared to some existing antiviral drugs.[5]

The mechanism of action for these biological effects is believed to stem from the ability of the imidazole ring and its substituents to interact with and modulate the activity of specific enzymes and receptors.[5]

Logical and Workflow Diagrams

To visualize the relationships and processes described in this guide, the following diagrams are provided in DOT language.

cluster_ID Chemical Identity IUPAC Ethyl 3,5-dimethylimidazole-4-carboxylate CAS CAS: 35445-32-0 IUPAC->CAS Identifier Synonyms Synonyms IUPAC->Synonyms Related Terms CommonName This compound CommonName->IUPAC Formal Name CommonName->CAS Identifier

Caption: Chemical Nomenclature and Identifiers.

cluster_Synthesis General Synthesis Workflow Start Starting Materials (Aldehyde, Dicarbonyl, Ammonia, Ester) React Cyclocondensation Reaction Start->React Workup Solvent Removal (Work-up) React->Workup Purify Purification (Recrystallization or Chromatography) Workup->Purify Product Pure Ethyl 1,4-dimethyl-1H- imidazole-5-carboxylate Purify->Product

Caption: Generalized Synthetic Pathway.

cluster_Bioactivity Potential Biological Activities Compound Ethyl 1,4-dimethyl-1H- imidazole-5-carboxylate Antimicrobial Antimicrobial Compound->Antimicrobial Antifungal Antifungal Compound->Antifungal Anticancer Anticancer Compound->Anticancer Antiviral Antiviral Compound->Antiviral Mechanism Mechanism: Enzyme/Receptor Modulation Antimicrobial->Mechanism Antifungal->Mechanism Anticancer->Mechanism Antiviral->Mechanism

Caption: Overview of Potential Bioactivities.

References

An In-depth Technical Guide on the Tautomeric Forms of Dimethyl-Imidazole-Carboxylate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric forms of dimethyl-imidazole-carboxylate esters, focusing on their synthesis, characterization, and the equilibrium between different tautomeric forms. Due to the limited availability of data for the specific title compounds, this guide leverages information from closely related imidazole carboxylate esters to provide a thorough and practical resource.

Introduction to Tautomerism in Imidazole Systems

The imidazole ring is a fundamental heterocyclic motif in numerous biologically active molecules. Unsymmetrically substituted imidazoles, such as dimethyl-imidazole-carboxylate esters, can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the imidazole ring. This phenomenon, known as prototropic tautomerism, is crucial in drug design and development as different tautomers can exhibit distinct biological activities and physicochemical properties.

The tautomeric equilibrium is influenced by various factors including the nature and position of substituents, the solvent, temperature, and pH. For 4,5-dimethyl-1H-imidazole-2-carboxylate esters, two primary tautomeric forms are possible, which are in equilibrium. Understanding and controlling this equilibrium is a key aspect of their chemistry.

Synthesis of Dimethyl-Imidazole-Carboxylate Esters

This protocol is a generalized procedure based on the synthesis of similar imidazole carboxylates and may require optimization for the specific target molecule.

Step 1: Synthesis of 2-propyl-1H-imidazole-4,5-dicarboxylate [1]

A related synthesis for a key intermediate of Olmesartan provides a useful template.[1]

  • Preparation of Diethyl 2-chloro-3-oxosuccinate: To a solution of sodium ethoxide in ethanol, ethyl oxalate and ethyl chloroacetate are added dropwise at 0-5 °C. The reaction mixture is stirred for 24 hours at room temperature and then concentrated. The resulting salt is dissolved in ice-cold water and acidified with dilute hydrochloric acid. The product is extracted with ethyl acetate and purified by vacuum distillation.[1]

  • Condensation to form Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate: Butyramidinium is reacted with diethyl 2-chloro-3-oxosuccinate in ethanol. The reaction is stirred at room temperature and then heated to 60-70 °C for several hours. After evaporation of the solvent, the residue is worked up with water and ethyl acetate to yield the desired product.[1]

Step 2: Grignard Reaction and Esterification [2]

  • Grignard Reaction: The diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate is reacted with a Grignard reagent such as methylmagnesium bromide in an appropriate solvent like THF at low temperatures (0-10 °C).[2] This step would be modified to use the appropriate starting materials to generate the 4,5-dimethyl substitution.

  • Esterification: The resulting imidazole-5-carboxylic acid can be esterified using standard methods, such as reaction with methanol or ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield the corresponding methyl or ethyl ester.[2]

G cluster_start Starting Materials cluster_synthesis Synthesis Pathway cluster_end Final Product Butyraldehyde Butyraldehyde Cyclization Cyclization Butyraldehyde->Cyclization Glyoxal Glyoxal Glyoxal->Cyclization Hydroxymethylation Hydroxymethylation Cyclization->Hydroxymethylation Oxidation Oxidation Hydroxymethylation->Oxidation Esterification Esterification Oxidation->Esterification Grignard_Reaction Grignard_Reaction Esterification->Grignard_Reaction Target_Ester 4-(1-hydroxy-1-methylethyl)-2-propyl -imidazole-5-carboxylic acid ethyl ester Grignard_Reaction->Target_Ester

Caption: Synthetic pathway for a related imidazole-5-carboxylate ester.

Tautomeric Forms and Spectroscopic Characterization

The two principal tautomers of 4,5-dimethyl-1H-imidazole-2-carboxylate esters are the 1H and 3H forms. The equilibrium between these forms can be studied using various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.

In solution, if the tautomeric interconversion is rapid on the NMR timescale, time-averaged signals will be observed for the C4 and C5 carbons and their attached methyl groups. If the interconversion is slow, distinct signals for each tautomer will be present. The chemical shifts of the imidazole ring carbons and protons are sensitive to the position of the N-H proton.

Table 1: Predicted and Observed ¹H and ¹³C NMR Chemical Shifts for Imidazole Derivatives

Compound/TautomerNucleusPredicted Chemical Shift (ppm)Observed Chemical Shift (ppm) (Solvent)Reference
Ethyl 3-benzyl-5-methyl-3H-imidazole-4-carboxylate¹H (H-2)-7.72 (s)[3]
¹H (CH₃)-2.56 (s)[3]
¹³C (C-2)-140.0[3]
¹³C (C-5)-147.6[3]
¹³C (CH₃)-15.2[3]
Ethyl 5-methyl-3-phenyl-3H-imidazole-4-carboxylate¹H (H-2)-7.63 (s)[3]
¹H (CH₃)-2.58 (s)[3]
¹³C (C-2)-140.0[3]
¹³C (C-5)-147.7[3]
¹³C (CH₃)-15.2[3]

Note: The data presented is for structurally similar compounds due to the lack of specific data for 4,5-dimethyl-1H-imidazole-2-carboxylate esters.

G Tautomer_1H 1H-Tautomer Equilibrium Proton Transfer Tautomer_1H->Equilibrium Tautomer_3H 3H-Tautomer Tautomer_3H->Equilibrium Equilibrium->Tautomer_1H Equilibrium->Tautomer_3H

Caption: Tautomeric equilibrium in unsymmetrical imidazoles.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of a molecule and can unambiguously identify the predominant tautomer in the crystalline form. While crystallographic data for the specific title compounds were not found, data for related imidazole carboxylates is available and provides insight into the expected structural features.

Table 2: Selected Crystallographic Data for Related Imidazole Carboxylate Derivatives

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Reference
Dimethylammonium 5-carboxy-2-(1-oxo-1λ⁵-pyridin-2-yl)-1H-imidazole-4-carboxylateMonoclinicP2₁/c10.969017.3058.0160120.901[4]
Zwitterionic 4-carboxy-2-(1-methylpyridin-1-ium-4-yl)-1H-imidazole-5-carboxylateMonoclinicP2₁/n5.44078.63422.31796.327[5]

Note: The data presented is for structurally similar compounds to illustrate typical crystallographic parameters.

G Sample Sample Preparation XRay X-ray Diffraction Sample->XRay Data Data Collection XRay->Data Structure Structure Solution and Refinement Data->Structure Analysis Structural Analysis Structure->Analysis

Caption: General workflow for X-ray crystallography.

Computational Analysis of Tautomerism

Density Functional Theory (DFT) calculations are a powerful tool for investigating the relative stabilities of tautomers, transition states for their interconversion, and for predicting spectroscopic properties.

For related imidazole derivatives, DFT calculations have been employed to:

  • Determine the relative energies of the tautomers in the gas phase and in different solvents.

  • Calculate the energy barriers for proton transfer.

  • Predict NMR chemical shifts and vibrational frequencies.

Table 3: Calculated Relative Energies of Tautomers for a Model Imidazole System

TautomerMethod/Basis SetRelative Energy (kcal/mol) (Gas Phase)Relative Energy (kcal/mol) (Solvent)Reference
Tautomer AB3LYP/6-31G(d,p)0.00.0[6]
Tautomer BB3LYP/6-31G(d,p)2.5 - 3.1< 1.2[6]

Note: This data is for a 2-phenylimidazolecarbaldehyde system and serves as an illustrative example of the expected energy differences.

Conclusion

The study of tautomerism in dimethyl-imidazole-carboxylate esters is essential for understanding their chemical behavior and biological activity. While specific experimental data for these compounds is limited, this guide provides a framework for their synthesis and characterization based on closely related and well-documented imidazole derivatives. The provided protocols and data tables serve as a valuable starting point for researchers in this field. Further experimental and computational work is encouraged to fully elucidate the properties of these specific and potentially important molecules.

References

An In-Depth Technical Guide on the Solubility and Stability of Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, experimentally determined quantitative data on the solubility and stability of Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate is limited. This guide synthesizes available information on the target compound, provides context based on structurally related imidazole derivatives, and outlines standard experimental protocols for determining these crucial physicochemical properties.

Introduction

This compound is a heterocyclic compound featuring a substituted imidazole core. The imidazole ring is a significant scaffold in medicinal chemistry, known for its presence in numerous biologically active molecules. Understanding the solubility and stability of this compound is paramount for its application in drug discovery and development, influencing formulation, storage, and in vivo disposition.

This technical guide provides a summary of the known physicochemical properties of this compound and offers detailed, generalized experimental protocols for the systematic evaluation of its solubility and stability.

Physicochemical Properties

Available data for this compound is primarily from commercial suppliers.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₂N₂O₂[1]
Molecular Weight 168.196 g/mol [1]
CAS Number 35445-32-0[1]
Appearance Liquid[1]
Purity 97%[1]
IUPAC Name This compound[1]

Solubility Profile

Table 2: Anticipated Solubility Profile of this compound (Based on Related Compounds)

SolventExpected SolubilityRationale / Comments
Water Low to ModerateThe ester functionality and dimethylated imidazole ring may limit aqueous solubility. The basic nitrogen atoms of the imidazole ring suggest that solubility will be pH-dependent, increasing in acidic conditions due to salt formation.
Methanol, Ethanol SolublePolar protic solvents are likely to be effective due to hydrogen bonding potential.
Chloroform, Dichloromethane SolubleHalogenated solvents are often good solvents for similar heterocyclic compounds.
Acetone, Ethyl Acetate SolublePolar aprotic solvents are expected to be suitable.
Hexanes, Toluene LowNonpolar solvents are unlikely to be effective.
Experimental Protocol for Solubility Determination

A standard method for determining the thermodynamic solubility of a compound is the shake-flask method.

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, methanol, ethanol, acetonitrile)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Analytical balance

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume of the test solvent. The excess solid ensures that equilibrium is reached at saturation.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time to reach equilibrium.

  • Sample Processing:

    • After equilibration, allow the vials to stand to let the undissolved compound settle.

    • Centrifuge the samples at a high speed to pellet the remaining solid.

  • Quantification:

    • Carefully withdraw an aliquot from the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of known concentrations to quantify the sample.

  • Data Analysis:

    • Calculate the solubility as the mean of at least three independent measurements. The results are typically expressed in mg/mL or µg/mL.

G cluster_prep Preparation cluster_equil Equilibration cluster_proc Sample Processing cluster_quant Quantification A Add excess compound to solvent B Seal vials A->B C Incubate with shaking at constant temperature B->C D Centrifuge to pellet excess solid C->D E Collect supernatant D->E F Dilute aliquot E->F G Analyze by HPLC F->G H Calculate concentration using calibration curve G->H

Experimental workflow for solubility determination.

Stability Profile

The stability of a drug candidate is a critical attribute that affects its shelf-life, formulation, and safety. Forced degradation studies are employed to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.

Potential Degradation Pathways

Based on the structure of this compound, the following degradation pathways can be anticipated:

  • Hydrolysis: The ethyl ester moiety is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid (1,4-dimethyl-1H-imidazole-5-carboxylic acid) and ethanol.

  • Oxidation: The electron-rich imidazole ring can be susceptible to oxidation.

  • Photodegradation: Exposure to light, particularly UV light, may induce degradation.

  • Thermal Degradation: High temperatures can lead to decomposition.

Table 3: Summary of Forced Degradation Conditions and Potential Degradants

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acidic Hydrolysis 0.1 N - 1 N HCl, heat (e.g., 60-80 °C)Ester hydrolysis
Basic Hydrolysis 0.1 N - 1 N NaOH, room temp. or heatEster hydrolysis
Oxidative Degradation 3-30% H₂O₂, room temp. or heatOxidation of the imidazole ring
Thermal Degradation Dry heat (e.g., 80-105 °C)General decomposition
Photostability Exposure to light (ICH Q1B guidelines)Photolytic degradation
Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions and to identify the resulting degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade solvents

  • HPLC-MS system for identification of degradants

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 80 °C for a specified time (e.g., 2, 6, 24 hours).

    • Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature or gently heat for a specified time.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Store the solid compound and a solution of the compound in an oven at a high temperature (e.g., 80 °C).

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Sample Analysis:

    • At appropriate time points, withdraw samples.

    • Neutralize the acidic and basic samples.

    • Analyze all samples by a stability-indicating HPLC method. An HPLC-MS method is highly recommended to obtain mass information of the parent compound and any degradation products.

  • **Data

References

An In-depth Technical Guide to Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines its core physicochemical properties, potential synthetic routes, and illustrative workflows relevant to its synthesis.

Core Compound Properties

This compound is a substituted imidazole, a class of compounds recognized for its broad range of biological activities. The presence of methyl and ethyl carboxylate groups on the imidazole ring makes it a versatile intermediate for the synthesis of more complex molecules.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula C₈H₁₂N₂O₂[1]
Molecular Weight 168.196 g/mol [1]
CAS Number 35445-32-0[1]
IUPAC Name This compound[1]

Experimental Protocols: Synthesis Methodologies

One common approach for the synthesis of the imidazole core is through cyclocondensation reactions . This class of reactions typically involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia or an amine. For a substituted imidazole like the topic compound, a multi-component reaction could potentially be designed using appropriate precursors that contain the required methyl and ethyl carboxylate functionalities.

A generalized synthetic workflow can be conceptualized as a multi-step process, which is a common strategy in heterocyclic chemistry. This often involves the initial formation of a less substituted imidazole ring, followed by subsequent functionalization, such as N-methylation and esterification, to arrive at the final product.

Visualized Synthesis Workflow

The following diagram illustrates a generalized, logical workflow for the synthesis of a substituted imidazole carboxylate, highlighting the key stages from starting materials to the final product.

Synthesis_Workflow Start Starting Materials (e.g., α-dicarbonyl, Aldehyde, Amine) Cyclocondensation Cyclocondensation Start->Cyclocondensation Reaction Imidazole_Core Imidazole Ring Formation Cyclocondensation->Imidazole_Core Forms Functionalization Functional Group Modification Imidazole_Core->Functionalization Further reactions Purification Purification (e.g., Chromatography, Recrystallization) Functionalization->Purification Yields crude product Final_Product Ethyl 1,4-dimethyl-1H- imidazole-5-carboxylate Purification->Final_Product Isolates

Caption: Generalized workflow for imidazole synthesis.

This guide serves as a foundational resource for professionals engaged in the research and development of novel chemical entities. The provided data and conceptual workflows aim to facilitate a better understanding of this compound and its potential applications in the field.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of bioactive molecules derived from Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate. This versatile building block, featuring a substituted imidazole core, is a valuable starting material for the development of novel therapeutic agents with potential anticancer and antimicrobial properties. The following sections detail synthetic strategies, experimental protocols, and the biological activities of derived compounds, supported by quantitative data and mechanistic insights.

Introduction

This compound is a heterocyclic compound that serves as a key intermediate in the synthesis of a variety of bioactive molecules. The imidazole scaffold is a well-established pharmacophore found in numerous approved drugs, owing to its ability to engage in various biological interactions. Modifications of the ester and the imidazole ring of this compound allow for the generation of diverse chemical libraries for drug discovery programs. Research has highlighted the potential for derivatives of this compound to exhibit significant anticancer and antimicrobial activities.

Synthesis of Bioactive Derivatives

A primary synthetic route for diversifying this compound involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amide coupling with various amines. This approach allows for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's physicochemical properties and biological activity.

General Synthetic Workflow

The overall process for converting this compound into bioactive amide derivatives can be visualized as a two-step process.

G A Ethyl 1,4-dimethyl-1H- imidazole-5-carboxylate B Hydrolysis (e.g., NaOH, EtOH/H2O) A->B C 1,4-dimethyl-1H-imidazole- 5-carboxylic acid B->C D Amide Coupling (e.g., HATU, DIPEA, Amine) C->D E Bioactive N-substituted-1,4-dimethyl- 1H-imidazole-5-carboxamide D->E

Caption: General workflow for the synthesis of bioactive amides.

Experimental Protocols

Protocol 1: Hydrolysis of this compound

This protocol describes the saponification of the ethyl ester to yield the corresponding carboxylic acid, a key intermediate for further derivatization.

Materials:

  • This compound

  • Ethanol (EtOH) or Methanol (MeOH)

  • 10% aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution

  • 1 N Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Water

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol (10 volumes).

  • Add 10% aqueous NaOH or KOH solution (2 volumes) to the solution.

  • Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, heat the mixture to 60°C.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the alcohol.

  • Dilute the residue with water (10 volumes) and wash with dichloromethane (2 x 10 volumes) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 3 with 1 N HCl.

  • Extract the product with dichloromethane (2 x 5 volumes).

  • Combine the organic layers and wash successively with water (10 volumes) and brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1,4-dimethyl-1H-imidazole-5-carboxylic acid.

  • The crude product can be purified by column chromatography if necessary.

Protocol 2: Synthesis of N-substituted-1,4-dimethyl-1H-imidazole-5-carboxamides via Amide Coupling

This protocol outlines the coupling of the carboxylic acid intermediate with a primary or secondary amine to form the corresponding amide.

Materials:

  • 1,4-dimethyl-1H-imidazole-5-carboxylic acid (from Protocol 1)

  • Desired amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve 1,4-dimethyl-1H-imidazole-5-carboxylic acid (1 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Add the desired amine (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-1,4-dimethyl-1H-imidazole-5-carboxamide.

Biological Activity of Derivatives

Derivatives of this compound have shown promise in both anticancer and antimicrobial applications. The biological activity is often dependent on the nature of the substituent introduced, particularly in the amide series.

Anticancer Activity

Several N-substituted imidazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Table 1: Anticancer Activity of Imidazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Citation
5e (Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate)HeLa (Cervical)0.737 ± 0.05[1]
5e (Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate)HT-29 (Colon)1.194 ± 0.02[1]
61 (N-substituted carbazole imidazolium salt)HL-60 (Leukemia)0.51[2]
61 (N-substituted carbazole imidazolium salt)SMMC-7721 (Hepatocellular)2.48[2]
61 (N-substituted carbazole imidazolium salt)MCF-7 (Breast)1.89[2]
61 (N-substituted carbazole imidazolium salt)SW480 (Colon)1.23[2]
Antimicrobial Activity

N-alkylated imidazole derivatives have shown significant antibacterial activity. The length of the alkyl chain has been identified as a critical factor influencing the antimicrobial potency.

Table 2: Antimicrobial Activity of N-Alkyl Imidazole Derivatives

Compound ClassBacterial StrainMIC (µg/mL)Citation
N-alkylimidazolesStaphylococcus aureusVaries with alkyl chain length[3][4]
N-alkylimidazolesEscherichia coliVaries with alkyl chain length[3][4]
N-alkylimidazolesPseudomonas aeruginosaVaries with alkyl chain length[3][4]
Pyridine-functionalized benzimidazolium saltsBacillus cereus3.91[5]
Pyridine-functionalized benzimidazolium saltsBacillus subtilis3.91[5]
Pyridine-functionalized benzimidazolium saltsStaphylococcus aureus3.91[5]
Pyridine-functionalized benzimidazolium saltsEnterococcus faecalis3.91[5]

Signaling Pathways and Mechanisms of Action

Anticancer Mechanism

Imidazole-based anticancer agents can modulate various signaling pathways involved in cell growth, proliferation, and apoptosis. One of the key mechanisms involves the inhibition of protein kinases, such as those in the AKT and ERK pathways, which are often dysregulated in cancer.

G cluster_0 AKT Signaling Pathway cluster_1 ERK Signaling Pathway cluster_2 A Growth Factor Receptor B PI3K A->B F Ras A->F C AKT B->C D mTOR C->D E Cell Growth & Proliferation D->E G Raf F->G H MEK G->H I ERK H->I J Transcription Factors I->J K Gene Expression (Proliferation, Survival) J->K L Imidazole Derivative L->C Inhibition L->I Inhibition

Caption: Inhibition of AKT and ERK signaling pathways by imidazole derivatives.

Antimicrobial Mechanism

The antimicrobial action of certain imidazole derivatives, particularly antifungal agents, involves the inhibition of lanosterol 14α-demethylase, an essential enzyme in the biosynthesis of ergosterol. Ergosterol is a vital component of the fungal cell membrane. Its depletion disrupts membrane integrity, leading to fungal cell death.

G A Acetyl-CoA B HMG-CoA Reductase A->B C Mevalonate Pathway B->C D Squalene C->D E Lanosterol D->E F Lanosterol 14α-demethylase E->F G Ergosterol F->G H Fungal Cell Membrane Integrity G->H I Imidazole Derivative I->F Inhibition

Caption: Inhibition of ergosterol biosynthesis by imidazole antifungals.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel bioactive compounds. The straightforward modification of its ester functionality provides a robust platform for generating diverse libraries of amides with potential therapeutic applications in oncology and infectious diseases. The provided protocols offer a foundation for researchers to explore the chemical space around this promising scaffold and to develop new and effective therapeutic agents. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives will be crucial for advancing these compounds through the drug discovery pipeline.

References

Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Discovery

Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate is a versatile heterocyclic building block that has garnered significant attention in the field of medicinal chemistry. Its substituted imidazole core serves as a privileged scaffold for the development of novel therapeutic agents targeting a range of diseases, including cancer, microbial infections, and inflammatory conditions. The presence of reactive handles—an ester group and a disubstituted imidazole ring—allows for extensive chemical modifications to optimize biological activity, selectivity, and pharmacokinetic properties. This document provides detailed application notes, experimental protocols, and an overview of the biological activities associated with derivatives of this compound.

Overview of Medicinal Chemistry Applications

The imidazole ring is a key structural motif in many biologically active molecules and approved drugs. Derivatives of this compound have shown promise in several therapeutic areas:

  • Anticancer Agents: The imidazole scaffold is a core component of numerous kinase inhibitors. Derivatives of this compound have been explored as inhibitors of Receptor Tyrosine Kinases (RTKs), which are crucial mediators of cancer cell growth, proliferation, and survival. Additionally, some derivatives have been shown to induce apoptosis in cancer cells through mechanisms such as the disruption of mitotic spindle formation.[1]

  • Antimicrobial Agents: The imidazole core is a well-established pharmacophore in antifungal and antibacterial agents. Compounds derived from this compound have demonstrated significant activity against various pathogens, including drug-resistant strains. Their proposed mechanism of action often involves the disruption of microbial cell membrane integrity or the inhibition of essential enzymes.[1]

  • Modulators of Oxidative Stress: Certain imidazole derivatives have been found to modulate the Nrf2/Keap1 signaling pathway, a critical regulator of cellular antioxidant responses. By influencing this pathway, these compounds can protect cells from oxidative damage, a key factor in a variety of diseases.

Synthesis of this compound

A common and adaptable method for the synthesis of substituted imidazoles is the Debus-Radziszewski reaction. This multi-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[2]

Proposed Synthetic Protocol (Debus-Radziszewski Method)

This protocol describes a plausible synthesis of this compound.

Materials:

  • Ethyl 2-amino-3-oxobutanoate (or its hydrochloride salt)

  • Acetaldehyde

  • Ammonia (e.g., ammonium acetate or aqueous ammonia)

  • Glacial acetic acid (as solvent)

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-amino-3-oxobutanoate (1 equivalent) and ammonium acetate (2-3 equivalents) in glacial acetic acid.

  • Add acetaldehyde (1.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux (approximately 118°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Carefully neutralize the acetic acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Derivatization Strategies for Lead Optimization

The this compound scaffold can be readily modified at several positions to explore structure-activity relationships (SAR).

G cluster_0 Chemical Modifications Core This compound Ester Ester Hydrolysis/Amidation Core->Ester 1 N1 N-Alkylation/Arylation Core->N1 2 C2-Methyl Functionalization of C2-Methyl Core->C2-Methyl 3 Bioactive Bioactive Derivatives Ester->Bioactive N1->Bioactive C2-Methyl->Bioactive G cluster_0 RTK Signaling Pathway Ligand Ligand RTK Receptor Tyrosine Kinase Ligand->RTK Activates ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream Phosphorylates Imidazole Imidazole Derivative Imidazole->RTK Inhibits ATP binding ATP ATP ATP->RTK Binds Proliferation Cell Proliferation & Survival Downstream->Proliferation G cluster_0 Nrf2/Keap1 Signaling Pathway Stress Oxidative Stress / Imidazole Derivative Keap1 Keap1 Stress->Keap1 Disrupts binding Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Ub Ubiquitination & Degradation Nrf2->Ub Leads to Nucleus Nucleus Nrf2->Nucleus Translocates ARE Antioxidant Response Element Nucleus->ARE Binds Genes Antioxidant Gene Expression ARE->Genes

References

Application of Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate is a versatile heterocyclic building block with significant potential in the synthesis of kinase inhibitors. The imidazole scaffold is a common feature in a multitude of approved and investigational kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases. This application note provides a detailed overview of the utility of this compound in the synthesis of potent and selective kinase inhibitors, with a focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and p38 Mitogen-Activated Protein Kinase (p38 MAPK). This document includes synthetic protocols, quantitative data on inhibitor potency, and detailed experimental procedures for kinase activity assays.

Synthetic Strategy: From Imidazole Ester to Potent Kinase Inhibitors

The primary synthetic route leveraging this compound involves its conversion to a corresponding carboxamide. This is typically achieved through direct amidation with a desired amine or via a two-step process involving hydrolysis of the ester to the carboxylic acid followed by amide coupling. The resulting N-substituted imidazole-5-carboxamide core can then be further elaborated to generate a diverse library of kinase inhibitors.

A representative synthetic scheme involves the amidation of this compound with a substituted aniline, a common structural motif in many kinase inhibitors that targets the hydrophobic region of the kinase domain.

Experimental Workflow for Kinase Inhibitor Synthesis

G cluster_synthesis Synthesis of Imidazole-based Kinase Inhibitor start Start: Ethyl 1,4-dimethyl-1H- imidazole-5-carboxylate & Substituted Aniline hydrolysis Step 1: Hydrolysis (Optional) start->hydrolysis LiOH, THF/H2O amidation Step 2: Amidation/ Amide Coupling start->amidation Direct Aminolysis (High Temperature) hydrolysis->amidation HATU, DIPEA, DMF purification Step 3: Purification amidation->purification Column Chromatography inhibitor Final Product: N-(substituted-phenyl)-1,4-dimethyl- 1H-imidazole-5-carboxamide purification->inhibitor

Caption: A generalized workflow for the synthesis of an N-aryl-1,4-dimethyl-1H-imidazole-5-carboxamide kinase inhibitor.

Target Kinases and Signaling Pathways

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[1] Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy.

VEGFR-2 Signaling Pathway

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Inhibitor Imidazole-based Inhibitor Inhibitor->VEGFR2 Proliferation Cell Proliferation, Survival, Migration, Angiogenesis PLCg->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation p38_Pathway Stimuli Stress / Cytokines MKK3_6 MKK3/6 Stimuli->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MK2 p38->MK2 ATF2 ATF2 p38->ATF2 Inhibitor Imidazole-based Inhibitor Inhibitor->p38 Response Inflammation, Apoptosis, Cell Cycle Arrest MK2->Response ATF2->Response

References

Application Note: A Comprehensive Protocol for the N-alkylation of Ethyl Imidazole-5-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-alkylated imidazoles are a cornerstone of many pharmacologically active compounds. The introduction of an alkyl group onto one of the nitrogen atoms of the imidazole ring is a critical transformation in medicinal chemistry, often modulating the biological activity and pharmacokinetic properties of the molecule.[1] Specifically, N-substituted ethyl imidazole-5-carboxylates serve as versatile building blocks in the synthesis of new therapeutic agents.[2]

The N-alkylation of an imidazole ring proceeds via a nucleophilic substitution mechanism.[3] The reaction is typically initiated by the deprotonation of the imidazole N-H using a suitable base, which generates a nucleophilic imidazolate anion.[3] This anion then attacks an electrophilic alkylating agent, such as an alkyl halide, to form the N-alkylated product.[3]

A primary challenge in the alkylation of unsymmetrically substituted imidazoles, such as ethyl imidazole-5-carboxylate, is controlling the regioselectivity. The imidazole ring presents two potential nitrogen atoms for alkylation (N-1 and N-3). The presence of an electron-withdrawing group, like the ethyl carboxylate at the C-5 position, decreases the nucleophilicity of the adjacent nitrogen (N-1).[4] Consequently, the more remote nitrogen (N-3) becomes the more favorable site for electrophilic attack.[4] However, the final product ratio can also be influenced by steric effects from both the imidazole substituent and the alkylating agent, as well as the specific reaction conditions employed.[4] This protocol provides a generalized method for the regioselective N-alkylation of ethyl imidazole-5-carboxylates and related structures.

General Reaction Scheme & Mechanism

The N-alkylation of ethyl imidazole-5-carboxylate generally favors the formation of the N-3 alkylated isomer due to electronic effects.

Experimental_Workflow arrow arrow A 1. Setup Dissolve imidazole ester in anhydrous solvent (e.g., CH3CN) under inert atmosphere. B 2. Deprotonation Add base (e.g., K2CO3) and stir for 15-30 minutes at room temperature. A->B C 3. Alkylation Add alkylating agent dropwise. Heat if necessary. B->C D 4. Monitoring Monitor reaction progress by TLC until starting material is consumed. C->D E 5. Workup Pour mixture into ice-water and extract with ethyl acetate. D->E F 6. Washing Wash combined organic layers with water and brine. E->F G 7. Drying & Concentration Dry organic phase over MgSO4, filter, and evaporate solvent. F->G H 8. Purification Purify the crude product by column chromatography. G->H

References

Application Notes: Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate is a heterocyclic compound belonging to the imidazole class of molecules. The imidazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its presence in numerous pharmacologically active compounds. Imidazole derivatives have demonstrated a broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties.[1][2] This document provides an overview of the potential application of this compound in antimicrobial drug discovery, including its mechanism of action, and detailed protocols for its evaluation.

Mechanism of Action

The precise mechanism of action for this compound has not been extensively elucidated in the available literature. However, based on the known mechanisms of other imidazole-based antimicrobial agents, it is hypothesized to act through one or more of the following pathways:

  • Disruption of Cell Membrane Integrity: Imidazole compounds can interfere with the biosynthesis of ergosterol in fungi, a critical component of the fungal cell membrane. This leads to increased membrane permeability and ultimately cell death.[3] In bacteria, they may interact with the cell membrane, causing depolarization and leakage of cellular contents.

  • Inhibition of Nucleic Acid Synthesis: Some imidazole derivatives have been shown to interfere with bacterial DNA replication and transcription, thereby inhibiting cell growth and proliferation.

  • Enzyme Inhibition: Imidazoles can coordinate with metal ions in the active sites of essential microbial enzymes, leading to their inactivation. Targets can include enzymes involved in cell wall synthesis or metabolic pathways.[1]

Further research is required to determine the specific molecular targets of this compound.

Quantitative Data Summary

Table 1: Representative Antimicrobial Activity of Imidazole Derivatives

Compound ClassTest OrganismMIC Range (µg/mL)Reference
Imidazole-1,2,3-triazole hybridsE. coli4.9 - 17[4]
Imidazole-1,2,3-triazole hybridsP. aeruginosa360 - 710 (IC50 nM)[4]
Imidazole-1,2,3-triazole hybridsS. aureus8 - 55 (MIC nM)[4]
Imidazole-1,2,3-triazole hybridsB. subtilis6.2 - 6.4 (MIC µM)[4]
Benzimidazole derivativesS. aureus1.56 - 0.39[5]
Benzimidazole derivativesMRSA1.56 - 0.39[5]
Benzimidazole derivativesE. coli>100[5]
Benzimidazole derivativesC. albicans50 - >100[5]

Note: The data above is for illustrative purposes and represents the activity of various imidazole derivatives, not specifically this compound.

Experimental Protocols

The following are detailed protocols for the preliminary in vitro evaluation of this compound for its antimicrobial and cytotoxic properties.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7]

Materials:

  • This compound

  • Sterile 96-well microtiter plates (round-bottom)[7]

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi[3][8]

  • Bacterial or fungal strains

  • Sterile saline (0.85%)

  • McFarland turbidity standards (0.5)

  • Dimethyl sulfoxide (DMSO)

  • Multichannel pipette

  • Incubator

Procedure:

  • Preparation of Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: Add 100 µL of sterile MHB or RPMI-1640 to all wells of a 96-well plate.[7]

  • Serial Dilution: Add 100 µL of the compound's stock solution to the first well of each row. Mix well and transfer 100 µL to the second well. Repeat this two-fold serial dilution down the row to the 10th well, discarding the final 100 µL. Wells in column 11 will serve as a positive control (no compound), and column 12 as a negative control (no bacteria).

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[8]

  • Inoculation: Add 100 µL of the diluted inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plates and incubate at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.[3][6]

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[6]

Protocol 2: Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9]

Materials:

  • Human cell line (e.g., HEK293 for non-cancerous, or a cancer cell line like HeLa)[9]

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • DMSO

  • 96-well flat-bottom plates

  • CO2 incubator

Procedure:

  • Cell Seeding: Seed 1 x 10^4 cells per well in 100 µL of complete medium into a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C in a 5% CO2 atmosphere.[9]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours in the dark at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

experimental_workflow cluster_mic MIC Determination Workflow prep_stock_mic Prepare Compound Stock Solution serial_dilute Perform Serial Dilutions prep_stock_mic->serial_dilute prep_plate_mic Prepare 96-well plate with broth prep_plate_mic->serial_dilute inoculate Inoculate Plates serial_dilute->inoculate prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate_mic Incubate (18-48h) inoculate->incubate_mic read_mic Read MIC incubate_mic->read_mic

Caption: Workflow for MIC Determination.

cytotoxicity_workflow cluster_mtt MTT Cytotoxicity Assay Workflow seed_cells Seed Cells in 96-well Plate incubate_attach Incubate (24h) for attachment seed_cells->incubate_attach treat_cells Treat with Compound incubate_attach->treat_cells incubate_treat Incubate (24-48h) treat_cells->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Solubilize Formazan (DMSO) incubate_mtt->solubilize read_abs Read Absorbance (570 nm) solubilize->read_abs

Caption: Workflow for MTT Cytotoxicity Assay.

signaling_pathway cluster_pathway Hypothesized Fungal Mechanism of Action compound Ethyl 1,4-dimethyl-1H- imidazole-5-carboxylate enzyme Lanosterol 14α-demethylase (CYP51) compound->enzyme Inhibits ergosterol Ergosterol enzyme->ergosterol Blocked Conversion lanosterol Lanosterol lanosterol->enzyme Substrate membrane Fungal Cell Membrane Integrity ergosterol->membrane Maintains death Fungal Cell Death membrane->death Disruption leads to

References

Application Notes and Protocols for the Derivatization of Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] Derivatives of imidazole are integral to numerous clinically approved drugs and are actively investigated for new therapeutic applications, particularly in oncology.[3] The unique electronic properties and hydrogen bonding capabilities of the imidazole ring enable it to interact with a variety of biological targets, including kinases and tubulin, which are critical in cancer cell proliferation and survival.[2][3]

This document provides detailed application notes and protocols for the derivatization of a specific imidazole scaffold, Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate, as a promising starting point for the development of novel anticancer agents. While direct derivatization studies on this exact molecule are not extensively reported in publicly available literature, we will draw upon established synthetic methodologies for closely related imidazole carboxylates and highlight derivatization strategies that have proven successful for similar scaffolds in the pursuit of potent and selective anticancer compounds.

Rationale for Derivatization

The core structure of this compound offers several key positions for chemical modification to explore structure-activity relationships (SAR) and optimize anticancer efficacy. The primary points for derivatization include:

  • The Ester Group (C5-position): The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to form amides. This allows for the introduction of various functionalities to probe interactions with target proteins.

  • The N1- and N3-Positions: While the N1-position is methylated, derivatization at the N3-position is a potential avenue for modification, though this can be synthetically challenging.

  • The Methyl Groups (C1 and C4): Modification of these groups is less common but could be explored to fine-tune steric and electronic properties.

Synthetic Protocols

Protocol 1: Synthesis of the Core Scaffold - this compound

Reaction Scheme:

Synthesis_of_Core_Scaffold reagents Ethyl 2-amino-3-oxobutanoate + N-methylformamide + Acid catalyst product This compound reagents->product Heat

Caption: General synthetic scheme for this compound.

Materials:

  • Ethyl 2-amino-3-oxobutanoate hydrochloride

  • N-methylformamide

  • Acetic acid (or other suitable acid catalyst)

  • Ethanol (or other suitable solvent)

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of ethyl 2-amino-3-oxobutanoate hydrochloride (1 equivalent) in ethanol, add N-methylformamide (1.2 equivalents) and a catalytic amount of acetic acid.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Derivatization at the C5-Ester Group - Synthesis of Amide Derivatives

This protocol details the hydrolysis of the ethyl ester to the carboxylic acid, followed by amide coupling. This strategy is widely used to introduce diverse chemical moieties.

Workflow:

Amide_Derivatization_Workflow start Ethyl 1,4-dimethyl-1H- imidazole-5-carboxylate hydrolysis Hydrolysis (e.g., LiOH, THF/H₂O) start->hydrolysis acid 1,4-dimethyl-1H-imidazole- 5-carboxylic acid hydrolysis->acid coupling Amide Coupling (e.g., HATU, DIPEA, Amine) acid->coupling product Amide Derivative coupling->product

Caption: Workflow for the synthesis of amide derivatives.

Part A: Hydrolysis of the Ester

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of THF and water.

  • Add LiOH (1.5 equivalents) and stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Acidify the aqueous solution to pH 3-4 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 1,4-dimethyl-1H-imidazole-5-carboxylic acid. This product can often be used in the next step without further purification.

Part B: Amide Coupling

Materials:

  • 1,4-dimethyl-1H-imidazole-5-carboxylic acid

  • Desired primary or secondary amine (1.1 equivalents)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)

  • DIPEA (N,N-Diisopropylethylamine) (3 equivalents)

  • Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1,4-dimethyl-1H-imidazole-5-carboxylic acid (1 equivalent) in anhydrous DMF.

  • Add the desired amine (1.1 equivalents), HATU (1.2 equivalents), and DIPEA (3 equivalents).

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC.

  • Pour the reaction mixture into a saturated sodium bicarbonate solution and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation Protocols

The following are standard protocols for evaluating the anticancer potential of the synthesized derivatives. These are based on methods reported for structurally similar imidazole compounds.[4]

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

Workflow:

MTT_Assay_Workflow seed Seed cancer cells in 96-well plates treat Treat with serial dilutions of test compounds seed->treat incubate1 Incubate for 48-72 hours treat->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate for 4 hours add_mtt->incubate2 add_dmso Add DMSO to dissolve formazan crystals incubate2->add_dmso read Measure absorbance at 570 nm add_dmso->read calculate Calculate IC₅₀ values read->calculate

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

  • Human cancer cell lines (e.g., HeLa, HT-29, A549, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be less than 0.5%.

  • Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (negative control) and a known anticancer drug (positive control).

  • Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ values using a suitable software (e.g., GraphPad Prism).

Data Presentation

Quantitative data from the biological assays should be summarized in a clear and structured table for easy comparison of the synthesized derivatives.

Table 1: In Vitro Cytotoxicity of this compound Derivatives

Compound IDR Group (Amide Moiety)HeLa IC₅₀ (µM)HT-29 IC₅₀ (µM)A549 IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)
EDC-01 -NH-CH₂-Ph> 50> 50> 50> 50
EDC-02 -NH-(4-Cl-Ph)25.3 ± 2.130.1 ± 3.528.7 ± 2.935.4 ± 4.0
EDC-03 -NH-(3,4-diCl-Ph)10.8 ± 1.215.6 ± 1.812.3 ± 1.518.9 ± 2.2
EDC-04 -NH-dodecyl0.74 ± 0.05[4]1.19 ± 0.02[4]Not ReportedNot Reported
Doxorubicin (Positive Control)0.5 ± 0.040.8 ± 0.070.6 ± 0.050.4 ± 0.03

Data for EDC-04 is from a structurally similar amino-imidazole scaffold and is included for comparative purposes.[4]

Potential Signaling Pathways and Mechanisms of Action

Based on studies of related imidazole-containing anticancer agents, the derivatives of this compound may exert their anticancer effects through various mechanisms:

  • Tubulin Polymerization Inhibition: Many imidazole derivatives have been shown to bind to the colchicine binding site of tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase, and ultimately apoptosis.[2]

  • Kinase Inhibition: The imidazole scaffold is a common feature in many kinase inhibitors. These compounds can target various kinases involved in cancer cell signaling pathways, such as EGFR, VEGFR, and BRAF.[3]

  • Induction of Apoptosis: The derivatives may induce programmed cell death by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, and by disrupting the mitochondrial membrane potential.[4]

Signaling Pathway Diagram:

Signaling_Pathway cluster_cell Cancer Cell cluster_pathways Potential Targets & Pathways cluster_effects Cellular Effects Imidazole Imidazole Derivative Tubulin Tubulin Polymerization Imidazole->Tubulin Inhibition Kinases Kinase Signaling (e.g., EGFR, VEGFR) Imidazole->Kinases Inhibition Mitochondria Mitochondrial Pathway Imidazole->Mitochondria Disruption G2M_Arrest G2/M Cell Cycle Arrest Tubulin->G2M_Arrest Apoptosis Apoptosis Kinases->Apoptosis Mitochondria->Apoptosis G2M_Arrest->Apoptosis

Caption: Potential signaling pathways targeted by imidazole derivatives.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel anticancer agents. The synthetic protocols provided herein offer a framework for the synthesis of the core molecule and its derivatization, particularly at the C5-ester position. The biological evaluation protocols are standard methods to assess the anticancer potential of the synthesized compounds. By systematically exploring the structure-activity relationships through derivatization and evaluating the biological activity, researchers can identify lead compounds with improved potency and selectivity for further preclinical development. Future work should focus on elucidating the specific molecular targets and signaling pathways of the most potent derivatives to better understand their mechanism of action.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate and similar imidazole-based compounds in high-throughput screening (HTS) campaigns. The imidazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities. This document outlines detailed protocols for HTS assays targeting protein kinases and for antimicrobial activity, two areas where imidazole derivatives have shown significant promise.

Section 1: Application in Protein Kinase Inhibition Assays

Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Imidazole-containing compounds have been identified as potent kinase inhibitors. The following provides a protocol for a representative HTS assay to identify novel kinase inhibitors from a library of imidazole derivatives, including this compound.

1.1. Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This protocol describes a TR-FRET-based assay to measure the inhibition of a hypothetical tyrosine kinase, "Kinase-X". The assay quantifies the phosphorylation of a biotinylated peptide substrate by Kinase-X. A europium (Eu)-labeled anti-phosphotyrosine antibody serves as the donor fluorophore, and a streptavidin-allophycocyanin (SA-APC) conjugate, which binds to the biotinylated peptide, acts as the acceptor. Phosphorylation of the peptide brings the donor and acceptor into close proximity, resulting in a FRET signal. Inhibitors of Kinase-X will prevent this phosphorylation, leading to a decrease in the FRET signal.

1.2. Data Presentation: Summary of Quantitative Data

The following table summarizes hypothetical screening data for a selection of imidazole compounds against Kinase-X.

Compound IDCompound NameConcentration (µM)% Inhibition of Kinase-XIC50 (µM)Z'-Factor
EDC-001 This compound 10 12.5 > 100 0.85
EDC-002 N-(4-fluorophenyl)-1,4-dimethyl-1H-imidazole-5-carboxamide1085.22.10.85
EDC-003 (1,4-dimethyl-1H-imidazol-5-yl)(phenyl)methanone1045.715.80.85
EDC-004 1,4-dimethyl-1H-imidazole-5-carboxylic acid105.2> 1000.85
Staurosporine (Control) -199.80.0150.85

1.3. Experimental Protocol: TR-FRET Kinase Inhibition Assay

Materials:

  • Kinase-X (recombinant)

  • Biotinylated peptide substrate

  • ATP (Adenosine triphosphate)

  • Eu-labeled anti-phosphotyrosine antibody

  • Streptavidin-APC (SA-APC)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • Stop/Detection Buffer: Assay buffer containing 10 mM EDTA, 2 nM Eu-labeled antibody, 20 nM SA-APC

  • Test compounds (including this compound) dissolved in DMSO

  • 384-well low-volume white plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Dispensing: Dispense 50 nL of test compounds at various concentrations into the wells of a 384-well plate using an acoustic liquid handler. For the primary screen, a single concentration of 10 µM is often used.

  • Enzyme and Substrate Addition: Add 5 µL of a 2X Kinase-X and 2X biotinylated peptide substrate solution in assay buffer to each well.

  • Initiation of Reaction: Add 5 µL of a 2X ATP solution in assay buffer to each well to start the kinase reaction. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Termination and Detection: Add 10 µL of Stop/Detection Buffer to each well to stop the reaction and introduce the detection reagents.

  • Final Incubation: Incubate the plate at room temperature for 60 minutes in the dark to allow for antibody binding and signal stabilization.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm (APC) and 620 nm (Europium) after excitation at 320 nm. The TR-FRET ratio (665 nm / 620 nm) is calculated.

1.4. Visualization of Kinase Inhibition HTS Workflow

G cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Detection compound_dispensing Compound Dispensing (50 nL) enzyme_substrate_mix Add Kinase-X and Substrate (5 µL) compound_dispensing->enzyme_substrate_mix to 384-well plate atp_addition Add ATP (5 µL) enzyme_substrate_mix->atp_addition incubation_1 Incubate (60 min, RT) atp_addition->incubation_1 stop_detection Add Stop/Detection Buffer (10 µL) incubation_1->stop_detection incubation_2 Incubate (60 min, RT, dark) stop_detection->incubation_2 plate_reading Read Plate (TR-FRET) incubation_2->plate_reading

Caption: Workflow for the TR-FRET based high-throughput screening assay for kinase inhibitors.

Section 2: Application in Antimicrobial Activity Screening

The emergence of antibiotic-resistant bacterial strains necessitates the discovery of new antimicrobial agents. Imidazole derivatives have historically been a rich source of antimicrobial compounds. The following protocol describes a high-throughput method to screen for antimicrobial activity by measuring bacterial growth inhibition.

2.1. Assay Principle: Absorbance-Based Bacterial Growth Inhibition

This assay determines the antimicrobial activity of test compounds by measuring the optical density (OD) of a bacterial culture in a microplate format. A decrease in OD in the presence of a compound, compared to a vehicle control, indicates inhibition of bacterial growth.

2.2. Data Presentation: Summary of Quantitative Data

The following table presents hypothetical data for the screening of imidazole compounds against Staphylococcus aureus.

Compound IDCompound NameConcentration (µM)% Growth Inhibition of S. aureusMIC (µg/mL)
EDC-001 This compound 50 8.2 > 128
EDC-005 1-(2,4-dichlorobenzyl)-1H-imidazole5092.58
EDC-006 2-nitro-1H-imidazole5078.916
EDC-007 1,4-dimethyl-N-phenyl-1H-imidazole-5-sulfonamide5015.6> 128
Vancomycin (Control) -1099.91

2.3. Experimental Protocol: Bacterial Growth Inhibition Assay

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • Test compounds (including this compound) dissolved in DMSO

  • Sterile 96-well clear, flat-bottom plates

  • Microplate reader

Procedure:

  • Bacterial Culture Preparation: Inoculate a single colony of S. aureus into 5 mL of MHB and incubate overnight at 37°C with shaking.

  • Culture Dilution: Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Plating: Add 1 µL of test compounds at various concentrations to the wells of a 96-well plate. Include positive (no bacteria) and negative (bacteria with DMSO) controls.

  • Inoculation: Add 99 µL of the diluted bacterial culture to each well containing the test compounds. The final volume is 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours with shaking.

  • Data Acquisition: Measure the optical density at 600 nm (OD₆₀₀) using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition for each compound concentration relative to the negative control.

2.4. Visualization of Antimicrobial HTS Workflow

G cluster_culture Culture Preparation cluster_assay Assay Execution cluster_readout Data Acquisition overnight_culture Overnight Bacterial Culture dilute_culture Dilute Culture to 5x10^5 CFU/mL overnight_culture->dilute_culture inoculation Add Diluted Culture (99 µL) dilute_culture->inoculation compound_plating Compound Plating (1 µL) compound_plating->inoculation to 96-well plate incubation Incubate (18-24h, 37°C) inoculation->incubation read_od600 Measure OD at 600 nm incubation->read_od600 data_analysis Calculate % Inhibition read_od600->data_analysis

Caption: Workflow for the absorbance-based high-throughput screening assay for antimicrobial compounds.

Section 3: Signaling Pathway Visualization

The following diagram illustrates a simplified generic receptor tyrosine kinase (RTK) signaling pathway, a common target for imidazole-based kinase inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) RTK->RTK Dimerization & Autophosphorylation Grb2 Grb2 RTK->Grb2 Recruits Ligand Growth Factor (Ligand) Ligand->RTK Binds Sos Sos Grb2->Sos Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Cell_Response Cell Proliferation, Survival Transcription_Factors->Cell_Response Leads to Inhibitor Imidazole Inhibitor (e.g., EDC-002) Inhibitor->RTK Inhibits

Caption: A simplified diagram of a Receptor Tyrosine Kinase (RTK) signaling pathway.

Application Notes and Protocols: Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate in the Synthesis of Antiviral Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The imidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities, including antiviral properties.[1][2][3] Imidazole-based compounds have been investigated for their potential to inhibit a variety of viruses, such as orthopoxviruses, influenza virus, human immunodeficiency virus (HIV), and dengue virus.[1][4][5] The versatile nature of the imidazole ring allows for substitutions at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[6] This document focuses on the application of ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate and its close analogs as a starting material for the synthesis of novel antiviral agents, with a particular emphasis on derivatives active against orthopoxviruses.

Recent research has highlighted the potential of 1-hydroxyimidazole-5-carboxylate derivatives in developing potent antiviral compounds. Specifically, a series of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acid esters and amides have been synthesized and evaluated for their activity against Vaccinia virus (VACV), a representative member of the orthopoxvirus genus.[4][7] These studies provide valuable insights into the structure-activity relationships (SAR) of this class of compounds and offer a foundation for the development of new antiviral therapies.

Synthesis of Antiviral Imidazole Derivatives

The general synthetic approach to obtaining 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylate derivatives involves the modification of a precursor ethyl 1-hydroxy-2-(2-hydroxyphenyl)-4-methyl-1H-imidazole-5-carboxylate.[4] The core of the application detailed here will focus on the synthesis of ethyl 1-hydroxy-4-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylate, a compound that has demonstrated significant antiviral activity.[4][7]

Experimental Workflow for Synthesis

cluster_synthesis Synthesis of Ethyl 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates start Starting Materials: - Ethyl 2-chloroacetoacetate - Arylaldehyde - Hydroxylamine hydrochloride intermediate1 Cyclocondensation Reaction start->intermediate1 Base, Solvent product Ethyl 2-aryl-1-hydroxy-4-methyl- 1H-imidazole-5-carboxylate Derivatives intermediate1->product Purification cluster_sar Structure-Activity Relationship cluster_substituents 2-Aryl Substituents Core Ethyl 1-hydroxy-4-methyl- 1H-imidazole-5-carboxylate Core NoSub Unsubstituted Phenyl (1b) (No Activity) OrthoNitro 2-Nitrophenyl (1c) (No Activity) MetaNitro 3-Nitrophenyl (1d) (No Activity) ParaNitro 4-Nitrophenyl (1e) (Moderate Activity) ParaCF3 4-(Trifluoromethyl)phenyl (1f) (High Activity)

References

Application Notes and Protocols for Grignard Reactions with Ethyl Imidazole Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the experimental setup for Grignard reactions with various isomers of ethyl imidazole carboxylates. This class of reactions is pivotal in the synthesis of functionalized imidazole derivatives, which are common scaffolds in medicinal chemistry. The protocols outlined below address key challenges, such as the acidic proton on the imidazole ring and the potential for double addition to the ester functionality.

Introduction

The Grignard reaction is a powerful C-C bond-forming reaction involving the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbonyl carbon. When applied to ethyl imidazole carboxylates, this reaction allows for the introduction of a wide range of alkyl, aryl, or vinyl groups, leading to the synthesis of valuable tertiary alcohols. However, the presence of the acidic N-H proton on the imidazole ring and the inherent reactivity of the ester group necessitate careful consideration of reaction conditions to achieve desired outcomes.

Key considerations for this reaction include:

  • The Acidic Imidazole Proton: The N-H proton of the imidazole ring is acidic and will react with the highly basic Grignard reagent. This can be addressed by using an excess of the Grignard reagent or by employing an N-protecting group.

  • Double Addition to the Ester: Grignard reagents typically add twice to esters, forming a tertiary alcohol. The first addition results in a ketone intermediate, which is more reactive than the starting ester and rapidly undergoes a second addition.[1]

  • Isomer Reactivity: The position of the ethyl carboxylate group on the imidazole ring (C2, C4, or C5) can influence the reactivity of the substrate, potentially due to steric and electronic effects.

Experimental Protocols

The following protocols provide detailed methodologies for performing Grignard reactions with ethyl imidazole carboxylates. It is crucial that all reactions are carried out under strictly anhydrous conditions using oven-dried glassware and anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon).[2]

General Protocol for Grignard Reaction with N-Unprotected Ethyl Imidazole Carboxylates (Excess Grignard Method)

This protocol utilizes an excess of the Grignard reagent to both deprotonate the imidazole nitrogen and react with the ester functionality.

Materials:

  • Ethyl imidazole carboxylate (isomer of choice)

  • Grignard reagent (e.g., Phenylmagnesium bromide, 3.0 M in diethyl ether)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard glassware for anhydrous reactions (three-necked round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere.

  • Reactant Preparation: Dissolve the ethyl imidazole carboxylate (1.0 eq) in anhydrous THF in the reaction flask.

  • Grignard Addition: Cool the flask to 0 °C in an ice bath. Slowly add the Grignard reagent (3.0-4.0 eq) dropwise from the dropping funnel to the stirred solution. The first equivalent will react with the N-H proton, and the subsequent equivalents will react with the ester.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic extracts.

  • Washing and Drying: Wash the combined organic layer with brine (saturated NaCl solution) and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol for Grignard Reaction with N-Protected Ethyl Imidazole Carboxylates

This protocol involves the protection of the imidazole nitrogen prior to the Grignard reaction, which can improve yields and reduce the amount of Grignard reagent required. The Boc (tert-butoxycarbonyl) group is a common choice for N-protection.

Part A: N-Boc Protection

  • Dissolve the ethyl imidazole carboxylate in a suitable solvent (e.g., THF, dichloromethane).

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and a base such as triethylamine (1.2 eq) or 4-dimethylaminopyridine (DMAP) (catalytic amount).

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Work up the reaction by washing with water and brine, drying the organic layer, and concentrating under reduced pressure. Purify the N-Boc protected intermediate by column chromatography if necessary.

Part B: Grignard Reaction

  • Follow the general Grignard reaction protocol (Section 2.1), using the N-Boc protected ethyl imidazole carboxylate as the starting material.

  • Use a stoichiometric amount of the Grignard reagent (2.0-2.2 eq) as there is no acidic proton to quench the reagent.

Part C: N-Boc Deprotection

  • The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) or by using reagents like NaBH₄ in ethanol for selective deprotection of N-Boc imidazoles.[3]

Data Presentation

The following tables summarize representative quantitative data for Grignard reactions with ethyl imidazole carboxylates.

SubstrateGrignard Reagent (eq.)ProductYield (%)Temp (°C)Time (h)Ref.
Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylateMethylmagnesium bromide (6.0)Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate~70-80 (estimated from similar reactions)0-101[4]
Ethyl 1H-imidazole-4-carboxylatePhenylmagnesium bromide (3.0)(1H-imidazol-4-yl)diphenylmethanol60-70 (estimated)0 to RT3-
N-Boc-ethyl 1H-imidazole-2-carboxylateEthylmagnesium bromide (2.2)1-(1-(tert-butoxycarbonyl)-1H-imidazol-2-yl)-1-phenylpropan-1-ol75-85 (estimated)0 to RT2-

Note: Estimated yields are based on typical outcomes for similar Grignard reactions where specific data for the listed substrate was not available in the cited literature.

Visualization of Experimental Workflow and Reaction Mechanism

Experimental Workflow

The general workflow for a Grignard reaction with an N-unprotected ethyl imidazole carboxylate is depicted below.

experimental_workflow reagents Ethyl Imidazole Carboxylate + Anhydrous Solvent reaction_setup Reaction Setup (Inert Atmosphere, 0 °C) reagents->reaction_setup grignard_prep Grignard Reagent (e.g., PhMgBr in THF) grignard_prep->reaction_setup addition Slow Addition of Grignard Reagent reaction_setup->addition reaction Reaction at RT (2-4 h) addition->reaction quench Quenching (sat. NH4Cl, 0 °C) reaction->quench workup Workup (Extraction, Washing) quench->workup purification Purification (Column Chromatography) workup->purification product Final Product (Tertiary Alcohol) purification->product

Grignard Reaction Workflow
Reaction Mechanism

The reaction of a Grignard reagent with an N-unprotected ethyl imidazole carboxylate proceeds through several key steps, including the initial acid-base reaction and the subsequent double addition to the ester.

reaction_mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: First Nucleophilic Addition cluster_step3 Step 3: Elimination cluster_step4 Step 4: Second Nucleophilic Addition cluster_step5 Step 5: Protonation start Imidazole Ester N-H deprotonated Imidazolate Anion N-MgX start:f1->deprotonated:f1 + R-MgX deprotonated2 Imidazolate Anion C=O grignard1 R-MgX alkane R-H grignard1->alkane tetrahedral1 Tetrahedral Intermediate deprotonated2:f1->tetrahedral1 + R-MgX tetrahedral2 Tetrahedral Intermediate grignard2 R-MgX ketone Ketone Intermediate tetrahedral2->ketone Elimination of EtO⁻ leaving_group EtO-MgX tetrahedral2->leaving_group ketone2 Ketone Intermediate alkoxide Tertiary Alkoxide ketone2->alkoxide + R-MgX alkoxide2 Tertiary Alkoxide grignard3 R-MgX product Final Product (Tertiary Alcohol) alkoxide2->product Workup workup H₃O⁺

Grignard Reaction Mechanism with Imidazole Ester

Troubleshooting and Optimization

  • Low Yield:

    • Incomplete reaction: Extend the reaction time or gently heat the reaction mixture (e.g., reflux in THF).

    • Moisture contamination: Ensure all glassware is rigorously dried and anhydrous solvents are used. The Grignard reagent is highly sensitive to water.[2]

    • Impure Grignard reagent: Use freshly prepared or titrated Grignard reagent.

  • Formation of Side Products:

    • Unreacted starting material: This may indicate insufficient Grignard reagent. If using the excess method, ensure at least 3 equivalents are added.

    • Ketone intermediate isolation: This is more likely at low temperatures. If the tertiary alcohol is the desired product, ensure the reaction is allowed to proceed at room temperature for a sufficient time.

By following these protocols and considering the key aspects of the reaction, researchers can successfully synthesize a variety of functionalized imidazole derivatives for applications in drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I address them?

  • Answer: Low or no yield is a common issue in organic synthesis. Several factors could be contributing to this problem. Consider the following troubleshooting steps:

    • Reagent Quality: Ensure the purity and reactivity of your starting materials. Degradation of reagents, especially aldehydes and amines, can significantly impact the reaction outcome. It is advisable to use freshly distilled or purified reagents.

    • Reaction Conditions: Imidazole synthesis can be sensitive to reaction conditions. Temperature, reaction time, and solvent choice are critical parameters. Refer to the data in Table 1 for recommended starting points and optimization ranges based on analogous syntheses.

    • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting materials are still present after the expected reaction time, consider extending the reaction duration or increasing the temperature incrementally.

    • Side Reactions: Undesirable side reactions can consume starting materials and reduce the yield of the target product. Common side reactions in imidazole synthesis include polymerization of aldehydes and self-condensation of dicarbonyl compounds. Adjusting the rate of addition of reagents can sometimes minimize these side reactions.

Issue 2: Formation of Impurities and Purification Challenges

  • Question: My crude product contains significant impurities, and I am facing difficulties in purification. What are the likely impurities and what purification strategies can I employ?

  • Answer: The presence of impurities can complicate the isolation of the final product. Here are some common impurities and purification techniques:

    • Common Impurities:

      • Unreacted starting materials.

      • Side products from competing reactions.

      • Isomeric products: N-alkylation in imidazole synthesis can sometimes lead to a mixture of regioisomers.

    • Purification Strategies:

      • Column Chromatography: This is a highly effective method for separating the desired product from impurities. A silica gel column with a gradient elution of ethyl acetate in hexane is a good starting point.

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent way to achieve high purity.

      • Acid-Base Extraction: The basic nature of the imidazole ring allows for purification through acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to extract the imidazole product into the aqueous layer. The aqueous layer is then basified and the product is extracted back into an organic solvent.[1][2]

Issue 3: Reaction Stalls or is Sluggish

  • Question: The reaction seems to be proceeding very slowly or has stalled. What can I do to improve the reaction rate?

  • Answer: A sluggish reaction can be due to several factors. Here are some suggestions to improve the reaction kinetics:

    • Catalyst: The choice of catalyst can significantly influence the reaction rate. While some imidazole syntheses can proceed without a catalyst, others benefit from the addition of a Lewis acid or a protic acid.

    • Temperature: Increasing the reaction temperature can often accelerate the reaction. However, be cautious as higher temperatures can also lead to increased side product formation. A systematic study of the effect of temperature on yield is recommended (see Table 1).

    • Solvent: The polarity of the solvent can affect the solubility of the reactants and the stability of the transition states. Experimenting with different solvents of varying polarity might be beneficial.

Frequently Asked Questions (FAQs)

  • Q1: What is a general synthetic route for this compound?

    • A1: A common approach for the synthesis of substituted imidazoles is a one-pot, multi-component reaction. For this compound, this could involve the reaction of a 1,2-dicarbonyl compound (e.g., diacetyl), an aldehyde (e.g., formaldehyde), a primary amine (e.g., methylamine), and an ester-containing component in a suitable solvent. The initial product would be an N-H imidazole, which can then be N-methylated in a subsequent step.

  • Q2: How can I monitor the progress of the reaction?

    • A2: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. A suitable mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of starting materials and the appearance of the product spot can be visualized under UV light or by staining with an appropriate reagent. For more quantitative analysis, HPLC can be used.

  • Q3: What are the key characterization techniques for the final product?

    • A3: The structure and purity of this compound can be confirmed using a combination of spectroscopic techniques:

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will provide detailed information about the chemical structure, including the position and number of methyl and ethyl groups.

      • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

      • Infrared (IR) Spectroscopy: This will show the presence of key functional groups, such as the ester carbonyl group.

Data Presentation

Table 1: Illustrative Reaction Conditions for Imidazole Synthesis Optimization

Parameter Condition A Condition B Condition C Yield (%) Reference
Catalyst NoneAcetic AcidZnCl245[3]
Solvent EthanolTolueneAcetonitrile60
Temperature Room Temp60 °C100 °C75
Reaction Time 24 h12 h6 h80

Note: This table presents hypothetical data based on general principles of imidazole synthesis to guide optimization experiments. Actual results may vary.

Experimental Protocols

Illustrative Protocol for a Multi-Component Imidazole Synthesis

This protocol is a general guideline and may require optimization for the specific synthesis of this compound.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,2-dicarbonyl compound (1.0 eq), the aldehyde (1.1 eq), the primary amine (1.1 eq), and the ester component (1.0 eq) in a suitable solvent (e.g., ethanol).

  • Reaction: Stir the mixture at the desired temperature (e.g., 60 °C) and monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A 1. Mix Reactants (Dicarbonyl, Aldehyde, Amine, Ester) B 2. Heat and Stir A->B C 3. Monitor by TLC B->C D 4. Cool Reaction C->D Reaction Complete E 5. Remove Solvent D->E F 6. Column Chromatography E->F G 7. Characterize Product (NMR, MS, IR) F->G

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_diagnosis Diagnosis cluster_solutions Potential Solutions Start Low Yield Issue Q1 Check Reagent Purity Start->Q1 Q2 Review Reaction Conditions (Temp, Time, Solvent) Start->Q2 Q3 Monitor Reaction Progress (TLC/HPLC) Start->Q3 S1 Purify/Replace Reagents Q1->S1 S2 Optimize Conditions (See Table 1) Q2->S2 S3 Extend Reaction Time or Increase Temp Q3->S3 S4 Investigate Side Reactions Q3->S4

References

Technical Support Center: Synthesis of Dimethyl-Imidazole Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of dimethyl-imidazole carboxylates. The information is designed to directly address specific issues encountered during experimentation.

I. Synthesis of Dimethyl 1H-Imidazole-4,5-dicarboxylate

The synthesis of dimethyl 1H-imidazole-4,5-dicarboxylate, a valuable building block, can be challenging. Below are common issues and their solutions.

Troubleshooting Guide: Dimethyl 1H-Imidazole-4,5-dicarboxylate

Issue 1: Low Yield of Imidazole-4,5-dicarboxylic Acid Precursor

  • Q: My synthesis of imidazole-4,5-dicarboxylic acid from benzimidazole oxidation results in a low yield. What are the likely causes and how can I improve it?

    • A: Low yields in this oxidation are often due to incomplete reaction or degradation of the product under harsh conditions.

      • Incomplete Oxidation: Ensure a sufficient molar excess of the oxidizing agent (e.g., potassium permanganate or potassium dichromate) is used. The reaction is often slow, so ensure an adequate reaction time and maintain the optimal temperature.

      • Product Degradation: Over-oxidation can lead to ring opening. Control the temperature carefully and add the oxidizing agent portion-wise to avoid excessive heat generation.

      • Purification Loss: The product is precipitated by acidifying the reaction mixture. Ensure the pH is lowered sufficiently for complete precipitation. Wash the collected solid with minimal cold water to avoid significant product loss.

Issue 2: Incomplete Esterification of Imidazole-4,5-dicarboxylic Acid

  • Q: I am struggling to fully convert imidazole-4,5-dicarboxylic acid to the dimethyl ester using Fischer esterification. What can I do?

    • A: Incomplete esterification is a common problem, often related to the equilibrium nature of the Fischer esterification and the low solubility of the starting dicarboxylic acid.

      • Drive the Equilibrium: Use a large excess of methanol, which acts as both a reactant and a solvent. It is also crucial to efficiently remove the water formed during the reaction. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.

      • Improve Solubility: While methanol is the reactant, adding a co-solvent in which the dicarboxylic acid is more soluble can sometimes help, although this can complicate the workup.

      • Catalyst: Ensure you are using a sufficient amount of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid.[1][2]

      • Alternative Reagents: For challenging esterifications, consider using thionyl chloride in methanol or imidazole carbamates, which can lead to higher yields under milder conditions.[3]

Issue 3: Presence of Mono-ester and Unreacted Dicarboxylic Acid in the Final Product

  • Q: My final product is a mixture of the desired dimethyl ester, the mono-methyl ester, and unreacted dicarboxylic acid. How can I improve the selectivity and purify my product?

    • A: This issue is directly related to incomplete esterification (see Issue 2). To address this:

      • Reaction Conditions: Prolong the reaction time and ensure the reaction goes to completion by monitoring with TLC or LC-MS.

      • Purification:

        • Recrystallization: This is an effective method for purifying the dimethyl ester. A suitable solvent system might be a mixture of a polar solvent (like methanol or ethanol) and a less polar co-solvent.

        • Column Chromatography: Silica gel chromatography can be used to separate the nonpolar dimethyl ester from the more polar mono-ester and dicarboxylic acid.

        • Acid-Base Extraction: The unreacted dicarboxylic acid and mono-ester can be removed by washing an organic solution of the crude product with a mild aqueous base (e.g., sodium bicarbonate solution). The desired dimethyl ester will remain in the organic layer.

Experimental Protocols

Protocol 1: Synthesis of Imidazole-4,5-dicarboxylic Acid via Benzimidazole Oxidation

  • Reaction Setup: Dissolve benzimidazole in an aqueous solution of sulfuric acid in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Oxidation: Heat the solution to the desired temperature (e.g., 70-80 °C). Slowly add a solution of potassium permanganate in water dropwise over several hours, maintaining the temperature.

  • Workup: After the addition is complete, continue stirring until the purple color of the permanganate has disappeared. Cool the reaction mixture and filter to remove the manganese dioxide.

  • Isolation: Acidify the filtrate with concentrated hydrochloric acid to precipitate the imidazole-4,5-dicarboxylic acid.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be recrystallized from hot water.

Protocol 2: Fischer Esterification of Imidazole-4,5-dicarboxylic Acid

  • Reaction Setup: Suspend imidazole-4,5-dicarboxylic acid in a large excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reaction: Reflux the mixture for several hours until the reaction is complete (monitor by TLC).

  • Workup: Cool the reaction mixture and neutralize the excess acid with a base (e.g., sodium bicarbonate solution).

  • Extraction: Remove the methanol under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude dimethyl 1H-imidazole-4,5-dicarboxylate. Purify by recrystallization or column chromatography.[1][4]

Quantitative Data
ParameterCondition ACondition BCondition COutcome
Esterification Catalyst H₂SO₄p-TsOHThionyl ChlorideThionyl chloride often gives higher yields and requires shorter reaction times.
Methanol Excess 10 equivalents20 equivalents50 equivalentsIncreasing methanol excess shifts the equilibrium, favoring higher yields of the diester.
Reaction Time 4 hours8 hours16 hoursLonger reaction times are generally required for complete conversion of the dicarboxylic acid.

Diagrams

Synthesis_Pathway Benzimidazole Benzimidazole Imidazole_Dicarboxylic_Acid Imidazole-4,5-dicarboxylic Acid Benzimidazole->Imidazole_Dicarboxylic_Acid KMnO₄ / H₂SO₄ Dimethyl_Ester Dimethyl 1H-imidazole- 4,5-dicarboxylate Imidazole_Dicarboxylic_Acid->Dimethyl_Ester MeOH / H⁺

Caption: Synthesis pathway for dimethyl 1H-imidazole-4,5-dicarboxylate.

Troubleshooting_Esterification Start Low yield of Dimethyl Ester Check_Completion Reaction Complete? Start->Check_Completion Increase_Time Increase Reaction Time Check_Completion->Increase_Time No Check_Reagents Sufficient MeOH and Catalyst? Check_Completion->Check_Reagents Yes Increase_Time->Check_Completion Add_Reagents Increase MeOH Excess / Add Catalyst Check_Reagents->Add_Reagents No Remove_Water Efficient Water Removal? Check_Reagents->Remove_Water Yes Add_Reagents->Check_Completion Use_DeanStark Use Dean-Stark Trap Remove_Water->Use_DeanStark No Purification Purify Product (Recrystallization / Chromatography) Remove_Water->Purification Yes Use_DeanStark->Check_Completion

Caption: Troubleshooting workflow for incomplete esterification.

II. Synthesis of N-Methylated Dimethyl-Imidazole Carboxylates

The introduction of methyl groups onto the nitrogen atoms of imidazole carboxylates can present its own set of challenges, primarily concerning regioselectivity and over-alkylation.

Troubleshooting Guide: N-Methylation

Issue 1: Formation of a Mixture of N1 and N3-Alkylated Isomers

  • Q: My N-methylation of an unsymmetrical dimethyl imidazole-carboxylate is giving a mixture of regioisomers. How can I improve the selectivity?

    • A: The regioselectivity of N-alkylation is influenced by steric and electronic factors of the substituents on the imidazole ring, as well as the reaction conditions.

      • Steric Hindrance: A bulky substituent on the imidazole ring will often direct the incoming methyl group to the less sterically hindered nitrogen.

      • Protecting Groups: In some cases, a protecting group strategy may be necessary to achieve the desired regioselectivity.

      • Reaction Conditions: The choice of base and solvent can influence the ratio of isomers. Experimenting with different bases (e.g., NaH, K₂CO₃, Cs₂CO₃) and solvents (e.g., DMF, THF, acetonitrile) can help optimize for the desired isomer.[5]

Issue 2: Over-methylation Leading to Imidazolium Salts

  • Q: I am observing the formation of a quaternary imidazolium salt as a byproduct in my N-methylation reaction. How can I prevent this?

    • A: Over-methylation occurs when the already N-methylated product is further alkylated.

      • Stoichiometry: Use a stoichiometric amount or a slight excess of the imidazole substrate relative to the methylating agent.

      • Slow Addition: Add the methylating agent (e.g., methyl iodide) slowly and at a controlled temperature to maintain a low concentration of the electrophile.

      • Reaction Monitoring: Carefully monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.

Experimental Protocol

Protocol 3: N-Methylation of Dimethyl 1H-Imidazole-4,5-dicarboxylate

  • Reaction Setup: Dissolve dimethyl 1H-imidazole-4,5-dicarboxylate in an anhydrous aprotic solvent (e.g., DMF or THF) in a flame-dried flask under an inert atmosphere.

  • Deprotonation: Add a base (e.g., sodium hydride) portion-wise at 0 °C and stir for 30 minutes.

  • Methylation: Slowly add the methylating agent (e.g., methyl iodide) at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Workup: Quench the reaction by carefully adding water.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to separate the N-methylated product from any unreacted starting material and over-methylated byproducts.

Quantitative Data
BaseSolventTemperature (°C)N1:N3 Isomer Ratio (Hypothetical Example for a Substituted Imidazole)
K₂CO₃Acetonitrile801 : 1.5
NaHTHF252 : 1
Cs₂CO₃DMF253 : 1

Diagrams

N_Alkylation Imidazole Dimethyl 1H-imidazole- 4,5-dicarboxylate N_Methyl Dimethyl 1-methyl-1H-imidazole- 4,5-dicarboxylate Imidazole->N_Methyl Base, MeI Imidazolium 1,3-Dimethyl-4,5-bis(methoxycarbonyl) -1H-imidazol-3-ium Salt N_Methyl->Imidazolium Excess MeI

Caption: N-methylation and potential over-methylation side reaction.

III. Synthesis of 1,3-Dimethylimidazolium-2-carboxylate

This zwitterionic compound, often used as a precursor to N-heterocyclic carbenes, has a unique synthesis pathway with specific potential side reactions.

Troubleshooting Guide: 1,3-Dimethylimidazolium-2-carboxylate

Issue 1: Low Yield in the Reaction of 1-Methylimidazole with Dimethyl Carbonate

  • Q: The synthesis of 1,3-dimethylimidazolium-2-carboxylate from 1-methylimidazole and dimethyl carbonate is giving a low yield. What are the critical parameters?

    • A: This reaction typically requires high temperature and pressure to proceed efficiently.

      • Reaction Conditions: The reaction is often carried out in an autoclave at temperatures above 150 °C and high pressure. Insufficient temperature or pressure will result in low conversion.

      • Reaction Time: This reaction can be slow, sometimes requiring several hours to days for completion.[6]

      • Purity of Reagents: Ensure that the 1-methylimidazole and dimethyl carbonate are of high purity and anhydrous, as water can interfere with the reaction.

Issue 2: Formation of Unwanted Byproducts

  • Q: What are the potential side reactions in the synthesis of 1,3-dimethylimidazolium-2-carboxylate?

    • A: The main expected product is the zwitterionic carboxylate. However, under certain conditions, other products may form.

      • Incomplete Reaction: Unreacted 1-methylimidazole will be a major contaminant if the reaction does not go to completion.

      • Alternative Products: While the formation of 1,3-dimethylimidazolium methyl carbonate is anticipated, the zwitterionic 1,3-dimethylimidazolium-2-carboxylate is often the major product formed through a more complex mechanism involving both N-alkylation and C-carboxylation.[7][8]

Experimental Protocol

Protocol 4: Synthesis of 1,3-Dimethylimidazolium-2-carboxylate

  • Reaction Setup: Place 1-methylimidazole and a molar excess of dimethyl carbonate in a high-pressure autoclave.

  • Reaction: Seal the autoclave and heat it to the desired temperature (e.g., 180-200 °C) for an extended period (e.g., 24-48 hours).

  • Workup: After cooling the reactor to room temperature, carefully vent any excess pressure.

  • Isolation: The product often precipitates from the reaction mixture. Collect the solid by filtration.

  • Purification: Wash the solid product with a suitable solvent (e.g., acetone or diethyl ether) to remove any unreacted starting materials and soluble byproducts.

Diagrams

Zwitterion_Formation N_Methylimidazole 1-Methylimidazole Zwitterion 1,3-Dimethylimidazolium- 2-carboxylate N_Methylimidazole->Zwitterion Dimethyl_Carbonate Dimethyl Carbonate Dimethyl_Carbonate->Zwitterion High T, High P

Caption: Synthesis of 1,3-dimethylimidazolium-2-carboxylate.

References

Technical Support Center: Purification of Crude Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of crude Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective purification techniques for imidazole derivatives such as this compound are flash column chromatography and recrystallization.[1] The choice between these methods often depends on the nature and quantity of the impurities present.

Q2: What are the typical impurities I might encounter in my crude product?

A2: Impurities can include unreacted starting materials from the synthesis, such as amido-nitriles or reagents from cyclocondensation reactions.[2] Other potential impurities are side-products from the reaction or degradation products that may have formed. An unreacted imidazole catalyst, if used, can also be a common impurity, which is often highly polar.[3]

Q3: How can I effectively remove a residual imidazole catalyst from my product?

A3: If imidazole was used as a catalyst, it can often be removed with an aqueous wash of the organic layer during the workup. An acidic wash, for instance with dilute HCl, will protonate the imidazole, increasing its solubility in the aqueous phase.[3] A subsequent filtration through a short plug of silica gel can also be effective if the product is significantly less polar than the imidazole catalyst.[3]

Q4: My purified product yield is very low after column chromatography. What could be the cause?

A4: Low recovery from column chromatography can stem from several factors. The compound may be irreversibly binding to the silica gel, which can sometimes be mitigated by deactivating the silica with a base like triethylamine.[1] Your compound might also be unstable on silica gel, leading to degradation.[1] Additionally, improper fraction collection or co-elution with a non-UV-active impurity could lead to a perceived low yield of the pure compound.[1]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering practical solutions.

Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Co-elution of product with impurities. The polarity of the eluent system is not optimal for separation.- Optimize the Mobile Phase: Experiment with different solvent systems. Common systems for imidazole derivatives include ethyl acetate/hexane and dichloromethane/methanol.[1]- Switch to Gradient Elution: If using an isocratic system, changing to a gradient elution where the polarity of the solvent is gradually increased can improve the separation of compounds with similar Rf values.[1]- Modify the Solvent System: Adding a small amount of a basic modifier like triethylamine (0.1-1%) can alter the selectivity by interacting with the silica gel and the basic nitrogen of the imidazole.[1]
Product is not eluting from the column. The eluent is not polar enough, or the compound is irreversibly adsorbed to the silica gel.- Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase.- Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina if irreversible adsorption is suspected.[1]
Low yield of purified product. The compound may be degrading on the silica gel or adsorbing irreversibly.- Deactivate Silica Gel: Pre-treat the silica gel with a small amount of triethylamine.- Minimize Contact Time: Run the column as quickly as possible (flash chromatography) to reduce the time the compound is in contact with the silica gel.
Recrystallization Challenges
Problem Possible Cause Troubleshooting Steps
"Oiling out" instead of crystal formation. The solution is too concentrated, or the cooling process is too rapid.- Use More Solvent: Ensure the compound is fully dissolved at the higher temperature and that the solution is not overly saturated.[1]- Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can facilitate this.[1]
No crystal formation upon cooling. The compound is too soluble in the chosen solvent, or the solution is not sufficiently concentrated.- Add an Anti-solvent: Slowly add a miscible "anti-solvent" (in which the compound is poorly soluble) to a solution of your compound in a "good" solvent until the solution becomes slightly turbid.[3]- Evaporate Solvent: Slowly evaporate some of the solvent to increase the concentration of the compound.[3]
The recrystallized product is still impure. Insoluble impurities were not removed, or a single recrystallization is insufficient.- Perform Hot Filtration: If there are insoluble impurities, perform a hot gravity filtration of the dissolved sample before allowing it to cool.[3]- Multiple Recrystallizations: A second recrystallization can significantly enhance purity, though some product loss is to be expected.[3]

Experimental Protocols

Protocol 1: Flash Column Chromatography

This is a general guideline and may require optimization for your specific crude product.

  • Preparation of the Column:

    • Select an appropriately sized column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, less polar mobile phase.

    • Carefully pack the column with the slurry, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., a high percentage of hexane in an ethyl acetate/hexane mixture).

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds.

    • Monitor the elution of fractions using Thin Layer Chromatography (TLC).

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Recrystallization
  • Solvent Selection:

    • The ideal solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures.[1]

    • Test small amounts of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, or mixtures) to find a suitable one.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed flask.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Illustrative Purity Data from Column Chromatography

Fraction(s)Mobile Phase (EtOAc:Hexane)Purity (by HPLC)Yield
1-510:90--
6-1020:8098.5%75%
11-1530:7090.2%15%
16-2040:6085.7%5%

Note: The data in this table is for illustrative purposes and will vary based on the specific reaction and impurities.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude Ethyl 1,4-dimethyl-1H- imidazole-5-carboxylate column_chromatography Column Chromatography crude_product->column_chromatography Primary Method recrystallization Recrystallization crude_product->recrystallization Alternative/Secondary Method purity_check Purity Check (TLC, HPLC, NMR) column_chromatography->purity_check recrystallization->purity_check purity_check->column_chromatography Impure pure_product Pure Product purity_check->pure_product Purity > 98%

Caption: General experimental workflow for the purification and analysis of this compound.

troubleshooting_logic start Crude Product Purification method Choose Purification Method start->method cc Column Chromatography method->cc Column recryst Recrystallization method->recryst Recrystallization cc_issue Issue with CC? cc->cc_issue recryst_issue Issue with Recrystallization? recryst->recryst_issue coelution Co-elution cc_issue->coelution Yes low_yield_cc Low Yield cc_issue->low_yield_cc Yes success Pure Product cc_issue->success No oiling_out Oiling Out recryst_issue->oiling_out Yes no_crystals No Crystals recryst_issue->no_crystals Yes recryst_issue->success No solution_cc Optimize Mobile Phase - Gradient Elution - Add Modifier (e.g., TEA) coelution->solution_cc solution_low_yield - Deactivate Silica - Use Alumina low_yield_cc->solution_low_yield solution_oiling - Slower Cooling - Use More Solvent oiling_out->solution_oiling solution_no_crystals - Add Anti-solvent - Concentrate Solution no_crystals->solution_no_crystals solution_cc->cc Re-attempt solution_low_yield->cc Re-attempt solution_oiling->recryst Re-attempt solution_no_crystals->recryst Re-attempt

Caption: A troubleshooting decision tree for common purification issues encountered with imidazole derivatives.

References

Technical Support Center: Troubleshooting Low Yield in Imidazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Imidazole Ring Formation Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of imidazole derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during imidazole synthesis, offering practical solutions and preventative measures in a question-and-answer format.

Q1: My Debus-Radziszewski reaction is giving a very low yield. What are the common causes and how can I improve it?

A1: Low yields in the Debus-Radziszewski synthesis, a common method for preparing substituted imidazoles from a dicarbonyl compound, an aldehyde, and ammonia, are a frequent challenge.[1][2] Several factors can contribute to this, including suboptimal reaction conditions and the formation of side products.[1]

Troubleshooting Steps:

  • Reaction Temperature and Time: Ensure the reaction is conducted at the optimal temperature, which may require screening. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the ideal reaction time and prevent degradation of products.[1]

  • Solvent Choice: The solvent plays a critical role in reactant solubility and reaction rate. While ethanol or glacial acetic acid are commonly used, exploring other options like methanol or even solvent-free conditions might be beneficial.[1][3] Poor yields in protic solvents like ethanol or methanol can sometimes be attributed to the lower solubility of starting materials.[4]

  • Ammonia Source: Ammonium acetate is a frequently used source of ammonia. The amount of ammonium acetate can be a significant factor influencing the yield.

  • Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly reduce reaction times and, in many cases, improve yields compared to conventional heating methods.[1][5]

  • Catalyst Selection: While the traditional reaction is often performed without a catalyst, various catalysts can dramatically improve yields. Consider screening catalysts such as silicotungstic acid, boric acid, or using ionic liquids which can act as both solvent and catalyst.[1][6]

Logical Workflow for Troubleshooting Low Yield in Debus-Radziszewski Synthesis

start Low Yield in Debus-Radziszewski Reaction cond1 Monitor Reaction Progress (TLC)? start->cond1 action1 Optimize Reaction Time & Temperature cond1->action1 Yes cond2 Vary Solvent? cond1->cond2 No action1->cond2 action2 Screen Solvents (e.g., Ethanol, Methanol, Acetic Acid, Solvent-free) cond2->action2 Yes cond3 Optimize Ammonia Source? cond2->cond3 No action2->cond3 action3 Vary Concentration of Ammonium Acetate cond3->action3 Yes cond4 Consider Alternative Heating? cond3->cond4 No action3->cond4 action4 Utilize Microwave Synthesis cond4->action4 Yes cond5 Introduce a Catalyst? cond4->cond5 No action4->cond5 action5 Screen Catalysts (e.g., Boric Acid, Ionic Liquids) cond5->action5 Yes end Improved Yield cond5->end No action5->end

A troubleshooting workflow for low yield in the Debus-Radziszewski reaction.

Q2: My Van Leusen imidazole synthesis is resulting in a low yield. What are the potential issues?

A2: The Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC), is a powerful method for forming the imidazole ring. Low yields can often be traced back to the stability of the reactants or intermediates, and the reaction conditions.

Troubleshooting Steps:

  • Aldimine Formation: The reaction relies on the formation of an aldimine from an aldehyde and an amine. If this step is inefficient, the overall yield will be low. Ensure the aldehyde is reactive and the amine is sufficiently nucleophilic. In some cases, generating the aldimine in situ can be beneficial.[3]

  • Stability of TosMIC: TosMIC can degrade, especially in the presence of moisture or strong bases. Use fresh or properly stored TosMIC.

  • Base Selection: The choice of base is critical. A base that is too strong can lead to side reactions, while a base that is too weak may not facilitate the reaction efficiently. Potassium carbonate is a commonly used base.

  • Reaction Temperature: These reactions are often run at room temperature or with gentle heating. Higher temperatures can lead to the decomposition of TosMIC and other reactants.

Q3: I am observing incomplete conversion in my metal-catalyzed imidazole synthesis. What should I investigate?

A3: Metal-catalyzed reactions, often employing copper or palladium, are used for certain imidazole syntheses, such as N-arylation.[7] Incomplete conversion can be due to several factors related to the catalyst, ligands, reagents, and reaction setup.[1]

Troubleshooting Steps:

  • Catalyst and Ligand Choice: The selection of the catalyst and ligand is crucial. For copper-catalyzed reactions, CuI is common, often paired with a ligand. For palladium-catalyzed reactions, various phosphine-based or N-heterocyclic carbene (NHC) ligands are used. The specific combination will depend on the substrates.[1]

  • Catalyst Activity: The catalyst may be deactivated. Ensure the catalyst is not old or oxidized. Using fresh catalyst is recommended.

  • Inert Atmosphere: Many metal-catalyzed reactions are sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Purity: The presence of water or other impurities in the solvent can poison the catalyst. Use dry, degassed solvents.

Q4: How can I effectively remove the imidazole byproduct after using 1,1'-Carbonyldiimidazole (CDI) as a coupling agent?

A4: Imidazole is a water-soluble and relatively polar compound, which can sometimes be challenging to completely remove from a reaction mixture, particularly if the desired product has similar solubility properties.[1]

Purification Strategies:

  • Aqueous Extraction: An acid-base extraction is highly effective. Washing the organic layer with a dilute acidic solution (e.g., 1M HCl) will protonate the imidazole, making it highly water-soluble and facilitating its transfer into the aqueous phase.[1][8] Exercise caution if your product is acid-sensitive.

  • Column Chromatography: If extraction is insufficient, silica gel column chromatography can be used. A polar eluent system will be necessary to move the imidazole, but careful optimization of the solvent gradient should allow for separation from your less polar product.

Data on Reaction Optimization

Optimizing reaction conditions is key to improving yields. The following tables summarize data from studies on the synthesis of substituted imidazoles.

Table 1: Optimization of Reaction Conditions for the Synthesis of 2,4,5-triphenyl-1H-imidazole [9]

EntryCatalyst (mol%)SolventTemperature (°C)Time (min)Yield (%)
1CuI (20)DMSO1409075
2CuBr (20)DMSO1409068
3CuCl (20)DMSO1409062
4CuI (20)DMF1409065
5CuI (20)ButanolReflux2085
6CuI (20)EthanolReflux7076
7CuI (20)MethanolReflux9074
8CuI (20)WaterReflux9010
9CuI (15)ButanolReflux2085
10CuI (10)ButanolReflux2582
11CuI (5)ButanolReflux3078

Reaction conditions: 4-chlorobenzaldehyde (1.0 mmol), benzoin (1.0 mmol), ammonium acetate (3 mmol), solvent (7 mL).

Table 2: Effect of Microwave Power and Time on Imidazole Synthesis Yield [5]

Microwave Power (Watts)Reaction Time (min)Yield (%)
7207Max Yield
-->70% for optimized conditions

The molar ratio of dione:ammonium acetate:aldehyde was kept constant at 1:5:1.

Key Experimental Protocols

Below are detailed methodologies for key experiments related to imidazole synthesis.

Protocol 1: General Procedure for the Synthesis of 2,4,5-Triphenylimidazole (Lophine) [1]

This protocol is a general procedure for the Debus-Radziszewski synthesis of 2,4,5-triphenylimidazole.

Materials:

  • Benzil

  • Benzaldehyde

  • Ammonium acetate

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, dissolve benzil (e.g., 1 mmol) and benzaldehyde (e.g., 1 mmol) in glacial acetic acid (e.g., 10 mL).

  • Add ammonium acetate (e.g., 10 mmol) to the solution.

  • Heat the reaction mixture to reflux with stirring for approximately 1-2 hours.

  • Monitor the reaction progress by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-cold water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2,4,5-triphenylimidazole.

Protocol 2: General Procedure for Flash Column Chromatography of a Substituted Imidazole [8]

This protocol provides a general guideline for the purification of an imidazole derivative using flash column chromatography.

Preparation of the Column:

  • Select an appropriately sized column based on the amount of crude material.

  • Prepare a slurry of silica gel in the initial, least polar eluent.

  • Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.

  • Add a layer of sand on top of the silica bed.

Loading the Sample:

  • Dissolve the crude imidazole derivative in a minimal amount of the appropriate solvent (e.g., dichloromethane).

  • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and then removing the solvent under reduced pressure.

  • Carefully apply the dissolved sample or the dried silica with the adsorbed sample to the top of the column.

Elution and Fraction Collection:

  • Begin eluting with the initial, non-polar solvent system.

  • Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.

  • Collect fractions and monitor the separation using TLC.

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to obtain the purified imidazole derivative.

General Experimental Workflow for Imidazole Synthesis and Purification

cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis reactants Reactants reaction Reaction (e.g., Debus-Radziszewski) reactants->reaction quench Quench Reaction reaction->quench extraction Acid-Base Extraction quench->extraction drying Drying extraction->drying crude Crude Product drying->crude column Column Chromatography crude->column recrystallization Recrystallization column->recrystallization analysis Purity & Structure (NMR, HPLC, MS) recrystallization->analysis

A general workflow for the synthesis and purification of imidazole derivatives.

References

Technical Support Center: Synthesis of Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and troubleshooting common issues encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the general synthetic strategies for preparing substituted imidazole carboxylates like this compound?

A1: The synthesis of substituted imidazole carboxylates can be broadly approached through several methods. One common strategy involves the cyclocondensation of appropriate precursors. For instance, the reaction of amido-nitriles with reagents like acetic acid and sodium acetate under reflux conditions can yield the imidazole ring. Another approach is a multi-step process involving the initial synthesis of an imidazole-5-carboxylic acid, followed by esterification with ethanol under acidic conditions. More advanced and efficient methods include one-pot, multi-component reactions that can assemble the substituted imidazole core in a single step from simpler starting materials.

Q2: I am experiencing low yields in my synthesis. What are the potential causes and how can I optimize the reaction?

A2: Low yields can stem from several factors, including incomplete reactions, formation of side products, or suboptimal reaction conditions. To optimize the yield, consider the following:

  • Reaction Temperature: Ensure the reaction is conducted at the optimal temperature. For cyclocondensation reactions, maintaining a consistent reflux is often crucial. For other methods, the ideal temperature may vary.

  • Purity of Reagents and Solvents: The presence of impurities or moisture in your starting materials or solvents can significantly impact the reaction outcome. Ensure all reagents and solvents are of high purity and appropriately dried.

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Stopping the reaction too early will result in incomplete conversion, while extended reaction times might lead to product degradation or the formation of byproducts.

  • Stoichiometry of Reactants: Carefully control the molar ratios of your reactants as specified in the protocol. An excess or deficit of a particular reactant can lead to unwanted side reactions.

Q3: I am observing the formation of significant side products. What are the likely impurities and how can I minimize them?

A3: Side product formation is a common challenge. In the synthesis of substituted imidazoles, potential side products can arise from incomplete cyclization, over-alkylation, or rearrangement reactions. To minimize these:

  • Control of Temperature: As mentioned, precise temperature control can prevent side reactions that are favored at higher or lower temperatures.

  • Order of Reagent Addition: In multi-component reactions, the order in which reactants are added can be critical in directing the reaction towards the desired product.

  • Choice of Base/Catalyst: The type and amount of base or catalyst used can influence the reaction pathway. Experiment with different bases or catalysts if you are experiencing persistent side product formation.

Q4: What are the recommended methods for purifying the final product, this compound?

A4: The purification of the final compound is critical to obtain a high-purity product. The most common and effective methods include:

  • Column Chromatography: Silica gel column chromatography is a widely used technique for separating the desired product from unreacted starting materials and side products. A typical eluent system would be a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate), with the polarity gradually increased.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for purification.

  • Acid-Base Extraction: Exploiting the basic nature of the imidazole ring, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent and wash with an acidic aqueous solution to protonate the imidazole, moving it to the aqueous layer. The aqueous layer can then be basified and the product re-extracted with an organic solvent.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Reaction fails to initiate (as monitored by TLC/HPLC). 1. Inactive catalyst or reagents. 2. Reaction temperature is too low. 3. Presence of inhibitors in the starting materials.1. Verify the quality and activity of the catalyst and reagents. 2. Gradually increase the reaction temperature in small increments. 3. Purify the starting materials before use.
Formation of multiple spots on TLC, indicating a mixture of products. 1. Incorrect reaction temperature, leading to side reactions. 2. Incorrect stoichiometry of reactants. 3. Reaction time is too long, causing product degradation.1. Optimize the reaction temperature by running small-scale trials at different temperatures. 2. Double-check the molar ratios of all reactants. 3. Monitor the reaction closely and quench it as soon as the starting material is consumed.
Difficulty in isolating the product from the reaction mixture. 1. Product is highly soluble in the work-up solvents. 2. Formation of an emulsion during extraction. 3. Product co-elutes with impurities during chromatography.1. Use a different solvent for extraction or consider concentrating the solution and precipitating the product. 2. Add a small amount of brine to break the emulsion. 3. Adjust the polarity of the eluent system for chromatography or consider using a different stationary phase.
Low purity of the final product after purification. 1. Inefficient purification method. 2. Presence of a persistent impurity with similar properties to the product.1. Combine purification techniques, for example, column chromatography followed by recrystallization. 2. Characterize the impurity (e.g., by NMR or Mass Spectrometry) to understand its structure and devise a targeted purification strategy.

Experimental Protocols

General Protocol for a Three-Component Synthesis of a Substituted Imidazole Ester

  • Step 1: Reaction Setup

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde component (1 equivalent), the 1,2-dicarbonyl compound (1 equivalent), and the amine component (1 equivalent).

    • Add a suitable solvent (e.g., ethanol, acetic acid, or a polar aprotic solvent like DMF).

    • Add a catalyst, if required (e.g., an acid catalyst like p-toluenesulfonic acid or a Lewis acid).

  • Step 2: Reaction

    • Stir the reaction mixture at the desired temperature (this can range from room temperature to reflux, depending on the specific reactants).

    • Monitor the progress of the reaction by TLC or HPLC.

  • Step 3: Work-up

    • Once the reaction is complete, cool the mixture to room temperature.

    • If the product precipitates, it can be collected by filtration.

    • If the product is soluble, the solvent is typically removed under reduced pressure.

    • The crude residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with water and brine.

    • The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated.

  • Step 4: Purification

    • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).

    • The fractions containing the pure product are combined and the solvent is removed to yield the final product.

Visualizing the Workflow

A general workflow for troubleshooting and optimizing the synthesis of this compound is presented below.

G Troubleshooting Workflow for Imidazole Synthesis cluster_0 Problem Identification cluster_1 Optimization Strategy cluster_2 Analysis and Refinement start Low Yield or Impurities Detected check_conditions Review Reaction Conditions start->check_conditions check_reagents Analyze Reagents and Solvents start->check_reagents optimize_temp Vary Temperature check_conditions->optimize_temp optimize_time Adjust Reaction Time check_conditions->optimize_time optimize_reagents Modify Reagent Stoichiometry/Order check_reagents->optimize_reagents optimize_catalyst Screen Catalysts/Bases check_reagents->optimize_catalyst analyze_results Analyze Outcome (TLC/HPLC/NMR) optimize_temp->analyze_results optimize_time->analyze_results optimize_reagents->analyze_results optimize_catalyst->analyze_results refine_protocol Refine Protocol analyze_results->refine_protocol If improvement is needed end Optimized Synthesis analyze_results->end If successful refine_protocol->start Re-evaluate

Caption: A logical workflow for troubleshooting and optimizing the synthesis of this compound.

Technical Support Center: Synthesis of Ethyl Imidazole Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of ethyl imidazole esters.

Troubleshooting Guides

This section provides structured guidance for resolving common issues during the synthesis and purification of ethyl imidazole esters.

Issue 1: Low or No Yield of the Desired Ethyl Imidazole Ester

Low product yield is a frequent challenge in imidazole synthesis, often stemming from the intricacies of the ring-forming reaction or subsequent modifications. Below is a systematic approach to diagnosing and resolving this issue.

Potential Causes and Solutions:

Potential CauseRecommended Troubleshooting Steps
Suboptimal Reaction Conditions - Temperature: Ensure the reaction is conducted at the optimal temperature for the specific synthesis method (e.g., reflux for many Debus-Radziszewski reactions). Monitor reaction progress by Thin Layer Chromatography (TLC) to avoid prolonged heating which can lead to degradation.
- Reaction Time: Continuously monitor the reaction to determine the point of maximum conversion. Premature work-up can leave unreacted starting materials, while extended reaction times can increase byproduct formation.
- pH Control: In syntheses involving acid or base catalysts or work-up procedures, precise pH control is critical. For instance, in the purification of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, adjusting the pH to 7 is crucial for precipitation.[1]
Poor Quality Starting Materials - Purity of Reagents: The purity of starting materials, such as glyoxal in the Debus-Radziszewski synthesis, can significantly impact the yield and impurity profile.[2] Use of purified or high-quality reagents is recommended.
- Moisture Content: Many reactions in imidazole synthesis are sensitive to moisture. Ensure all solvents and reagents are anhydrous, especially when using water-sensitive reagents like sodium hydride.
Side Reactions - Polymerization/Decomposition: Aldehydes and other starting materials can be prone to polymerization or decomposition under reaction conditions. Consider adding reagents slowly or at a controlled temperature.
- Formation of Stable Intermediates: In some cases, stable, undesired intermediates may form, halting the reaction progress. Analytical techniques like LC-MS can help identify such species.

Logical Workflow for Troubleshooting Low Yield:

LowYieldTroubleshooting Start Low or No Yield Observed Check_Purity Verify Purity of Starting Materials Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Time, pH) Start->Check_Conditions Monitor_Reaction Analyze Reaction Mixture by TLC/LC-MS Check_Purity->Monitor_Reaction If purity is confirmed Check_Conditions->Monitor_Reaction If conditions are optimal Incomplete_Reaction Optimize reaction time, temperature, or catalyst Monitor_Reaction->Incomplete_Reaction Starting material present Side_Products Identify byproducts and adjust conditions to minimize their formation Monitor_Reaction->Side_Products Unknown spots/peaks observed End Successful Synthesis Incomplete_Reaction->End Yield Improved Side_Products->End Yield Improved

Caption: A logical workflow for troubleshooting low-yield synthesis.

Issue 2: Difficulty in Product Purification

The purification of ethyl imidazole esters can be challenging due to the presence of closely related impurities and the amphoteric nature of the imidazole ring.

Common Purification Problems and Solutions:

ProblemRecommended Solutions
Co-elution of Impurities in Column Chromatography - Optimize Mobile Phase: If using a standard solvent system like ethyl acetate/hexane, try switching to a gradient elution or a different solvent system such as dichloromethane/methanol.
- Use of Additives: For basic compounds like imidazoles, adding a small amount of triethylamine (0.1-1%) to the mobile phase can reduce tailing and improve separation on silica gel.
- Alternative Stationary Phase: Consider using neutral or basic alumina instead of silica gel, which can offer different selectivity for basic compounds.
"Oiling Out" During Recrystallization - Adjust Solvent System: This occurs when the compound precipitates as a liquid. Try using a more dilute solution or a solvent system with a lower boiling point.
- Slow Cooling: Allow the hot solution to cool slowly to room temperature before further cooling in an ice bath to encourage crystal formation.
- Scratching the Flask: Use a glass rod to scratch the inner surface of the flask at the solvent line to create nucleation sites for crystallization.
Persistent Colored Impurities - Activated Charcoal Treatment: Add a small amount of activated charcoal to a hot solution of the crude product, heat briefly, and then filter through celite to remove the charcoal and adsorbed color. Be aware that this may also reduce the yield of the desired product.

General Purification Workflow:

PurificationWorkflow Start Crude Product Mixture Aqueous_Workup Aqueous Work-up (Acid-Base Extraction) Start->Aqueous_Workup Recrystallization Recrystallization Aqueous_Workup->Recrystallization If solid Column_Chromatography Column Chromatography Aqueous_Workup->Column_Chromatography If oil or impure solid Purity_Check Purity Analysis (HPLC, NMR, LC-MS) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Purity_Check->Column_Chromatography Purity < 99% Pure_Product Pure Ethyl Imidazole Ester Purity_Check->Pure_Product Purity > 99%

Caption: A general workflow for the purification of ethyl imidazole esters.

Common Impurities in Ethyl Imidazole Ester Synthesis

The following table summarizes common impurities that may be encountered during the synthesis of ethyl imidazole esters.

Impurity TypePotential OriginExample ImpuritiesMolecular Weight ( g/mol )
Unreacted Starting Materials Incomplete reactionGlyoxal, Ethyl Acetoacetate, Ammonia, Aldehydes, AmidinesVariable
Side-Products from Ring Formation Debus-Radziszewski or other cyclization side reactionsPyrazines, Oxazoles, Polymeric materialsVariable
Isomeric Impurities Non-regioselective reactions on an unsymmetrical imidazole ringN1- vs. N3-alkylated products, Regioisomers of substitution on the imidazole ringSame as product
Over-alkylation Products Reaction of the product with excess alkylating agentDialkylated imidazole speciesHigher than product
Hydrolysis Products Hydrolysis of the ester functionality during work-up or purificationImidazole carboxylic acidsLower than product
Solvent/Reagent Adducts Reaction with solvents or reagentsVaries depending on reactantsVariable

Frequently Asked Questions (FAQs)

Q1: My Debus-Radziszewski reaction for preparing a substituted ethyl imidazole ester is giving a very low yield. What are the most likely causes?

A1: Low yields in the Debus-Radziszewski synthesis are a well-documented issue.[3] The primary causes often include:

  • Side Reactions: The condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia can lead to the formation of various byproducts, including pyrazines and polymeric materials.[4]

  • Suboptimal Reaction Conditions: The reaction is sensitive to temperature and reactant concentrations. For instance, the yield of imidazole from the self-reaction of glyoxal is inversely proportional to the initial glyoxal concentration.[2]

  • Catalyst Choice: While the traditional method is often uncatalyzed, the use of catalysts like silicotungstic acid or boric acid has been shown to improve yields.[3]

To improve the yield, consider using a catalyst, optimizing the reaction temperature and time through careful monitoring with TLC, and ensuring high-purity starting materials. Microwave-assisted synthesis has also been reported to reduce reaction times and improve yields.

Q2: I am observing two spots on my TLC plate with very similar Rf values for my N-alkylated ethyl imidazole ester. What could be the reason?

A2: This is a classic indication of the formation of regioisomers. If you are alkylating an unsymmetrically substituted imidazole, the alkylation can occur on either of the two nitrogen atoms, leading to a mixture of N1- and N3-alkylated products. These isomers often have very similar polarities, making them difficult to separate by column chromatography. To address this, you can try to:

  • Optimize the Alkylation Conditions: The choice of base, solvent, and temperature can influence the regioselectivity of the alkylation.

  • Employ Advanced Chromatographic Techniques: If standard silica gel chromatography is ineffective, consider using a different stationary phase like alumina or employing preparative HPLC.

Q3: During the work-up of my ethyl imidazole ester synthesis, I am losing a significant amount of product. What are some potential reasons for this?

A3: Product loss during work-up is often related to the amphoteric nature of the imidazole ring.

  • Incorrect pH during Extraction: The imidazole ring is basic and can be protonated in acidic conditions, making it water-soluble. Conversely, the N-H proton can be removed under strongly basic conditions. Ensure the pH of the aqueous layer is adjusted appropriately to keep your product in the organic phase during extraction.

  • Emulsion Formation: The presence of both polar and non-polar functionalities in imidazole derivatives can sometimes lead to the formation of stable emulsions during extraction, making phase separation difficult and leading to product loss.

  • Hydrolysis of the Ester: If the work-up involves strongly acidic or basic conditions, especially with heating, the ethyl ester group may be hydrolyzed to the corresponding carboxylic acid, which will have different solubility properties.

Q4: How can I confirm the structure of my synthesized ethyl imidazole ester and identify any impurities?

A4: A combination of spectroscopic and analytical techniques is essential for structural confirmation and impurity profiling:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for elucidating the structure of your main product and identifying the presence of impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for determining the molecular weight of the product and any impurities, providing clues to their identities. It is also highly effective for monitoring reaction progress and purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a standard method for assessing the purity of the final product and can be used to quantify the levels of impurities if reference standards are available.[1]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate[1]

This protocol describes a three-step synthesis starting from ethyl oxalate and ethyl chloroacetate.

Step 1: Synthesis of Diethyl 2-chloro-3-oxosuccinate

  • To a solution of sodium ethylate in absolute ethanol, add ethyl oxalate.

  • Cool the mixture to 0-5 °C and add ethyl chloroacetate dropwise over 2 hours.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Concentrate the mixture under vacuum.

  • Dissolve the resulting salt in ice-cold water and acidify to pH 3 with dilute hydrochloric acid.

  • Extract the mixture with ethyl acetate.

  • Dry the combined organic layers and evaporate the solvent.

  • Purify the product by vacuum distillation.

Step 2: Synthesis of Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate

  • Dissolve butyramidinium in ethanol.

  • Add diethyl 2-chloro-3-oxosuccinate to the solution at room temperature over 20 minutes.

  • Stir the reaction at room temperature for 1 hour, then heat at 60-70 °C for 5 hours.

  • Evaporate the solvent under vacuum.

  • Add water to the residue and extract with ethyl acetate.

  • Dry the combined organic layers and evaporate the solvent to obtain the product.

Step 3: Synthesis of Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate

  • Prepare a solution of methylmagnesium bromide (CH₃MgBr) in a suitable solvent (e.g., THF).

  • Add a solution of diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate to the Grignard reagent at a controlled temperature (e.g., 0 °C).

  • Stir the reaction mixture for a specified time.

  • Quench the reaction with an aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by acid-base treatment and recrystallization to obtain the final product with high purity (e.g., 99.5% by HPLC).[1]

Protocol 2: Synthesis of Ethyl 2-(cyanomethyl)-1H-benzo[d]imidazole-5-carboxylate[5]

This protocol involves the condensation of ethyl-3,4-diaminobenzoate and ethyl cyanoacetate.

  • Heat a mixture of ethyl-3,4-diaminobenzoate (1 equivalent) and ethyl cyanoacetate (1 equivalent) to 200 °C for 20 hours.

  • Monitor the reaction progress by TLC.

  • Allow the reaction mixture to cool to room temperature.

  • Pour the mixture into cold water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude compound by column chromatography on silica gel using an appropriate eluent (e.g., 15% acetone in dichloromethane) to afford the desired product.[5]

References

Technical Support Center: Enhancing Imidazole-Based Compound Solubility for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address solubility challenges encountered with imidazole-based compounds during biological assays.

Frequently Asked Questions (FAQs)

Q1: My imidazole-based compound is precipitating out of solution when I dilute my DMSO stock into aqueous assay buffer. What are the initial troubleshooting steps?

A1: Precipitation upon dilution into aqueous media is a common issue for poorly soluble compounds.[1] Here is a step-by-step approach to address this:

  • Verify Compound Purity and Form: Ensure you are using a high-purity compound and the correct salt form, as these factors significantly impact solubility.

  • Optimize Stock Concentration: Prepare a high-concentration stock solution in 100% DMSO.[1][2] This minimizes the volume of organic solvent added to your aqueous buffer.

  • Control Final Solvent Concentration: Keep the final concentration of DMSO in your assay low, typically ≤0.5%, to avoid solvent-induced cytotoxicity and precipitation.[]

  • Modify Dilution Technique: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring.[1][] This rapid dispersion can prevent localized high concentrations that lead to precipitation.

  • Apply Gentle Warming: Briefly warming the solution to 37°C in a water bath can sometimes help dissolve the compound, but be cautious of potential degradation with heat-sensitive molecules.[1][]

Q2: What are some common formulation strategies I can use to improve the solubility of my imidazole compound?

A2: Several formulation strategies can enhance the aqueous solubility of imidazole derivatives. These include:

  • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility. This is a straightforward method for early-stage experiments.[4]

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent (a co-solvent system) can increase the solubility of hydrophobic compounds.[]

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, effectively encapsulating the poorly soluble compound and increasing its aqueous solubility.[]

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and solubility.

  • Particle Size Reduction: Techniques like micronization or creating nanosuspensions increase the surface area of the compound, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[6]

Q3: How do I determine which solubility enhancement strategy is best for my compound?

A3: The choice of strategy depends on the physicochemical properties of your compound, the requirements of your biological assay, and the intended route of administration for future studies. A systematic approach is recommended.

Below is a decision-making workflow to guide your selection process:

G start Start: Poorly Soluble Imidazole Compound check_ionizable Is the compound ionizable? start->check_ionizable ph_adjust pH Adjustment check_ionizable->ph_adjust Yes cosolvent Co-solvent Screening check_ionizable->cosolvent No reassess Re-evaluate Solubility (Kinetic/Thermodynamic Assay) ph_adjust->reassess cyclodextrin Cyclodextrin Complexation reassess->cyclodextrin  Solubility Goal  Not Met (Option 1) advanced Advanced Formulation (Solid Dispersion, Nanosuspension) reassess->advanced  Solubility Goal  Not Met (Option 2) success Proceed with Biological Assay reassess->success Solubility Goal Met fail Consider Structural Modification (Medicinal Chemistry) reassess->fail  All Options  Exhausted cosolvent->reassess cyclodextrin->reassess advanced->reassess G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stimuli Stress Stimuli MAP3K MAP3K (e.g., TAK1, ASK1) Stress Stimuli->MAP3K Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->MAP3K MKK3_6 MKK3 / MKK6 MAP3K->MKK3_6 phosphorylates p38 p38 MAPK MKK3_6->p38 phosphorylates MK2 MAPKAPK2 (MK2) p38->MK2 phosphorylates ATF2 Transcription Factors (e.g., ATF2, p53) MK2->ATF2 translocates & phosphorylates Imidazole Imidazole Inhibitor Imidazole->p38 inhibits ATP binding Gene_Expression Inflammatory Gene Expression (TNF-α, IL-6) ATF2->Gene_Expression activates G cluster_membrane Cell Membrane / Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 phosphorylates AKT AKT PIP3->AKT recruits & activates mTORC1 mTORC1 AKT->mTORC1 activates Survival Cell Survival (Anti-apoptosis) AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Imidazole Imidazole Inhibitor Imidazole->PI3K inhibits

References

Technical Support Center: Purity Assessment of Imidazole Derivatives by HPLC and NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with imidazole derivatives. It focuses on purity assessment using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

HPLC Analysis: Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of imidazole derivatives.

Question: Why am I observing peak tailing for my imidazole derivative?

Answer: Peak tailing is a common issue when analyzing basic compounds like imidazoles.[1] It occurs when the peak's trailing edge is broader than the leading edge.[2] This can be caused by several factors:

  • Secondary Interactions: The primary cause is often the interaction of the basic imidazole nitrogen with acidic residual silanol groups on the silica-based stationary phase of the HPLC column.[1][3] These interactions lead to multiple retention mechanisms, causing the peak to tail.[2]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of the imidazole derivative, the compound can exist in both ionized and non-ionized forms, leading to peak distortion.[4]

  • Column Overload: Injecting too much sample can saturate the column, resulting in peak tailing.[5]

  • Column Degradation: Over time, the stationary phase can degrade, exposing more active silanol sites and worsening peak tailing.[5]

Solutions:

  • Adjust Mobile Phase pH: Lowering the mobile phase pH (typically to pH 2-3) can protonate the silanol groups, minimizing their interaction with the basic analyte.[5]

  • Use an End-Capped Column: These columns have their residual silanol groups chemically deactivated, reducing secondary interactions.[1]

  • Add a Mobile Phase Modifier: Incorporating a small amount of a basic modifier, like triethylamine (TEA), can compete with the analyte for active sites on the stationary phase, improving peak shape.

  • Reduce Injection Volume/Concentration: Diluting the sample can prevent column overload.[5]

  • Use a Different Stationary Phase: Consider a column with a different stationary phase, such as a polymer-based or a hybrid silica column, which is more resistant to basic compounds and high pH mobile phases.

Question: I'm seeing high backpressure in my HPLC system. What should I do?

Answer: High backpressure can indicate a blockage in the system. Here's how to troubleshoot:

  • Isolate the Column: Disconnect the column from the system and run the pump. If the pressure returns to normal, the blockage is in the column. If the pressure remains high, the issue is with the HPLC system (e.g., blocked tubing, injector, or detector).[6]

  • Troubleshooting a Clogged Column:

    • Reverse and Flush: Disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase).[7]

    • Check for Precipitated Buffer: If using a buffered mobile phase, flush the column with water before switching to organic solvent to prevent buffer precipitation.

    • Replace the Inlet Frit: The inlet frit can become clogged with particulate matter from the sample or mobile phase.

  • Troubleshooting System Blockage:

    • Check Tubing: Inspect all tubing for kinks or blockages.

    • Injector: A blocked injector port or sample loop can cause high pressure.

    • In-line Filter/Guard Column: Check and replace the in-line filter or guard column if they are clogged.[8]

Question: My baseline is noisy or drifting. What are the possible causes?

Answer: A noisy or drifting baseline can interfere with the accurate quantification of impurities. Common causes include:

  • Air Bubbles: Air bubbles in the pump or detector cell are a frequent cause of baseline noise.[7]

  • Contaminated Mobile Phase: Impurities in the solvents or buffer components can lead to a noisy or drifting baseline. Always use HPLC-grade solvents.

  • Pump Issues: Inconsistent solvent mixing or faulty check valves in the pump can cause pressure fluctuations and baseline noise.[6]

  • Detector Lamp Failure: An aging detector lamp can result in decreased intensity and increased noise.[7]

  • Column Equilibration: Insufficient column equilibration time, especially after a gradient run, can cause the baseline to drift.[7]

Solutions:

  • Degas the Mobile Phase: Use an online degasser or sparge the solvents with helium to remove dissolved air.[7]

  • Prepare Fresh Mobile Phase: Use freshly prepared, high-purity mobile phase.[7]

  • Purge the Pump: Purge the pump to remove any air bubbles.[7]

  • Check Detector Lamp: Monitor the lamp's energy output and replace it if necessary.

  • Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before injecting the sample.[7]

NMR Analysis: Troubleshooting Guide

This section provides guidance on common issues encountered during the NMR analysis of imidazole derivatives for purity assessment.

Question: The peaks in my ¹H NMR spectrum are broad. What could be the reason?

Answer: Broad peaks in an NMR spectrum can obscure signals from low-level impurities and affect the accuracy of quantification. Potential causes include:

  • Poor Shimming: The magnetic field homogeneity across the sample needs to be optimized by "shimming." Poor shimming is a common cause of broad lines.

  • Presence of Particulate Matter: Undissolved solids in the NMR tube will disrupt the magnetic field homogeneity.[9]

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metal ions can cause significant line broadening.

  • High Sample Concentration: Very concentrated samples can be viscous, leading to broader signals.

  • Chemical Exchange or Tautomerism: Imidazole derivatives can undergo tautomerization, which, if occurring on the NMR timescale, can lead to broad peaks for the protons involved.[10]

Solutions:

  • Re-shim the Spectrometer: Carefully shim the magnetic field before acquiring data.

  • Filter the Sample: Filter your sample through a small plug of glass wool in a Pasteur pipette to remove any solid particles.[9]

  • Use High-Purity Solvents: Ensure your deuterated solvent is of high purity.

  • Optimize Sample Concentration: Use an appropriate sample concentration, typically 2-10 mg in 0.6-1 mL of solvent for ¹H NMR.[11]

  • Variable Temperature NMR: Acquiring spectra at different temperatures can sometimes sharpen peaks that are broad due to chemical exchange.

Question: I am having trouble dissolving my imidazole derivative for NMR analysis. What should I do?

Answer: Choosing the right deuterated solvent is crucial for obtaining a high-quality NMR spectrum.

  • Solvent Selection: Start with common solvents like CDCl₃ or DMSO-d₆.[11] If your compound is a salt, polar solvents like D₂O or CD₃OD might be more suitable. A chart of common deuterated solvents and their properties can aid in selection.

  • Solubility Testing: Test the solubility of a small amount of your compound in different deuterated solvents before preparing the final NMR sample.

  • Gentle Heating: Gentle heating in a warm water bath can sometimes help dissolve the compound.

  • Sonication: Placing the sample vial in an ultrasonic bath can also aid dissolution.

Question: How can I accurately quantify the purity of my imidazole derivative using NMR?

Answer: Quantitative NMR (qNMR) is a powerful technique for determining the absolute purity of a compound.[12] The basic principle is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[13]

To perform a qNMR experiment for purity assessment, you will need:

  • An Internal Standard: A high-purity reference standard with known concentration. The standard should have at least one signal that is well-resolved from the analyte and any impurity signals.[13]

  • Accurate Weighing: Precisely weigh both your sample and the internal standard.

  • Optimized NMR Parameters: Use a long relaxation delay (D1) to ensure complete relaxation of all signals, which is critical for accurate integration.

The purity of your sample can then be calculated by comparing the integral of a known signal from your analyte to the integral of a known signal from the internal standard.

Frequently Asked Questions (FAQs)

HPLC FAQs

  • Q1: What type of HPLC column is best for imidazole derivatives?

    • A1: Reversed-phase columns, such as C18 or C8, are commonly used.[14] For basic imidazole derivatives that exhibit peak tailing, using a column with a modern, high-purity silica and robust end-capping is recommended to minimize silanol interactions.[1] Columns specifically designed for the analysis of basic compounds at a wider pH range are also a good choice.

  • Q2: What is a typical mobile phase for the analysis of imidazole derivatives?

    • A2: A mixture of an organic solvent (like acetonitrile or methanol) and a buffered aqueous phase is typical.[14] Using a buffer is important to control the pH and ensure consistent ionization of the analyte. Phosphate buffers are common.[14] The choice between acetonitrile and methanol can affect the selectivity of the separation.[14]

  • Q3: How do I choose the detection wavelength for my imidazole derivative?

    • A3: The UV detector should be set to the wavelength of maximum absorbance (λmax) of the imidazole derivative to achieve the highest sensitivity.[14] This can be determined by running a UV scan of the compound using a spectrophotometer or a diode-array detector (DAD) in the HPLC system. For many imidazole derivatives, the λmax is in the range of 210-300 nm.[14][15]

NMR FAQs

  • Q1: Which deuterated solvent should I use for my imidazole derivative?

    • A1: The choice of solvent depends on the solubility of your compound.[11] Chloroform-d (CDCl₃) is a good starting point for many neutral organic molecules.[11] For more polar or salt-like imidazole derivatives, dimethyl sulfoxide-d₆ (DMSO-d₆), methanol-d₄ (CD₃OD), or deuterium oxide (D₂O) may be better choices.[11][16]

  • Q2: How can I identify impurities in my NMR spectrum?

    • A2: Impurities will give rise to their own set of signals in the NMR spectrum. Common impurities in the synthesis of imidazole derivatives could include unreacted starting materials or byproducts.[17] Comparing the spectrum of your sample to that of a pure reference standard is the best way to identify impurity signals. 2D NMR techniques, such as COSY and HSQC, can be used to help elucidate the structure of unknown impurities.

  • Q3: What is the typical sample concentration for ¹H NMR?

    • A3: For ¹H NMR of small molecules, a concentration of 2-10 mg of your compound in 0.6-1.0 mL of deuterated solvent is generally sufficient.[11]

Data Presentation

Table 1: Typical Purity Specifications for Imidazole Derivatives in Pharmaceutical Applications

ParameterTypical SpecificationAnalytical Technique
Assay (Purity) ≥ 99.0%HPLC, qNMR, Titration
Individual Unspecified Impurity ≤ 0.10%HPLC
Total Impurities ≤ 1.0%HPLC
Residual Solvents Varies by solvent (per ICH guidelines)Gas Chromatography (GC)
Water Content ≤ 0.5%Karl Fischer Titration
Heavy Metals ≤ 10 ppmICP-MS or colorimetric methods

Note: These are general specifications and may vary depending on the specific compound, its intended use, and the applicable regulatory guidelines.

Experimental Protocols

Protocol 1: HPLC Purity Assessment of an Imidazole Derivative

This protocol outlines a general reversed-phase HPLC method for determining the purity of an imidazole derivative.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the imidazole derivative into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase or a suitable solvent (e.g., a mixture of water and acetonitrile).

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient:

      • 0-20 min: 10% to 90% B

      • 20-25 min: 90% B

      • 25-26 min: 90% to 10% B

      • 26-30 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.[15]

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at the λmax of the compound (e.g., 254 nm).[15]

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method:

      • % Purity = (Area of main peak / Total area of all peaks) x 100

Protocol 2: Purity Assessment by Quantitative ¹H NMR (qNMR)

This protocol describes a general method for determining the purity of an imidazole derivative using qNMR with an internal standard.

  • Sample and Standard Preparation:

    • Select a suitable high-purity (≥ 99.5%) internal standard (e.g., maleic acid, dimethyl sulfone) that has a sharp, well-resolved signal away from the analyte signals.

    • Accurately weigh about 10 mg of the imidazole derivative and about 5 mg of the internal standard into the same vial. Record the exact weights.

    • Dissolve the mixture in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube. Ensure complete dissolution.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher.

    • Ensure the spectrometer is properly tuned and shimmed.

    • Key Parameters for Quantification:

      • Relaxation Delay (D1): Set to at least 5 times the longest T₁ relaxation time of the signals being integrated (a D1 of 30-60 seconds is often sufficient).

      • Pulse Angle: Use a 90° pulse.

      • Number of Scans: Acquire a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, non-exchangeable proton signal from the imidazole derivative (Analyte) and a signal from the internal standard (IS).

    • Calculate the purity using the following formula:

      Purity (%) = (I_Analyte / N_Analyte) * (N_IS / I_IS) * (MW_Analyte / MW_IS) * (m_IS / m_Analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P_IS = Purity of the internal standard (%)

Mandatory Visualizations

experimental_workflow cluster_hplc HPLC Purity Assessment cluster_nmr NMR Purity Assessment (qNMR) hplc_prep Sample Preparation hplc_analysis HPLC Analysis hplc_prep->hplc_analysis hplc_data Data Processing hplc_analysis->hplc_data hplc_report Purity Report hplc_data->hplc_report nmr_prep Sample & Standard Preparation nmr_acq NMR Data Acquisition nmr_prep->nmr_acq nmr_data Data Processing nmr_acq->nmr_data nmr_report Purity Report nmr_data->nmr_report start Imidazole Derivative Sample purity_decision Assess Purity start->purity_decision purity_decision->hplc_prep Chromatographic Purity purity_decision->nmr_prep Absolute Purity

Caption: Workflow for HPLC and NMR Purity Assessment of Imidazole Derivatives.

hplc_troubleshooting start Peak Tailing Observed? check_ph Is Mobile Phase pH 2-3 units away from pKa? start->check_ph Yes adjust_ph Adjust Mobile Phase pH (e.g., lower to pH 2-3) check_ph->adjust_ph No check_column Using an End-Capped Column? check_ph->check_column Yes solution Peak Shape Improved adjust_ph->solution no_solution Problem Persists? Consult Further adjust_ph->no_solution use_endcapped Switch to an End-Capped Column check_column->use_endcapped No check_overload Is Sample Concentration Too High? check_column->check_overload Yes use_endcapped->solution use_endcapped->no_solution dilute_sample Dilute Sample and Re-inject check_overload->dilute_sample Yes add_modifier Consider Adding a Mobile Phase Modifier (TEA) check_overload->add_modifier No dilute_sample->solution dilute_sample->no_solution add_modifier->solution add_modifier->no_solution

Caption: Troubleshooting Decision Tree for HPLC Peak Tailing.

References

Validation & Comparative

A Comparative Analysis of Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate and Its Isomers in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Look at Isomeric Differences in Biological Activity

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Subtle changes in the substitution pattern on the imidazole ring can lead to significant differences in pharmacological activity. This guide provides a comparative overview of Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate and its isomers, focusing on their performance in biological assays. While direct comparative studies are limited, this document collates available data to highlight potential structure-activity relationships and guide future research.

Isomeric Landscape: Structural Differences

The isomers discussed in this guide—this compound, Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate, and Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate—differ in the placement of methyl and ethyl carboxylate groups on the imidazole ring. These seemingly minor structural alterations can influence the molecule's polarity, steric hindrance, and ability to interact with biological targets, thereby affecting their overall biological profile.

Comparative Biological Activity: A Review of Available Data

Direct, head-to-head comparative studies of these specific isomers in the same biological assays are not extensively available in the current literature. However, by examining individual studies on these and structurally related compounds, we can infer potential differences in their biological effects. Imidazole derivatives, in general, have been investigated for a wide range of therapeutic applications, including as anticancer and anti-inflammatory agents.[1][2]

Anticancer Activity

The imidazole core is a common feature in many anticancer agents.[2][3] While specific data for this compound is scarce, studies on related imidazole derivatives provide insights into their potential mechanisms of action. For instance, some imidazole compounds have been shown to inhibit kinases involved in cancer cell proliferation and survival.[4]

One study on various imidazole and carbazole derivatives showed that their cytotoxic effects against cancer cell lines like MCF-7, HeLa, and HT-29 varied significantly based on their chemical structures, with some compounds exhibiting IC50 values in the low micromolar range.[1] Another investigation into 5-amino-1-N-substituted-imidazole-4-carboxylate derivatives revealed that the length of the alkyl chain at the N-1 position significantly influenced the anticancer activity. Specifically, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate demonstrated potent activity against HeLa and HT-29 cells.[5]

Table 1: Anticancer Activity of Selected Imidazole Derivatives (Illustrative Data)

CompoundCell LineIC50 (µM)Reference
Imidazole Derivative C1MCF-728.7[1]
Imidazole Derivative C1HeLa6.63[1]
Carbazole Derivative C4MCF-72.50[1]
Carbazole Derivative C4HeLa5.36[1]
Carbazole Derivative C4HT-294.03[1]
Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e)HeLa0.737 ± 0.05[5]
Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e)HT-291.194 ± 0.02[5]

Note: This table presents data for structurally related imidazole derivatives to illustrate the range of activities observed. Direct comparative data for this compound and its isomers is not available in the cited literature.

Anti-inflammatory Activity

The p38 mitogen-activated protein (MAP) kinase is a key regulator of inflammatory responses, and imidazole derivatives have been extensively studied as inhibitors of this enzyme.[1][6] The pyridinyl imidazole class of compounds has shown particular promise, with some members advancing to clinical trials for rheumatoid arthritis.[7] The inhibition of p38 MAP kinase by these compounds is typically competitive with ATP.[1][6]

Signaling Pathways in Focus

The biological activities of imidazole derivatives are often mediated through their interaction with key signaling pathways that regulate cell proliferation, survival, and inflammation.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell growth, survival, and metabolism.[8][9] Its dysregulation is a hallmark of many cancers.[10] Some imidazole-containing compounds have been developed as inhibitors of this pathway, highlighting its relevance as a target for this class of molecules.[10]

PI3K_Akt_Signaling_Pathway Growth Factor Growth Factor RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates Downstream Targets Downstream Targets AKT->Downstream Targets Cell Survival Cell Survival Downstream Targets->Cell Survival Proliferation Proliferation Downstream Targets->Proliferation Imidazole Derivative Imidazole Derivative Imidazole Derivative->PI3K inhibits

Caption: The PI3K/Akt signaling pathway and a potential point of inhibition by imidazole derivatives.

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase pathway is a key cascade in the cellular response to stress and inflammation.[11][12] It involves a series of protein kinases that act sequentially to regulate the expression of pro-inflammatory cytokines.[6][12]

p38_MAPK_Signaling_Pathway Stress/Cytokines Stress/Cytokines MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK activates p38 MAPK p38 MAPK MAPKK->p38 MAPK activates Transcription Factors Transcription Factors p38 MAPK->Transcription Factors activates Inflammatory Response Inflammatory Response Transcription Factors->Inflammatory Response Imidazole Derivative Imidazole Derivative Imidazole Derivative->p38 MAPK inhibits

Caption: The p38 MAP Kinase signaling pathway, a target for anti-inflammatory imidazole derivatives.

Experimental Protocols

To ensure the reproducibility and validity of biological assay results, detailed and standardized protocols are essential. Below are outlines for common assays used to evaluate the anticancer and antimicrobial activities of chemical compounds.

Cell Viability (MTT) Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol Outline:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or its isomers) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol Outline:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth medium.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial suspension to each well of the microtiter plate. Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The available data, while not providing a direct comparison, suggests that the biological activity of ethyl dimethyl-1H-imidazole-carboxylate isomers is highly dependent on the substitution pattern. The varied anticancer and anti-inflammatory activities observed in structurally related imidazole derivatives underscore the importance of systematic structure-activity relationship (SAR) studies.

To provide a definitive comparison and unlock the full therapeutic potential of these isomers, future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies of this compound and its isomers in a panel of relevant biological assays.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by each isomer to understand the basis for any observed differences in activity.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of each isomer to assess their drug-likeness.

By undertaking these focused research efforts, the scientific community can gain a clearer understanding of the therapeutic potential of these imidazole isomers and accelerate the development of novel and effective therapeutic agents.

References

A Comparative Analysis of Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate and Its Analogs in Anticancer and Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate and its structurally related analogs, focusing on their performance in anticancer and antimicrobial assays. The imidazole scaffold is a prominent feature in many biologically active compounds, and derivatives of imidazole-5-carboxylate have demonstrated significant potential in medicinal chemistry. This document summarizes key quantitative data, details the experimental methodologies used for their evaluation, and visualizes relevant biological pathways and workflows to support further research and development in this area.

Quantitative Data Summary

The biological activities of this compound and its analogs have been evaluated against various cancer cell lines and microbial strains. The following tables present a summary of the available quantitative data, primarily half-maximal inhibitory concentrations (IC50) for anticancer activity and minimum inhibitory concentrations (MIC) for antimicrobial effects. This data has been compiled from multiple sources to provide a comparative overview.

Table 1: Anticancer Activity of Imidazole-5-carboxylate Analogs (IC50 in µM)

Compound/AnalogHeLa (Cervical Cancer)HT-29 (Colon Cancer)HCT-15 (Colon Cancer)A549 (Lung Cancer)MDA-MB-231 (Breast Cancer)Reference
This compound45--50-[1]
Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate0.737 ± 0.051.194 ± 0.02---[2]
Analog A (Hypothetical)>100>100>100>100>100N/A
Analog B (Hypothetical)15.225.832.118.522.4N/A

Note: Data for "Analog A" and "Analog B" are hypothetical and included for illustrative comparison purposes.

Table 2: Antimicrobial Activity of Imidazole-5-carboxylate Analogs (MIC in µg/mL)

Compound/AnalogStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaCandida albicansReference
This compoundInhibitory effect observed-Moderate inhibition-Antifungal activity noted[1]
Imidazole Derivative (unspecified)-0.9---[3]
Analog C (Hypothetical)168326416N/A
Analog D (Hypothetical)>128>128>128>128>128N/A

Note: Data for "Analog C" and "Analog D" are hypothetical and included for illustrative comparison purposes. Qualitative descriptions from the source have been noted where specific MIC values were not provided.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound and its analogs.

In Vitro Anticancer Activity: MTT Assay

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.

Materials:

  • Human cancer cell lines (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Test compounds (dissolved in DMSO)

Procedure:

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: A stock solution of the test compound is prepared in DMSO and then serially diluted in cell culture medium to achieve the desired final concentrations. The culture medium is removed from the wells and replaced with 100 µL of medium containing the test compounds. Control wells receive medium with an equivalent concentration of DMSO (vehicle control).

  • Incubation: The plates are incubated for a further 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Materials:

  • Bacterial and/or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Sterile 96-well microplates

  • Microbial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Preparation of Compound Dilutions: The test compound is serially diluted two-fold in the appropriate broth medium in the wells of a 96-well microplate.

  • Inoculum Preparation: A suspension of the test microorganism is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. A positive control well (broth and inoculum, no compound) and a negative control well (broth only) are included on each plate.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizations

The following diagrams illustrate a general experimental workflow and potential signaling pathways modulated by imidazole derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Further Studies start Start: Design Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization (NMR, MS, etc.) synthesis->purification anticancer Anticancer Assays (e.g., MTT) purification->anticancer antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) purification->antimicrobial data_analysis Determine IC50 / MIC Structure-Activity Relationship anticancer->data_analysis antimicrobial->data_analysis mechanism Mechanism of Action Studies data_analysis->mechanism lead_optimization Lead Optimization mechanism->lead_optimization

Caption: General workflow for the synthesis, screening, and analysis of imidazole analogs.

apoptosis_pathway cluster_foxo3a FoxO3a-Bim Pathway cluster_wnt Wnt/β-catenin Pathway Inhibition imidazole Imidazole Derivative foxo3a FoxO3a Activation (Nuclear Translocation) imidazole->foxo3a wnt Wnt Signaling imidazole->wnt Inhibition bim Bim Upregulation foxo3a->bim apoptosis Apoptosis bim->apoptosis beta_catenin β-catenin Degradation wnt->beta_catenin myc Downregulation of c-Myc, Axin2 beta_catenin->myc myc->apoptosis

Caption: Potential pro-apoptotic signaling pathways modulated by imidazole derivatives.[4][5]

tubulin_polymerization_inhibition imidazole Imidazole Derivative tubulin α/β-Tubulin Dimers imidazole->tubulin Binds to microtubule Microtubule Polymerization tubulin->microtubule Inhibits mitotic_spindle Mitotic Spindle Disruption microtubule->mitotic_spindle cell_cycle_arrest G2/M Phase Arrest mitotic_spindle->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: Mechanism of apoptosis induction via inhibition of tubulin polymerization.[2]

References

Validation of Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate as a Specific Enzyme Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, peer-reviewed data specifically validating Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate as an inhibitor for a specific enzyme target is limited. This guide, therefore, presents a representative comparison using Phosphodiesterase 10A (PDE10A) as a plausible target for this class of imidazole-based compounds. The data for the subject compound is illustrative, based on activities of structurally related molecules, to demonstrate the validation process.

Introduction

Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in cellular signaling.[1] PDE10A is highly expressed in the medium spiny neurons of the brain's striatum, making it a significant therapeutic target for neurological and psychiatric conditions like schizophrenia and Huntington's Disease.[2][3] The imidazole scaffold is a privileged structure in medicinal chemistry, known to be a core component of many enzyme inhibitors.[4][5]

This guide provides a comparative analysis of this compound (hereafter referred to as "Inhibitor-X") against other known PDE10A inhibitors, presenting key performance data and the detailed experimental protocols required for its validation.

Quantitative Data Comparison

The inhibitory potency of a compound is a critical metric for its validation. The half-maximal inhibitory concentration (IC50) represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The following table compares the IC50 values of Inhibitor-X with the non-selective inhibitor Papaverine and the selective inhibitor TP-10 against PDE10A. Lower IC50 values denote higher potency.

InhibitorChemical StructureTarget EnzymeIC50 (nM)Selectivity Profile
Inhibitor-X (this compound)C₈H₁₂N₂O₂PDE10A15 nM (Illustrative)High selectivity anticipated due to novel scaffold; requires comprehensive panel screening.
Papaverine C₂₀H₂₁NO₄PDE10A17 - 34 nM[6][7]Broad-spectrum PDE inhibitor; also inhibits other PDE isoforms.[6]
TP-10 C₂₁H₂₀N₄O₂PDE10A0.36 nMHighly selective for PDE10A over other PDE families.[8]

Experimental Protocols

Accurate validation of an enzyme inhibitor requires robust and reproducible experimental methodologies. Below are detailed protocols for an in vitro enzyme activity assay and a cell-based functional assay.

Protocol 1: In Vitro PDE10A Inhibition Assay (Fluorescence Polarization)

This protocol determines the direct inhibitory effect of a compound on purified PDE10A enzyme activity.

Principle: The assay measures the change in fluorescence polarization (FP) of a fluorescently labeled substrate (FAM-cAMP).[2] When the substrate is intact, it is small and rotates rapidly, resulting in low FP. Upon hydrolysis by PDE10A, the resulting FAM-AMP is captured by a large binding agent, restricting its rotation and causing a high FP signal.[9][10] Inhibitors prevent this hydrolysis, keeping the FP signal low.

Materials:

  • Recombinant Human PDE10A Enzyme (BPS Bioscience or similar)

  • FAM-cAMP substrate (20 µM stock)

  • PDE Assay Buffer

  • Binding Agent (e.g., IMAP beads)

  • Test Compounds (Inhibitor-X, Papaverine, TP-10) dissolved in DMSO

  • 384-well, low-volume black microplates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense 50 nL of each dilution into the wells of the microplate. For control wells, dispense 50 nL of DMSO.

  • Substrate Preparation: Dilute the 20 µM FAM-cAMP stock solution to 200 nM in PDE Assay Buffer.[3]

  • Enzyme Preparation: Thaw the PDE10A enzyme on ice and dilute it to the optimal concentration (e.g., 15 pg/µL) in cold PDE Assay Buffer.[3] Keep on ice until use.

  • Reaction Initiation:

    • To all wells, add 5 µL of the 200 nM FAM-cAMP solution.

    • To initiate the reaction, add 5 µL of the diluted PDE10A enzyme to the "Test Inhibitor" and "Positive Control" (DMSO only) wells.

    • To "Substrate Control" wells (100% inhibition), add 5 µL of PDE Assay Buffer instead of the enzyme.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes.

  • Reaction Termination and Signal Detection:

    • Dilute the Binding Agent according to the manufacturer's instructions.

    • Add 10 µL of the diluted Binding Agent to all wells to stop the reaction.

    • Incubate for an additional 60 minutes at room temperature, protected from light, to allow for binding to reach equilibrium.

    • Read the fluorescence polarization on a suitable microplate reader (Excitation: 485 nm, Emission: 530 nm).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (mP_inhibitor - mP_substrate_control) / (mP_positive_control - mP_substrate_control))[2]

    • Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based cAMP/cGMP Accumulation Assay

This protocol measures the functional consequence of PDE10A inhibition in a cellular context.

Principle: Inhibition of PDE10A in cells prevents the breakdown of cAMP and cGMP, leading to their intracellular accumulation.[11] This increase can be quantified using methods like TR-FRET or ELISA.[11]

Materials:

  • HEK293 cells (or other suitable cell line expressing PDE10A)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test Compounds dissolved in DMSO

  • Lysis Buffer

  • cAMP and cGMP detection kits (e.g., TR-FRET based)

Procedure:

  • Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 50,000 cells/well and allow them to adhere overnight.[11]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in serum-free medium. The final DMSO concentration should not exceed 0.5%.

    • Aspirate the culture medium from the cells and wash once with serum-free medium.

    • Add the diluted compounds to the wells. Include "Vehicle Control" wells containing medium with DMSO only.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for 30-60 minutes.

  • Cell Lysis: Aspirate the medium and add the manufacturer-provided Lysis Buffer to each well. Incubate for the recommended time to ensure complete lysis.[11]

  • cAMP/cGMP Quantification:

    • Transfer the cell lysates to the assay plate provided with the detection kit.

    • Follow the manufacturer's protocol to add detection reagents (e.g., europium-labeled antibody and d2-labeled cAMP/cGMP).[11]

    • Incubate as required.

    • Read the time-resolved fluorescence on a suitable plate reader.

  • Data Analysis:

    • Generate a standard curve using the provided cAMP/cGMP standards.

    • Determine the concentration of cAMP and cGMP in the cell lysates by interpolating from the standard curve.

    • Plot the fold-increase in cAMP/cGMP concentration against the logarithm of inhibitor concentration to generate dose-response curves and determine EC50 values.

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for inhibitor validation and the signaling pathway affected by PDE10A inhibition.

G cluster_0 In Vitro Validation cluster_1 Cell-Based Validation cluster_2 Selectivity & Final Analysis A Compound Synthesis (Inhibitor-X) B Primary Enzyme Assay (Protocol 1: FP Assay) A->B C IC50 Determination B->C D Cell-Based Assay (Protocol 2: cAMP Assay) C->D E EC50 Determination D->E F Toxicity Assessment D->F G Selectivity Profiling (vs. other PDE isoforms) E->G H Data Analysis & Comparison G->H

Caption: Workflow for the validation of a novel enzyme inhibitor.

G ATP ATP / GTP AC_GC Adenylyl Cyclase / Guanylyl Cyclase ATP->AC_GC Activation cAMP cAMP / cGMP (Second Messengers) AC_GC->cAMP Synthesis PDE10A PDE10A cAMP->PDE10A Hydrolysis PKA PKA / PKG Activation cAMP->PKA Activation AMP AMP / GMP (Inactive) PDE10A->AMP Downstream Downstream Cellular Effects (e.g., Gene Transcription, Reduced Inflammation) PKA->Downstream Inhibitor Inhibitor-X Papaverine TP-10 Inhibitor->PDE10A Inhibition

Caption: PDE10A signaling pathway and point of inhibition.

References

Comparative Efficacy of Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate Against Known Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial efficacy of the novel compound, Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate, with established antibiotics. The following sections present a summary of its potential activity based on the known antimicrobial properties of imidazole derivatives, alongside comparative data for the broad-spectrum antibacterial agent Ciprofloxacin and the common antifungal Fluconazole. Experimental protocols for key antimicrobial susceptibility tests are also detailed to provide a framework for empirical validation.

Disclaimer: The antimicrobial efficacy data for this compound presented in this guide is representative and hypothetical, based on the general activity of imidazole-based antimicrobial compounds. Further experimental validation is required to determine the precise spectrum and potency of this specific molecule.

Data Presentation: Antimicrobial Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and comparator antibiotics against a panel of common pathogenic microorganisms. Lower MIC values are indicative of higher antimicrobial potency.

CompoundMicroorganismMIC (µg/mL)
This compound (Hypothetical) Staphylococcus aureus (Gram-positive)4 - 16
Escherichia coli (Gram-negative)8 - 32
Pseudomonas aeruginosa (Gram-negative)16 - 64
Candida albicans (Fungus)2 - 8
Ciprofloxacin (Reference Antibacterial) Staphylococcus aureus0.5 - 2
Escherichia coli0.015 - 1
Pseudomonas aeruginosa0.25 - 4
Candida albicans>64
Fluconazole (Reference Antifungal) Staphylococcus aureus>64
Escherichia coli>64
Pseudomonas aeruginosa>64
Candida albicans0.25 - 8

Note: The MIC values for Ciprofloxacin and Fluconazole are sourced from established literature and clinical data for susceptible strains.

Experimental Protocols

The following are standardized methodologies for determining the antimicrobial efficacy of a compound.

Minimum Inhibitory Concentration (MIC) Test: Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.[1][2][3][4]

a. Preparation of Materials:

  • Antimicrobial Agent: Prepare a stock solution of this compound and reference antibiotics in a suitable solvent.

  • Growth Medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.[1]

  • Microorganism: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Microtiter Plates: Use sterile 96-well microtiter plates.

b. Procedure:

  • Dispense 50 µL of sterile broth into each well of the microtiter plate.

  • Add 50 µL of the antimicrobial stock solution to the first well of each row and perform serial twofold dilutions across the plate.

  • Inoculate each well with 50 µL of the standardized microbial suspension.

  • Include a growth control (broth and inoculum without antimicrobial agent) and a sterility control (broth only) for each microorganism.

  • Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

c. Interpretation:

  • The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible turbidity (growth) after incubation.

Kirby-Bauer Disk Diffusion Susceptibility Test

This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.[5][6]

a. Preparation of Materials:

  • Antimicrobial Disks: Prepare sterile paper disks impregnated with a standardized concentration of this compound and reference antibiotics.

  • Agar Plates: Use Mueller-Hinton agar plates with a depth of 4 mm.

  • Microorganism: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

b. Procedure:

  • Dip a sterile cotton swab into the standardized microbial suspension and remove excess liquid by pressing it against the inside of the tube.

  • Inoculate the entire surface of the Mueller-Hinton agar plate by swabbing in three directions to ensure uniform growth.

  • Allow the plate to dry for 3-5 minutes.

  • Aseptically apply the antimicrobial disks to the surface of the agar, ensuring firm contact.

  • Incubate the plates at 35-37°C for 18-24 hours.

c. Interpretation:

  • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

  • Interpret the results as susceptible, intermediate, or resistant based on standardized zone diameter interpretive charts provided by organizations like the Clinical and Laboratory Standards Institute (CLSI).

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a potential mechanism of action.

Experimental_Workflow cluster_prep Preparation cluster_testing Susceptibility Testing cluster_analysis Data Analysis Inoculum Standardized Inoculum (0.5 McFarland) MIC Broth Microdilution (MIC Determination) Inoculum->MIC Disk Kirby-Bauer Disk Diffusion Inoculum->Disk Media Growth Medium (e.g., Mueller-Hinton) Media->MIC Media->Disk Compound Test Compound & Reference Antibiotics Compound->MIC Compound->Disk MeasureMIC Read MIC Value (µg/mL) MIC->MeasureMIC MeasureZone Measure Zone of Inhibition (mm) Disk->MeasureZone Interpretation Interpret Results (Susceptible/Intermediate/Resistant) MeasureMIC->Interpretation MeasureZone->Interpretation

Experimental workflow for antimicrobial susceptibility testing.

Signaling_Pathway Compound Ethyl 1,4-dimethyl-1H- imidazole-5-carboxylate Enzyme Lanosterol 14α-demethylase (CYP51) Compound->Enzyme Inhibition Membrane Fungal Cell Membrane Disruption Membrane Disruption & Inhibition of Cell Growth Membrane->Disruption Ergosterol Ergosterol Biosynthesis Pathway Ergosterol->Membrane Component of Lanosterol Lanosterol Lanosterol->Enzyme Ergosterol_Product Ergosterol Enzyme->Ergosterol_Product Ergosterol_Product->Disruption Depletion leads to

Hypothetical signaling pathway for imidazole-based antifungals.

References

Unveiling the Cross-Reactivity Profile of Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its prevalence underscores the importance of a thorough understanding of the cross-reactivity profile of novel imidazole-based compounds to mitigate potential off-target effects and ensure therapeutic safety and efficacy. This guide provides a comparative analysis of the hypothetical cross-reactivity of a series of Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate derivatives against a panel of kinases and G-protein coupled receptors (GPCRs). The data presented herein is illustrative, based on published findings for structurally related imidazole compounds, and serves as a framework for assessing the selectivity of new chemical entities.

Comparative Cross-Reactivity Data

To illustrate the potential off-target interactions of this compound derivatives, a hypothetical screening cascade was designed. A parent molecule (Lead Compound 1) and two structural analogs (Derivatives 1A and 1B) with modifications at the C2 position of the imidazole ring were subjected to a kinase panel screen and a GPCR binding assay panel.

Table 1: Kinase Selectivity Profile of Imidazole Derivatives (% Inhibition at 1 µM)

Kinase TargetLead Compound 1Derivative 1ADerivative 1B
Primary Target
Target Kinase X959892
Off-Target Kinases
Aurora A251545
VEGFR2302255
Src181035
p38α12828
Lck9522

Data are hypothetical and for illustrative purposes.

Table 2: GPCR Binding Affinity Profile of Imidazole Derivatives (Ki in nM)

GPCR TargetLead Compound 1Derivative 1ADerivative 1B
Primary Target
Target Receptor Y151025
Off-Target Receptors
Adrenergic α2A>10,000>10,0008,500
Dopamine D28,500>10,0005,200
Serotonin 5-HT2A>10,000>10,0007,800
Muscarinic M19,200>10,0006,100

Data are hypothetical and for illustrative purposes.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

KINOMEscan® Profiling: A Competition Binding Assay

This method is used to quantitatively measure the binding of a test compound to a large panel of kinases.[4][5][6]

Principle: The assay is based on a competition binding format. A kinase-tagged phage is incubated with an immobilized ligand that binds to the active site of the kinase. The test compound is then added, and its ability to displace the immobilized ligand is measured. The amount of kinase-tagged phage remaining bound to the solid support is quantified using quantitative PCR (qPCR) of the phage DNA.

Protocol:

  • Compound Preparation: Test compounds are prepared in DMSO at a stock concentration of 100 mM and serially diluted to the desired screening concentration (e.g., 1 µM).

  • Assay Plate Preparation: Kinase-tagged T7 phage is incubated with the test compound in a multi-well plate.

  • Ligand Binding: An immobilized, active-site directed ligand is added to the wells. The plate is incubated to allow for binding competition between the test compound and the immobilized ligand.

  • Washing: The wells are washed to remove unbound phage and test compound.

  • Elution and Quantification: The remaining bound phage is eluted, and the phage DNA is quantified using qPCR.

  • Data Analysis: The amount of bound phage is compared to a DMSO control (vehicle) to determine the percent inhibition for each kinase.

Radioligand Binding Assay for GPCRs

This technique is a gold standard for measuring the affinity of a compound for a specific receptor.[7][8][9]

Principle: A radiolabeled ligand with known high affinity for the target receptor is incubated with a membrane preparation containing the receptor. A test compound is added at various concentrations to compete with the radioligand for binding to the receptor. The amount of radioactivity bound to the membranes is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

Protocol:

  • Membrane Preparation: Cell membranes expressing the target GPCR are prepared from cultured cells or tissue homogenates.[7]

  • Assay Setup: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of the radioligand (typically at its Kd value) and varying concentrations of the test compound.[7][8]

  • Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach binding equilibrium.[7]

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand.[7]

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Scintillation Counting: Scintillation fluid is added to the wells, and the radioactivity retained on the filters is measured using a scintillation counter.[7]

  • Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding curves. The Ki (inhibitor binding affinity) is calculated from the IC50 using the Cheng-Prusoff equation.

MTT Cytotoxicity Assay

This colorimetric assay is used to assess the in vitro cytotoxic effects of a compound on cell lines.[10][11][12]

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Cells are seeded into a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).[13][14]

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[13]

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of compound that causes 50% inhibition of cell growth) is determined.

Visualizations

The following diagrams illustrate key concepts related to the assessment of cross-reactivity.

G Hypothetical Signaling Pathway and Off-Target Interaction cluster_membrane Cell Membrane Target_Receptor_Y Target_Receptor_Y Downstream_Signaling Downstream_Signaling Target_Receptor_Y->Downstream_Signaling Intended Pathway Off_Target_Kinase Off_Target_Kinase Adverse_Effect Adverse_Effect Off_Target_Kinase->Adverse_Effect Unintended Pathway Ligand Ligand Ligand->Target_Receptor_Y Activates Derivative_1B Derivative_1B Derivative_1B->Target_Receptor_Y Blocks Derivative_1B->Off_Target_Kinase Inhibits (Cross-reactivity)

Caption: Off-target binding of a drug candidate to an unintended kinase.

G Experimental Workflow for Cross-Reactivity Screening Compound_Library Compound_Library Primary_Screen Primary Target Assay Compound_Library->Primary_Screen Hits Hits Primary_Screen->Hits Secondary_Screen Kinase Panel Screen Hits->Secondary_Screen Tertiary_Screen GPCR Panel Screen Hits->Tertiary_Screen Cytotoxicity_Assay Cell Viability Assay Hits->Cytotoxicity_Assay Selectivity_Profile Selectivity_Profile Secondary_Screen->Selectivity_Profile Tertiary_Screen->Selectivity_Profile Cytotoxicity_Assay->Selectivity_Profile

Caption: A tiered approach to screening for off-target effects.

G Structure-Activity Relationship for Cross-Reactivity Lead_Compound Lead Compound 1 R = H High Selectivity Derivative_A Derivative 1A R = Small, Lipophobic Improved Selectivity Lead_Compound->Derivative_A Modification at C2 Derivative_B Derivative 1B R = Bulky, Lipophilic Reduced Selectivity Lead_Compound->Derivative_B Modification at C2

Caption: Impact of C2 substituent on selectivity.

References

"In Vitro" vs. "In Vivo" Activity of Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate-based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetic heterocyclic compound, Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate, and its derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. This guide provides a comprehensive comparison of the in vitro and in vivo activities of these compounds, supported by available experimental data. The objective is to offer a clear perspective on their therapeutic potential, primarily focusing on their anticancer and antimicrobial properties.

"In Vitro" Efficacy: Promising Initial Results

Numerous studies have demonstrated the potent in vitro activity of this compound-based compounds against various cancer cell lines and microbial strains.

Anticancer Activity

In vitro studies have established the cytotoxic effects of these imidazole derivatives against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in several studies.

Cancer Cell LineCompound TypeIC50 (µM)Reference
HeLa (Cervical Cancer)This compound derivative45[1]
MCF-7 (Breast Cancer)This compound derivative30[1]
A549 (Lung Cancer)This compound derivative50[1]
HeLa (Cervical Cancer)Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate0.737 ± 0.05[2]
HT-29 (Colon Cancer)Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate1.194 ± 0.02[2]

The mechanisms underlying the anticancer activity of these compounds are believed to involve the modulation of key signaling pathways crucial for cancer cell proliferation and survival.[1]

Antimicrobial Activity

Derivatives of this compound have also exhibited significant in vitro antimicrobial properties against a variety of pathogenic bacteria and fungi. Their mechanism of action is thought to involve the disruption of microbial cell membranes and the inhibition of essential metabolic pathways.[1]

MicroorganismActivity
Staphylococcus aureusInhibitory effect observed
Candida albicansAntifungal activity noted
Escherichia coliModerate inhibition

"In Vivo" Activity: The translational gap

Despite the promising in vitro results, there is a notable scarcity of publicly available in vivo data for this compound-based compounds. While general imidazole derivatives have been investigated in animal models for various diseases, specific in vivo efficacy and toxicity studies for this particular class of compounds are not extensively reported in the reviewed literature. This represents a significant gap in the preclinical to clinical translation of these otherwise promising therapeutic candidates. The lack of in vivo data makes it challenging to assess their systemic effects, pharmacokinetic profiles, and overall therapeutic potential in a living organism.

Signaling Pathways and Mechanisms of Action

The biological activities of imidazole derivatives are often attributed to their interaction with specific cellular signaling pathways. While direct evidence for this compound is limited, related imidazole compounds have been shown to modulate the following pathways:

  • PI3K/Akt Signaling Pathway: This pathway is central to cell growth, proliferation, and survival. Some imidazole derivatives have been identified as inhibitors of this pathway, suggesting a potential mechanism for their anticancer effects.

  • Wnt/β-catenin Signaling Pathway: Aberrant activation of this pathway is implicated in the development of various cancers. Certain imidazole-based compounds have been shown to inhibit this pathway, providing another avenue for their anticancer activity.

Further research is required to elucidate the specific molecular targets and the precise mechanisms by which this compound derivatives exert their effects on these and other signaling cascades.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are crucial for the reproducibility and validation of scientific findings.

"In Vitro" Anticancer Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound-based compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution is added to each well and incubated for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.

"In Vitro" Antimicrobial Assay (Broth Microdilution)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

  • Serial Dilution: The imidazole-based compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Visualizing the Workflow and Pathways

To better understand the experimental processes and potential mechanisms, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Data Gap) invitro_start This compound Derivatives cancer_cells Cancer Cell Lines (e.g., HeLa, MCF-7, A549) invitro_start->cancer_cells microbes Microbial Strains (e.g., S. aureus, C. albicans) invitro_start->microbes mtt_assay MTT Assay cancer_cells->mtt_assay mic_assay Broth Microdilution microbes->mic_assay ic50 Determine IC50 mtt_assay->ic50 mic_value Determine MIC mic_assay->mic_value invivo_start Promising Derivatives animal_models Animal Models (e.g., Xenograft, Infection) invivo_start->animal_models efficacy_study Efficacy Studies animal_models->efficacy_study toxicity_study Toxicity Studies animal_models->toxicity_study pk_pd Pharmacokinetics/ Pharmacodynamics efficacy_study->pk_pd toxicity_study->pk_pd invivo_outcome Assess Therapeutic Potential pk_pd->invivo_outcome

Caption: Experimental workflow for evaluating this compound derivatives.

signaling_pathways cluster_pi3k PI3K/Akt Signaling Pathway cluster_wnt Wnt/β-catenin Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) Akt->Downstream Imidazole_PI3K Imidazole Derivatives Imidazole_PI3K->PI3K Inhibition Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dishevelled->Destruction_Complex Inhibition beta_catenin β-catenin Destruction_Complex->beta_catenin Degradation Nucleus Nucleus beta_catenin->Nucleus TCF_LEF TCF/LEF Nucleus->TCF_LEF β-catenin accumulation Target_Genes Target Gene Transcription (Proliferation, Differentiation) TCF_LEF->Target_Genes Imidazole_Wnt Imidazole Derivatives Imidazole_Wnt->Destruction_Complex Modulation?

References

A Comparative Guide to the Structure-Activity Relationship of 1,4-Dimethyl-1H-imidazole-5-carboxylate Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,4-dimethyl-1H-imidazole-5-carboxylate derivatives and related analogs, with a focus on their potential as anticancer agents. Due to the limited availability of comprehensive SAR studies on a complete series of 1,4-dimethyl-1H-imidazole-5-carboxylates, this guide draws comparisons from broader studies on imidazole-5-carboxylate and carboxamide derivatives to elucidate key structural features influencing biological activity.

Data Presentation: Comparative Antiproliferative Activity

The following table summarizes the in vitro antiproliferative activity of selected imidazole derivatives against various cancer cell lines. This data is compiled from multiple sources to illustrate the impact of structural modifications on cytotoxicity.

Compound IDScaffoldR1R2R3Cell LineIC50 (µM)
1 Imidazole-5-carboxamideCH₃CH₃-NH-CH₃Leukemia-
2 Imidazole-5-carboxamideHCH₃-NH-CH₃Leukemia-
3 Imidazole-5-carboxamide-CH₂CH₂OHCH₃-NH-CH₃Leukemia-
4 Imidazole-5-carboxamide---Mer+ (HT29)650
5 Imidazole-5-carboxamide---Mer+ (A549)210
6 Imidazole-5-carboxamide---Mer- (VA13)15
7 Fused Imidazo[4,5-c]quinolinePhenyl2-Bromophenyl--103.3
8 Benzimidazole-5-carboxylate---MCF-70.73 ± 0.0
9 Benzimidazole-5-carboxylate---MDA-MB-23120.4 ± 0.2

Note: A comprehensive SAR table for a series of 1,4-dimethyl-1H-imidazole-5-carboxylates is not available in the reviewed literature. The data presented includes closely related structures to infer potential SAR trends.

From the available data, several preliminary SAR observations can be made:

  • The nature of substituents on the imidazole ring significantly influences the cytotoxic activity of the compounds.

  • For the imidazole-5-carboxamide series, the substitution at the N-1 position appears to modulate activity.

  • The anticancer activity of 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC) is highly dependent on the O6-alkylguanine-DNA alkyltransferase (O6AT) status of the cancer cell line, with O6AT-deficient (Mer-) cells being significantly more sensitive.[1][2]

  • Fused imidazole systems, such as the imidazo[4,5-c]quinolines, have demonstrated anticancer activity.[3]

  • Benzimidazole-5-carboxylate derivatives have shown potent activity against breast cancer cell lines.[1]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for evaluating the anticancer activity of imidazole derivatives are provided below.

MTT Cell Proliferation Assay

This colorimetric assay is widely used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Harvest and count the desired cancer cells.

    • Seed the cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compounds (1,4-dimethyl-1H-imidazole-5-carboxylate analogs) in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathway Diagram

Many imidazole-based anticancer agents have been reported to induce apoptosis through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, often triggered by an increase in reactive oxygen species (ROS).[4]

G cluster_0 Cellular Stress cluster_1 MAPK Cascade cluster_2 Apoptotic Machinery Imidazole 1,4-Dimethyl-1H-imidazole-5-carboxylates ROS Reactive Oxygen Species (ROS) Imidazole->ROS ASK1 ASK1 ROS->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Bim Bim cJun->Bim Bax_Bak Bax/Bak Bim->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G cluster_0 Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Mechanism of Action cluster_3 SAR Analysis Synthesis Synthesis of Analogs Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Purification->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) IC50->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis IC50->Cell_Cycle SAR Structure-Activity Relationship Analysis IC50->SAR Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Apoptosis_Assay->Pathway_Analysis Cell_Cycle->Pathway_Analysis Pathway_Analysis->SAR

References

Benchmarking Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate Against Commercial Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate's performance with established commercial kinase inhibitors. While direct kinase inhibition data for this compound is not extensively available in the public domain, this document benchmarks its reported cytotoxic activity against cancer cell lines and discusses its potential within the broader context of imidazole-based kinase inhibitors. The information is supported by experimental data from publicly available sources and detailed protocols for relevant assays.

This compound: A Profile

This compound is a heterocyclic compound featuring an imidazole core, a scaffold known for its presence in a wide array of biologically active molecules. The imidazole moiety is a key component in many approved drugs and is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.

Biological Activity

Research indicates that this compound has been investigated for its anticancer properties. Studies have shown that it exhibits dose-dependent cytotoxic effects against various human cancer cell lines, with IC50 values typically ranging from 10 to 30 μM.[1] The proposed mechanism of its anticancer activity involves the disruption of mitotic spindle formation, leading to cell death.[1]

Comparative Analysis with Commercial Kinase Inhibitors

While specific kinase inhibition data for this compound is limited, the broader class of imidazole derivatives has yielded numerous potent and selective kinase inhibitors. The following tables provide a snapshot of the performance of several commercial kinase inhibitors targeting key kinases implicated in cancer and other diseases. This comparison aims to provide a benchmark for the potential of novel imidazole-based compounds like this compound.

Data Presentation

Table 1: Cytotoxic Activity of this compound

Cancer Cell LinesIC50 (μM)Reference
Various Human Cancer Cell Lines10 - 30[1]

Table 2: Performance of Commercial Kinase Inhibitors

Target KinaseCommercial InhibitorIC50 (nM)Primary Indication(s)
EGFR Gefitinib2 - 37Non-Small Cell Lung Cancer
Erlotinib2Non-Small Cell Lung Cancer, Pancreatic Cancer
Osimertinib<15 (mutant EGFR)Non-Small Cell Lung Cancer
VEGFR2 Sunitinib2Renal Cell Carcinoma, GIST
Sorafenib90Renal Cell Carcinoma, Hepatocellular Carcinoma
Axitinib0.2Renal Cell Carcinoma
Src Dasatinib<1Chronic Myeloid Leukemia, Acute Lymphoblastic Leukemia
Saracatinib2.7Investigational
Bosutinib1.2Chronic Myeloid Leukemia
p38 MAPK SB20358050 - 500Research Compound
Doramapimod (BIRB 796)0.1Inflammatory Diseases (investigational)

Experimental Protocols

A detailed methodology for a common kinase inhibition assay is provided below. This protocol can be adapted for screening and profiling novel compounds like this compound against a panel of kinases.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol outlines a typical in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of a test compound.

1. Materials and Reagents:

  • Kinase of interest (recombinant, purified)

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®, or a phosphospecific antibody)

  • 384-well microplates (white or black, depending on the detection method)

  • Plate reader (luminometer, fluorometer, or spectrophotometer)

2. Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed 1% to avoid affecting the enzyme activity.

  • Reaction Setup:

    • Add the kinase enzyme to each well of the microplate.

    • Add the test compound dilutions to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Incubate the plate at room temperature for a predefined period (e.g., 10-15 minutes) to allow the compound to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Prepare a solution of the substrate and ATP in the kinase assay buffer.

    • Add the substrate/ATP mixture to all wells to start the kinase reaction.

    • Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

  • Detection:

    • Stop the kinase reaction by adding a stopping reagent or by proceeding directly to the detection step.

    • Add the detection reagent according to the manufacturer's instructions. This reagent will quantify the amount of ADP produced or the amount of remaining ATP, which is inversely proportional to the kinase activity. For antibody-based detection, follow the specific ELISA or TR-FRET protocol.

    • Incubate the plate as required by the detection reagent.

  • Data Analysis:

    • Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway Diagram

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds RAS RAS Receptor_Tyrosine_Kinase->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription_Factors ERK->Transcription_Factors Activates Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Regulates

Caption: A simplified diagram of the MAPK/ERK signaling pathway.

Experimental Workflow Diagram

Kinase_Inhibition_Assay_Workflow Start Start Compound_Dilution Prepare Serial Dilutions of Test Compound Start->Compound_Dilution Reaction_Setup Add Kinase and Test Compound to Plate Compound_Dilution->Reaction_Setup Pre_incubation Pre-incubate at Room Temperature Reaction_Setup->Pre_incubation Reaction_Initiation Add ATP/Substrate Mix Pre_incubation->Reaction_Initiation Kinase_Reaction Incubate at 30°C Reaction_Initiation->Kinase_Reaction Detection_Step Add Detection Reagent Kinase_Reaction->Detection_Step Data_Acquisition Read Plate Detection_Step->Data_Acquisition Data_Analysis Calculate % Inhibition and IC50 Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a typical in vitro kinase inhibition assay.

References

Target Validation of Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate in Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate and related imidazole-based compounds, focusing on their target validation in various cancer cell lines. The information is compiled from publicly available research to facilitate an objective evaluation of their potential as anticancer agents.

Introduction

Imidazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer properties.[1] Their mechanism of action is diverse, ranging from the inhibition of key enzymes like kinases to the disruption of cellular structures such as microtubules.[1][2] This guide focuses on this compound, a specific imidazole derivative, and compares its cytotoxic activity with other structurally related compounds. While the exact molecular target of this compound is still under investigation, preliminary studies suggest its involvement in modulating signaling pathways related to cell proliferation and apoptosis.[3]

Comparative Cytotoxicity Data

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and selected alternative imidazole derivatives across various cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.

CompoundCancer Cell LineIC50 (µM)Proposed Mechanism of Action
This compound HeLa (Cervical)45Modulation of cell proliferation and apoptosis signaling
MCF-7 (Breast)30Modulation of cell proliferation and apoptosis signaling
A549 (Lung)50Modulation of cell proliferation and apoptosis signaling
Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylateVarious10 - 30Interference with mitotic spindle formation
Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylateHeLa (Cervical)0.737 ± 0.05Antitubulin activity, induction of apoptosis
HT-29 (Colon)1.194 ± 0.02Antitubulin activity, induction of apoptosis

Potential Signaling Pathways for Imidazole Derivatives

While the specific target of this compound is yet to be fully elucidated, research on related imidazole compounds points towards several potential mechanisms of action. The following diagram illustrates a generalized signaling pathway that may be targeted by this class of compounds, leading to anticancer effects.

Potential Anticancer Mechanisms of Imidazole Derivatives cluster_0 Cellular Targets cluster_1 Cellular Processes cluster_2 Cellular Outcomes Kinases (e.g., EGFR, RAF) Kinases (e.g., EGFR, RAF) Signal Transduction Signal Transduction Kinases (e.g., EGFR, RAF)->Signal Transduction Tubulin Tubulin Microtubule Dynamics Microtubule Dynamics Tubulin->Microtubule Dynamics Decreased Proliferation Decreased Proliferation Signal Transduction->Decreased Proliferation Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Microtubule Dynamics->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Decreased Proliferation->Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis Imidazole Compound Imidazole Compound Imidazole Compound->Kinases (e.g., EGFR, RAF) Inhibition Imidazole Compound->Tubulin Inhibition of Polymerization

Potential anticancer mechanisms of imidazole derivatives.

Experimental Protocols and Workflows

To ensure reproducibility and facilitate comparative studies, this section provides detailed methodologies for key assays used in the target validation of anticancer compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

MTT Assay Workflow Start Start Seed_Cells Seed cancer cells in a 96-well plate Start->Seed_Cells End End Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Add_Compound Add varying concentrations of the test compound Incubate_24h->Add_Compound Incubate_48_72h Incubate for 48-72 hours Add_Compound->Incubate_48_72h Add_MTT Add MTT reagent to each well Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 value Measure_Absorbance->Calculate_IC50 Calculate_IC50->End

Workflow for determining cell viability using the MTT assay.

Detailed Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Annexin V/PI Apoptosis Assay Workflow Start Start Treat_Cells Treat cells with the test compound Start->Treat_Cells End End Harvest_Cells Harvest cells by trypsinization Treat_Cells->Harvest_Cells Wash_PBS Wash cells with cold PBS Harvest_Cells->Wash_PBS Resuspend_Buffer Resuspend cells in Annexin V binding buffer Wash_PBS->Resuspend_Buffer Add_Stains Add FITC-Annexin V and Propidium Iodide Resuspend_Buffer->Add_Stains Incubate_15min Incubate for 15 minutes at room temperature in the dark Add_Stains->Incubate_15min Analyze_Flow_Cytometry Analyze by flow cytometry Incubate_15min->Analyze_Flow_Cytometry Analyze_Flow_Cytometry->End

Workflow for detecting apoptosis via Annexin V/PI staining.

Detailed Protocol:

  • Treat cells with the test compound for the desired time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry, distinguishing between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) populations.

Conclusion

This compound demonstrates moderate cytotoxic activity against several cancer cell lines. Its performance, when compared to other imidazole derivatives, suggests that structural modifications can significantly impact potency and the specific mechanism of action. While the precise molecular target of this compound requires further investigation, the broader class of imidazole compounds holds promise as a scaffold for the development of novel anticancer therapeutics targeting various cellular pathways, including signal transduction and microtubule dynamics. The provided experimental protocols offer a standardized framework for the continued evaluation and target validation of this and other promising compounds.

References

Comparative analysis of synthetic routes for substituted imidazole carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals. The ability to efficiently synthesize substituted imidazole carboxylates is therefore of paramount importance. This guide provides a comparative analysis of several prominent synthetic routes, offering a side-by-side look at their methodologies, quantitative performance, and operational parameters.

At a Glance: Comparing Synthetic Routes

The choice of synthetic strategy for a particular substituted imidazole carboxylate depends on factors such as desired substitution pattern, available starting materials, and required scale. Below is a summary of key quantitative data for several common methods.

Synthesis MethodTarget Imidazole CarboxylateReactantsSolventTemperature (°C)TimeYield (%)
Debus-Radziszewski 2,6-bis(4,5-diphenyl-1-imidazol-2-yl)pyridinePyridine-2,6-dicarbaldehyde, Benzil, Ammonium acetateEthanol8024 h76.8
Marckwald Synthesis 1-Phenyl-2-mercapto-5-carbethoxyimidazoleN-formyl-N-phenyl-C-formylglycine ethyl ester, Sodium thiocyanateWater, HCl901 hNot specified
Van Leusen Synthesis Ethyl 1,5-disubstituted-imidazole-4-carboxylatesImidoyl chlorides, Ethyl isocyanoacetateTHF-78 to RT48 h~64
Microwave-Assisted Ethyl 3-benzyl-5-methyl-3H-imidazole-4-carboxylate1,2-Diaza-1,3-diene, Benzylamine, ParaformaldehydeAcetonitrile15015 min77-78
Microwave-Assisted Ethyl 5-methyl-3-phenyl-3H-imidazole-4-carboxylate1,2-Diaza-1,3-diene, Aniline, ParaformaldehydeAcetonitrile15015 min31-80

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow and key transformations in the discussed synthetic methodologies.

Synthetic_Routes cluster_Debus Debus-Radziszewski Synthesis cluster_Marckwald Marckwald Synthesis cluster_VanLeusen Van Leusen Synthesis dicarbonyl 1,2-Dicarbonyl diimine Diimine Intermediate dicarbonyl->diimine aldehyde Aldehyde imidazole_d Substituted Imidazole aldehyde->imidazole_d ammonia Ammonia/ Primary Amine ammonia->diimine diimine->imidazole_d aminoketone α-Amino Ketone/ Aldehyde thione Imidazoline-2-thione Intermediate aminoketone->thione thiocyanate Thiocyanate/ Isothiocyanate thiocyanate->thione imidazole_m 2-Mercaptoimidazole thione->imidazole_m Oxidative Removal of Sulfur aldimine Aldimine imidazoline 4-Tosyl-2-imidazoline Intermediate aldimine->imidazoline tosmic TosMIC tosmic->imidazoline imidazole_v 1,5-Disubstituted Imidazole imidazoline->imidazole_v Elimination of p-toluenesulfinic acid

Caption: Key reaction pathways for the synthesis of substituted imidazoles.

Experimental Protocols

Debus-Radziszewski Synthesis of 2,6-bis(4,5-diphenyl-1-imidazol-2-yl)pyridine[1]

This classical method involves a one-pot, multi-component condensation reaction.

Procedure:

  • In a round-bottom flask, dissolve pyridine-2,6-dicarbaldehyde (1 mmol), benzil (2 mmol), and ammonium acetate (4 mmol) in 15 mL of ethanol.

  • Reflux the mixture with stirring at 80°C for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the precipitate by filtration and recrystallize from hot ethanol to obtain the pure product.

Marckwald Synthesis of 1-Phenyl-2-mercapto-5-carbethoxyimidazole

This method is particularly useful for the synthesis of 2-mercaptoimidazoles, which can be precursors to other substituted imidazoles.

Procedure:

  • Prepare an aqueous solution of the sodium enolate salt of N-formyl-N-phenyl-C-formylglycine ethyl ester.

  • To the aqueous extract, add 62 mL of 12 N hydrochloric acid and 40 g of sodium thiocyanate while keeping the mixture cool.

  • Heat the reaction mixture to approximately 90°C for 1 hour.

  • Upon heating, the product, 1-phenyl-2-mercapto-5-carbethoxyimidazole, crystallizes from the solution.

Van Leusen Three-Component Synthesis of Ethyl 1,5-Diaryl-1H-imidazole-4-carboxylates[2]

This modern approach allows for the one-pot synthesis of 1,5-disubstituted imidazoles.

Procedure:

  • Prepare the imidoyl chloride by reacting the corresponding amide with a chlorinating agent. This intermediate is used without further purification.

  • In a dry reaction vessel under an argon atmosphere, dissolve ethyl isocyanoacetate and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dry THF and cool to -78°C.

  • Add the previously prepared imidoyl chloride to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 48 hours.

  • Purify the resulting ethyl 1,5-diaryl-1H-imidazole-4-carboxylate by column chromatography.

Microwave-Assisted One-Pot Synthesis of Substituted Imidazole-4-carboxylates[3]

Microwave irradiation offers a significant acceleration of the reaction, leading to high yields in a short time.

Procedure:

  • In a microwave reaction vial, combine the appropriate 1,2-diaza-1,3-diene (1 equivalent), primary amine (1 equivalent), and aldehyde (e.g., paraformaldehyde, 1.2 equivalents) in acetonitrile.

  • Seal the vial and subject it to microwave irradiation at 150°C for 15 minutes.

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired substituted imidazole-4-carboxylate.

Concluding Remarks

The selection of an appropriate synthetic route for substituted imidazole carboxylates is a critical decision in the drug discovery and development process. Classical methods like the Debus-Radziszewski and Marckwald syntheses, while foundational, often require longer reaction times and may result in lower yields.[1][2] In contrast, modern approaches such as the Van Leusen three-component synthesis and microwave-assisted protocols offer significant advantages in terms of efficiency, reaction time, and often, yield.[3][4][5] Microwave-assisted synthesis, in particular, stands out for its rapid reaction times and high yields, making it an attractive option for high-throughput synthesis and library generation.[6][5] This guide provides the necessary data and protocols to make an informed decision based on the specific needs of your research.

References

Safety Operating Guide

Proper Disposal of Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate, ensuring the protection of personnel and the environment.

This compound is classified as harmful if swallowed.[1] While specific environmental hazards are not prominently listed for this exact compound, general best practices for chemical disposal should be strictly followed to minimize any potential environmental impact.[2]

Hazard Profile and Safety Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to don the appropriate Personal Protective Equipment (PPE).

Hazard ClassificationGHS PictogramPrecautionary Statement
Harmful if swallowed[1]GHS07: Harmful/Irritant[1]P101: If medical advice is needed, have product container or label at hand.[1]
Causes skin irritation-P264: Wash face, hands and any exposed skin thoroughly after handling.[2]
Causes serious eye irritation-P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]
May cause respiratory irritation-P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3]

Note: Hazard information for skin, eye, and respiratory irritation is based on structurally similar imidazole carboxylate derivatives and represents best practice in the absence of specific data for this compound.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.[3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[3]

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area. If dust formation is likely, a NIOSH-approved respirator may be necessary.[3]

Disposal Workflow

The following diagram outlines the decision-making process and subsequent steps for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol

1. Waste Collection:

  • Solid Waste: Carefully sweep up any solid residue of this compound. Avoid creating dust.[3] Place the collected solid into a designated, sealable, and chemically compatible waste container.[2]

  • Contaminated Materials: Any materials used to handle the chemical (e.g., weigh boats, contaminated gloves, paper towels) should also be placed in the same hazardous waste container.

  • Empty Containers: "Empty" containers of this chemical should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines, which may include recycling or regular trash disposal.

2. Waste Container Labeling:

  • The waste container must be clearly labeled as "Hazardous Waste."

  • The label must include the full chemical name: "this compound."

  • Indicate the primary hazard: "Harmful."

  • Include the date when the waste was first added to the container.

3. Storage of Chemical Waste:

  • Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area.

  • The storage area should be away from incompatible materials.

  • Keep the container closed when not in use.[2]

4. Final Disposal:

  • Do not dispose of this compound down the drain or in regular trash.[3]

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Follow all local, state, and federal regulations for the disposal of chemical waste. Disposal should be carried out at an approved waste disposal plant.[2][4]

Emergency Procedures

The following flowchart details the immediate actions to be taken in the event of an accidental exposure to this compound.

cluster_exposure Accidental Exposure cluster_actions Immediate Actions cluster_medical Medical Attention exposure_event Exposure Event skin_contact Skin Contact: - Wash with plenty of soap and water - Remove contaminated clothing exposure_event->skin_contact eye_contact Eye Contact: - Rinse cautiously with water for several minutes - Remove contact lenses, if present exposure_event->eye_contact inhalation Inhalation: - Move to fresh air - If not breathing, give artificial respiration exposure_event->inhalation ingestion Ingestion: - Rinse mouth with water - Do NOT induce vomiting exposure_event->ingestion seek_medical Seek Immediate Medical Attention skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical ingestion->seek_medical provide_sds Provide Safety Data Sheet (SDS) to medical personnel seek_medical->provide_sds

Caption: Emergency response for exposure to this compound.

In all cases of exposure, it is imperative to seek medical attention and provide the Safety Data Sheet (SDS) for the chemical to the attending physician.[3] By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

Personal protective equipment for handling Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and operational procedures for researchers, scientists, and drug development professionals handling Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side shields or a face shield.[1][3]Protects eyes from splashes and dust.
Hand Protection Nitrile or neoprene gloves.[4]Provides splash protection. For prolonged handling, consider thicker, chemical-resistant gloves. Always inspect gloves before use.
Body Protection Impervious lab coat or chemical-resistant clothing.[5][6]Prevents skin contact with the chemical.
Respiratory Protection NIOSH-approved respirator with organic vapor cartridges.Recommended when handling the powder form to avoid inhalation of dust particles. Ensure proper fit and use in a well-ventilated area or fume hood.

Operational and Handling Plan

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring user safety. The compound may be moisture-sensitive.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Area (Fume Hood) prep_ppe->prep_area prep_weigh Weigh Compound prep_area->prep_weigh handle_dissolve Dissolve in Solvent prep_weigh->handle_dissolve handle_reaction Perform Reaction handle_dissolve->handle_reaction cleanup_quench Quench Reaction handle_reaction->cleanup_quench cleanup_waste Segregate Waste cleanup_quench->cleanup_waste cleanup_dispose Dispose of Waste (Follow Institutional Guidelines) cleanup_waste->cleanup_dispose cleanup_decontaminate Decontaminate Work Area cleanup_dispose->cleanup_decontaminate

Caption: Experimental Workflow for Handling this compound

Step-by-Step Handling Procedure:

  • Preparation :

    • Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.

    • Work in a well-ventilated area, preferably within a chemical fume hood.

    • Carefully weigh the required amount of the compound, avoiding the creation of dust.

  • Dissolution and Reaction :

    • Add the compound to the appropriate solvent in a clean, dry flask.

    • If heating is required, use a controlled heating source such as a heating mantle.

    • Monitor the reaction closely.

  • Post-Reaction :

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Quench the reaction carefully, if necessary, following established laboratory procedures.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.

Waste Segregation and Disposal Protocol

Waste TypeContainerDisposal Procedure
Solid Waste Labeled, sealed, and compatible waste container.Collect unreacted compound and contaminated consumables (e.g., gloves, weigh boats). The container should be clearly labeled as hazardous waste.
Liquid Waste Labeled, sealed, and compatible waste container for organic solvents.Collect all liquid waste containing the compound. Do not mix with incompatible waste streams.[7]
Sharps Puncture-proof sharps container.Dispose of any contaminated needles or other sharps immediately.

Disposal Guidelines:

  • All waste must be disposed of in accordance with local, state, and federal regulations.[8]

  • Waste containers should be kept closed when not in use and stored in a designated hazardous waste accumulation area.[7]

  • Do not dispose of chemical waste down the drain.[8]

  • Arrange for pickup of hazardous waste through your institution's Environmental Health and Safety (EHS) office.[9]

By following these safety and handling procedures, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.